molecular formula C9H12N4OS B1607529 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile CAS No. 338422-41-6

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Cat. No.: B1607529
CAS No.: 338422-41-6
M. Wt: 224.29 g/mol
InChI Key: VOEVJEMJBGTHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS 338422-41-6) is a chemical compound with the molecular formula C9H12N4OS and a molecular weight of 224.28 g/mol . This compound is a morpholino-functionalized isothiazolecarbonitrile, a class of heterocyclic structures known to be of significant interest in medicinal chemistry and antiviral research . While specific biological data for this exact molecule may be limited, research on structurally related 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives has demonstrated promising in vitro antiviral activity against a spectrum of picornaviruses, including several human rhinovirus serotypes (e.g., RV2, RV39, RV86, RV89) and Coxsackie B1 virus . These studies suggest the isothiazolecarbonitrile core can serve as a valuable pharmacophore for investigating novel antiviral agents. The morpholino and methylamino substituents on the isothiazole ring system make this compound a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for profiling in biological screens. For research purposes only. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-(methylamino)-3-morpholin-4-yl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-11-9-7(6-10)8(12-15-9)13-2-4-14-5-3-13/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEVJEMJBGTHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NS1)N2CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377195
Record name 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-41-6
Record name 5-(Methylamino)-3-(4-morpholinyl)-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. The proposed synthesis leverages a sequential nucleophilic aromatic substitution (SNAr) strategy starting from the readily accessible precursor, 3,5-dichloro-4-isothiazolecarbonitrile. This document will delve into the rationale behind the chosen synthetic route, a detailed step-by-step experimental protocol, and a discussion on the key aspects of reaction control and characterization. The synthesis of isothiazole derivatives is a significant area of medicinal chemistry, and this guide aims to provide a robust and scientifically sound methodology for obtaining the target compound.

Introduction and Strategic Overview

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound (CAS No. 338422-41-6), incorporates key pharmacophoric features: a methylamino group, a morpholino moiety, and a carbonitrile substituent on the isothiazole core.[1] The strategic design of its synthesis is paramount for efficient and scalable production.

The most logical and convergent approach to this trisubstituted isothiazole is through the sequential functionalization of a dihalogenated precursor. Specifically, 3,5-dichloro-4-isothiazolecarbonitrile stands out as an ideal starting material due to the differential reactivity of the chlorine atoms at the C3 and C5 positions, which allows for controlled, stepwise introduction of the desired amino substituents.[2][3][4]

Our proposed synthetic pathway, outlined below, proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity of this process is a critical consideration and will be addressed in detail.

Synthesis_Overview 3,5-dichloro-4-isothiazolecarbonitrile 3,5-dichloro-4-isothiazolecarbonitrile 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile 3,5-dichloro-4-isothiazolecarbonitrile->3-chloro-5-(methylamino)-4-isothiazolecarbonitrile Step 1: Methylamine This compound This compound 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile->this compound Step 2: Morpholine

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Pathway

The synthesis is proposed to proceed in two sequential SNAr reactions. The order of amine addition is crucial for the success of the synthesis. Based on studies of related dihaloisothiazoles, the C5 position is generally more susceptible to nucleophilic attack than the C3 position.[5] This enhanced reactivity is attributed to the electronic effects of the ring sulfur and nitrogen atoms, which render the C5 carbon more electrophilic. Therefore, the proposed pathway introduces the less sterically hindered and potentially more reactive nucleophile, methylamine, in the first step.

Step 1: Synthesis of 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile

The initial step involves the selective displacement of the C5 chlorine atom of 3,5-dichloro-4-isothiazolecarbonitrile with methylamine.

Step1_Reaction cluster_reactants Reactants cluster_products Product Reactant1 3,5-dichloro-4-isothiazolecarbonitrile Product1 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile Reactant1->Product1 Nucleophilic Aromatic Substitution Reactant2 Methylamine (CH3NH2)

Caption: Reaction scheme for the synthesis of the intermediate.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dichloro-4-isothiazolecarbonitrile (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methylamine (1.1 eq., e.g., as a 40% aqueous solution or a solution in ethanol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product, 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile, will precipitate out.[6] Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Temperature Control: The initial cooling and slow addition of methylamine are crucial to control the exothermic reaction and prevent the formation of side products.

  • Stoichiometry: A slight excess of methylamine is used to ensure complete conversion of the starting material.

Step 2: Synthesis of this compound

The second step involves the displacement of the remaining chlorine atom at the C3 position with morpholine.

Step2_Reaction cluster_reactants Reactants cluster_products Product Reactant1 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile Product1 This compound Reactant1->Product1 Nucleophilic Aromatic Substitution Reactant2 Morpholine

Caption: Final step in the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the intermediate, 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile (1.0 eq.), in a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add morpholine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 eq.) to the solution. The base is added to neutralize the HCl generated during the reaction.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC. The C3-Cl bond is expected to be less reactive, thus requiring more forcing conditions (higher temperature and longer reaction time) for substitution.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product will precipitate and can be collected by filtration. Wash the solid with water and dry it under vacuum.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to obtain this compound of high purity.

Causality Behind Experimental Choices:

  • Elevated Temperature: The substitution at the less reactive C3 position necessitates higher temperatures to overcome the activation energy barrier.

  • Base: The addition of a base is critical to drive the reaction to completion by scavenging the in-situ generated HCl, which would otherwise protonate the amine nucleophiles, rendering them unreactive.

  • Solvent: High-boiling point solvents like DMSO or NMP are used to achieve the required reaction temperatures.

Mechanistic Insights and Regioselectivity

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Dihaloisothiazole Dihaloisothiazole Meisenheimer_Complex Meisenheimer_Complex Dihaloisothiazole->Meisenheimer_Complex Addition of Nucleophile Substituted_Isothiazole Substituted_Isothiazole Meisenheimer_Complex->Substituted_Isothiazole Elimination of Leaving Group

Caption: Generalized SNAr mechanism.

The regioselectivity of the first substitution (C5 vs. C3) is the pivotal aspect of this synthesis. The greater electrophilicity of the C5 position in some dihaloisothiazole systems can be rationalized by considering the resonance structures of the Meisenheimer complex formed upon nucleophilic attack at each position.[5] Attack at C5 allows for delocalization of the negative charge onto the ring nitrogen, which is a favorable stabilizing interaction.

While the proposed pathway is based on the expected higher reactivity of the C5 position, the alternative route (introducing morpholine first) cannot be entirely ruled out without experimental validation. Steric hindrance from the bulkier morpholine group might favor its addition at the less hindered C3 position, or it might react preferentially at the more electrophilic C5 position. A thorough analysis of the reaction mixture after the first step is crucial to confirm the regiochemical outcome. 2D-NMR techniques, such as HMBC and NOESY, would be invaluable for the unambiguous structural elucidation of the monosubstituted intermediate.[7]

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by a battery of analytical techniques.

Table 1: Expected Analytical Data

CompoundMolecular FormulaMolecular WeightExpected 1H NMR (ppm, DMSO-d6)Expected 13C NMR (ppm, DMSO-d6)Expected Mass Spec (m/z)
3,5-dichloro-4-isothiazolecarbonitrileC4Cl2N2S179.03-Signals for isothiazole and nitrile carbons[M]+ at 178/180/182
3-chloro-5-(methylamino)-4-isothiazolecarbonitrileC5H4ClN3S173.62Broad singlet for NH, singlet for CH3Signals for isothiazole, nitrile, and methyl carbons[M+H]+ at 174/176
This compoundC9H12N4OS224.28Broad singlet for NH, singlet for CH3, multiplets for morpholine protonsSignals for isothiazole, nitrile, methyl, and morpholine carbons[M+H]+ at 225

Conclusion

This technical guide has outlined a robust and scientifically grounded synthetic pathway for this compound. The proposed two-step sequential nucleophilic aromatic substitution, starting from 3,5-dichloro-4-isothiazolecarbonitrile, offers a logical and potentially high-yielding route to the target molecule. The key to the success of this synthesis lies in the control of regioselectivity during the first substitution step, which can be ascertained through careful reaction monitoring and rigorous structural characterization of the intermediate. The detailed experimental protocols and the rationale behind the chosen conditions provide a solid foundation for researchers and drug development professionals to successfully synthesize this promising isothiazole derivative.

References

  • Hatchard, W. R. The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 1964, 29(3), 660-665. [Link][2][3]

  • Goerdeler, J.; Pohland, H. W. Über die Synthese von Isothiazolen aus Enaminen. Chemische Berichte, 1961, 94(11), 2950-2956.
  • Woodward, R. B.; Olofson, R. A.; Mayer, H. A new synthesis of isothiazoles. Journal of the American Chemical Society, 1961, 83(4), 1010-1012.
  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Chemistry of Heterocyclic Compounds, 2003, 39, 1324-1327. [Link][5]

  • This compound, CAS# 338422-41-6. Sinfoo Biochem. [Link][1]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2022, 27(24), 8873. [Link][7]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the isothiazole scaffold is a recurring motif in a variety of biologically active agents. This technical guide focuses on a specific derivative, 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a molecule of interest to researchers in drug discovery and development. While comprehensive public data on this particular compound is sparse, this guide will consolidate the available information and, more importantly, provide a robust framework for its full physicochemical characterization. As a Senior Application Scientist, the intent here is not merely to present data, but to illuminate the causal logic behind the experimental choices necessary to build a complete profile of a novel chemical entity. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of such molecules.

Chemical Identity and Structure

The foundational step in characterizing any compound is to confirm its identity and structure. This compound is identified by the following key parameters:

  • Chemical Name: this compound[1]

  • CAS Number: 338422-41-6[1]

  • Molecular Formula: C₉H₁₂N₄OS[1]

  • Molecular Weight: 224.283 g/mol [1]

The structural arrangement of this molecule, featuring a central isothiazole ring substituted with a methylamino group, a morpholino ring, and a nitrile functional group, is critical to its chemical behavior.

G cluster_0 Initial Characterization cluster_1 Physicochemical Profiling cluster_2 Data Integration & Reporting A Synthesis & Purification B Purity Assessment (HPLC/UPLC) A->B C Identity Confirmation (HRMS, NMR) B->C D Solubility Determination (Kinetic & Thermodynamic) C->D E Lipophilicity Measurement (LogP/LogD) C->E F pKa Determination C->F G Solid-State Characterization (Melting Point, DSC) C->G H Comprehensive Data Analysis D->H E->H F->H G->H I Technical Data Sheet Generation H->I

Figure 2: A standard workflow for the analytical characterization of a novel chemical entity.

Part 1: Purity and Identity Confirmation

The foundational step is to ensure the purity and confirm the chemical identity of the synthesized compound.

1.1. Purity Assessment via High-Performance Liquid Chromatography (HPLC/UPLC)

  • Rationale: Reverse-phase HPLC (RP-HPLC) is the gold-standard for assessing the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Protocol:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 210, 254 nm) to ensure detection of all potential impurities.

    • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

1.2. Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition. NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, confirming the compound's structural integrity.

  • Protocols:

    • HRMS (ESI-TOF):

      • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

      • Acquire the mass spectrum in positive ion mode. The observed mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺.

    • NMR (¹H and ¹³C):

      • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

      • The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the number and chemical shifts of the signals in the ¹³C spectrum, must be consistent with the proposed structure.

Part 2: Determination of Key Physicochemical Parameters

Once purity and identity are confirmed, the key physicochemical properties that influence a compound's drug-like properties are determined.

2.1. Aqueous Solubility

  • Rationale: Poor aqueous solubility is a major hurdle in drug development, impacting absorption and bioavailability.

  • Protocol (Kinetic Solubility):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of, for example, 100 µM.

    • Incubate for 2 hours at room temperature with shaking.

    • Filter the solution to remove any precipitate.

    • Quantify the concentration of the compound in the filtrate using a calibrated HPLC-UV method.

2.2. Lipophilicity (LogD)

  • Rationale: Lipophilicity, often expressed as LogP (for neutral compounds) or LogD (at a specific pH), is a critical parameter that affects a drug's ability to cross cell membranes.

  • Protocol (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Shake the mixture vigorously for several hours to allow for partitioning equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in both the n-octanol and the aqueous phases using HPLC-UV.

    • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

Based on available safety data sheets for this compound, the following precautions should be observed:

  • The compound may cause an allergic skin reaction. * It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray. * Contaminated work clothing should not be allowed out of the workplace. * Protective gloves are recommended. * In case of skin contact, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. * The product is supplied for research and development purposes and should be handled accordingly.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not detailed in the public domain, the structural motifs present suggest potential areas of interest. The thiazole ring is a key component in numerous clinically approved drugs with a wide range of activities. [2]For instance, modifications of the thiazole core have been effective in developing potent anticancer agents. [2]The morpholine group is also a common feature in drug candidates, often used to improve physicochemical properties such as solubility.

Conclusion

This compound is a compound with limited publicly available physicochemical data. This guide provides the known identifying information and, more critically, outlines a comprehensive, scientifically-grounded workflow for its full characterization. By following these established protocols, researchers can generate the robust data package required for informed decision-making in the early stages of drug discovery and development. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules.

References

  • Sinfoo BIOCHEM. This compound,(CAS# 338422-41-6). [Link]

  • Wiley Online Library. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. [Link]

Sources

An In-depth Technical Guide to 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS No. 338422-41-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of isothiazole chemistry and the known biological activities of related scaffolds, this document offers insights into its synthesis, potential mechanisms of action, and robust protocols for its characterization and evaluation.

I. Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] This five-membered aromatic heterocycle, containing adjacent nitrogen and sulfur atoms, is a key structural motif in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The unique electronic properties of the isothiazole ring, coupled with its ability to engage in various non-covalent interactions, make it an attractive core for the design of novel therapeutics. The subject of this guide, this compound, is a trisubstituted isothiazole derivative that integrates several key pharmacophoric features, suggesting a rich potential for biological activity.

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent.

PropertyValueSource
CAS Number 338422-41-6[3]
Molecular Formula C₉H₁₂N₄OS[3]
Molecular Weight 224.28 g/mol [3]
Canonical SMILES CNC1=NC(=C(S1)C#N)N2CCOCC2
InChI Key InChI=1S/C9H12N4OS/c1-10-8-7(9(11)15-8)6(5-12)14-2-4-13-3-1

III. Proposed Synthesis and Purification

A. Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the methylamino and morpholino groups, leading back to a di-halo-isothiazolecarbonitrile intermediate. This common precursor allows for the regioselective introduction of the desired amine functionalities.

Retrosynthesis Target 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Intermediate1 3-Chloro-5-(methylamino)- 4-isothiazolecarbonitrile Target->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) Intermediate2 3,5-Dichloro- 4-isothiazolecarbonitrile Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (SNAr) StartingMaterials Malononitrile & Sulfuryl Chloride Intermediate2->StartingMaterials Ring Formation

Caption: Retrosynthetic pathway for the target compound.

B. Step-by-Step Synthetic Protocol

This proposed protocol is a robust starting point for the synthesis, with the understanding that optimization of reaction conditions would be necessary.

Step 1: Synthesis of 2-amino-1,1,3-tricyanopropene

  • Reactants: Malononitrile and triethylamine in a suitable solvent (e.g., ethanol).

  • Procedure: To a solution of malononitrile in ethanol, add triethylamine dropwise at 0°C. Stir the reaction mixture for 1-2 hours. The formation of the enamine intermediate is typically rapid.

  • Work-up: The resulting salt can often be used directly in the next step or isolated by filtration if necessary.

Step 2: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile

  • Reactants: The product from Step 1 and sulfuryl chloride.

  • Procedure: The crude product from the previous step is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled to 0°C. Sulfuryl chloride is added dropwise with vigorous stirring. The reaction is highly exothermic and should be carefully controlled. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of 3-Chloro-5-(methylamino)-4-isothiazolecarbonitrile

  • Reactants: 3,5-Dichloro-4-isothiazolecarbonitrile and methylamine.

  • Procedure: The dichloro intermediate is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). An excess of methylamine (as a solution in THF or ethanol) is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield the monosubstituted product. Purification can be achieved by chromatography.

Step 4: Synthesis of this compound

  • Reactants: 3-Chloro-5-(methylamino)-4-isothiazolecarbonitrile and morpholine.

  • Procedure: The product from Step 3 is dissolved in a suitable solvent such as dimethylformamide (DMF). Morpholine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

C. Purification and Characterization Workflow

Purification_Workflow Crude Crude Product Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Purity_Check Purity Assessment (HPLC, LC-MS) Recrystallization->Purity_Check Structure_Validation Structural Elucidation (NMR, IR, HRMS) Purity_Check->Structure_Validation Final Pure Compound Structure_Validation->Final

Caption: A typical workflow for purification and analysis.

IV. Postulated Mechanism of Action and Biological Significance

The structural features of this compound suggest several potential avenues for biological activity. The isothiazole core itself is a known bioisostere for other five-membered heterocycles and can participate in hydrogen bonding and other key interactions with biological targets.

A. Potential Signaling Pathway Interactions

Given the prevalence of isothiazole and morpholine moieties in kinase inhibitors, it is plausible that this compound could target protein kinases. The morpholine group can enhance aqueous solubility and often occupies the solvent-exposed region of ATP-binding sites. The methylamino and cyano groups can form critical hydrogen bonds within the kinase hinge region.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase ATP_Binding_Site ATP Binding Site Receptor->ATP_Binding_Site Compound 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Compound->ATP_Binding_Site Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) ATP_Binding_Site->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Postulated inhibition of a kinase signaling pathway.

B. Structure-Activity Relationship (SAR) Insights
  • Morpholine Group: Often improves pharmacokinetic properties such as solubility and metabolic stability. It can also act as a hydrogen bond acceptor.

  • Methylamino Group: Can serve as a hydrogen bond donor, which is a common interaction motif in enzyme active sites.

  • Cyano Group: A strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can significantly influence the electronic properties of the isothiazole ring and contribute to binding affinity.

V. Essential Experimental Protocols

To elucidate the biological activity of this compound, a series of well-established in vitro assays are recommended.

A. Kinase Inhibition Assay (Example: Tyrosine Kinase)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of protein kinases.

  • Materials: Recombinant kinase, appropriate substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound. A detection system such as ADP-Glo™ (Promega) or similar is required.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the diluted compound to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

B. Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum, MTT reagent, and solubilization solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

VI. Conclusion and Future Directions

This compound represents a compound of interest for further investigation in the realm of drug discovery. Its structural features are suggestive of potential interactions with key biological targets, particularly protein kinases. The synthetic and experimental protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related isothiazole derivatives. Future work should focus on the actual synthesis and biological profiling of this compound to validate the hypotheses presented herein and to unlock its full therapeutic potential.

VII. References

  • This compound,(CAS# 338422-41-6). Sinfoo BIOCHEM. Available at: [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej (Online), 57(6), 617–630. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. (2023). Available at: [Link]

Sources

The Isothiazolecarbonitrile Scaffold: A Privileged Motif in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Isothiazolecarbonitrile Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have led to the development of numerous derivatives with a broad spectrum of biological activities. Among these, isothiazolecarbonitrile derivatives have garnered significant attention due to their potent and often selective modulation of various biological targets. This technical guide provides a comprehensive overview of the multifaceted biological activities of isothiazolecarbonitrile derivatives, with a particular focus on their antiviral, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their biological evaluation, and present a consolidated view of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

The Isothiazolecarbonitrile Core: A Foundation for Diverse Bioactivity

The isothiazole ring itself is a bioisostere of other five-membered heterocycles like pyrazole and isoxazole, offering a unique combination of hydrogen bonding capabilities, dipole moment, and metabolic stability. The incorporation of a carbonitrile (-C≡N) group is a critical feature, as it is a potent hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, the isothiazole ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity for a given target.

General Synthetic Strategies

The synthesis of bioactive isothiazolecarbonitrile derivatives often involves the construction of the core heterocyclic ring followed by functionalization. A common and versatile approach for the synthesis of 3,5-disubstituted-4-isothiazolecarbonitriles is outlined below. This multi-step synthesis allows for the introduction of a wide variety of substituents at the 3 and 5 positions, enabling the exploration of structure-activity relationships.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product A Substituted Aryl Aldehyde D Reaction in Methanol (Reflux, 2-4h) A->D B Tosylmethyl Isocyanide (TosMIC) B->D C Potassium Carbonate C->D E Work-up: - Quench with water - Extract with Ethyl Acetate - Dry and Concentrate D->E Reaction Completion F Purification: Column Chromatography E->F Crude Product G 3-Amino-5-aryl-isothiazole-4-carbonitrile F->G Purified Product

A generalized workflow for the synthesis of 3-amino-5-aryl-isothiazole-4-carbonitriles.

Antiviral Activity of Isothiazolecarbonitrile Derivatives

Isothiazolecarbonitrile derivatives have demonstrated significant antiviral activity against a range of RNA and DNA viruses. Their mechanisms of action are often virus-specific, highlighting the versatility of this scaffold in targeting different viral processes.

Anti-Picornavirus Activity

Several isothiazolecarbonitrile derivatives have shown potent activity against picornaviruses, a family of non-enveloped RNA viruses that includes poliovirus, echovirus, and human rhinoviruses (HRVs)[1][2].

  • Mechanism of Action: Studies on the mechanism of action against poliovirus have indicated that these compounds can interfere with an early event in the viral replication cycle[3]. Specifically, for some derivatives, it has been demonstrated that they inhibit the uncoating of the viral capsid, a crucial step for the release of the viral RNA into the host cell cytoplasm[4]. This inhibition is thought to be due to the compound binding to a hydrophobic pocket within the viral capsid, thereby stabilizing it and preventing the conformational changes necessary for uncoating. This mechanism is similar to that of other known capsid-binding anti-picornavirus agents.

Anti-HIV Activity

Certain isothiazolecarbonitrile derivatives have also been identified as inhibitors of Human Immunodeficiency Virus (HIV) replication[5].

  • Mechanism of Action: The anti-HIV activity of some benzisothiazolone derivatives, which share a related structural motif, has been attributed to the inhibition of the HIV-1 reverse transcriptase (RT)[6][7]. These compounds can act as bifunctional inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of RT[6]. The inhibition of these two key enzymatic functions of RT effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral integration and replication.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of representative isothiazolecarbonitrile derivatives against various viruses.

Compound IDVirusCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
IS-2 Poliovirus 1HEp-2--High[4]
IS-44 HRV 2HeLaLow--[8]
IS-50 Multiple HRVsHeLa--Broad Spectrum[8]
3-mercapto-5-phenyl-4-isothiazolecarbonitrile HIV-1 (IIIB)MT-47.8>100>12.8[5]
3-mercapto-5-phenyl-4-isothiazolecarbonitrile HIV-2 (ROD)MT-49.7>100>10.3[5]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile HIV-1 (IIIB)MT-413.6>100>7.4[5]
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate HIV-2 (ROD)MT-413.4>100>7.5[5]
Compound 1 HIV-1TZM-bl1.68 µM>50 µM>29.8[6]
Compound 2 HIV-1TZM-bl2.68 µM>50 µM>18.7[6]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Experimental Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed host cells in 6-well plates D Infect cell monolayers with virus A->D B Prepare serial dilutions of test compound F Remove inoculum and add overlay medium containing test compound dilutions B->F C Prepare virus stock of known titer C->D E Incubate for 1-2 hours (adsorption) D->E E->F G Incubate for 2-3 days (plaque formation) F->G H Fix cells with formaldehyde G->H I Stain with crystal violet H->I J Count plaques in each well I->J K Calculate % plaque reduction vs. control J->K L Determine EC₅₀ value K->L

Workflow for the in vitro antiviral plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of appropriate host cells (e.g., HeLa for rhinoviruses, Vero for poliovirus) in 6-well plates and incubate until they form a complete monolayer.

  • Compound Preparation: Prepare a series of two-fold dilutions of the isothiazolecarbonitrile derivative in a suitable cell culture medium.

  • Virus Infection: Remove the culture medium from the cells and infect the monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: After incubation, fix the cells with a solution of 10% formaldehyde. Once fixed, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assessment (MTT Assay):

It is crucial to assess the cytotoxicity of the compounds in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the isothiazolecarbonitrile derivative to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Anticancer Activity: Targeting Cell Division

Isothiazolecarbonitrile derivatives have emerged as promising anticancer agents, with a primary mechanism of action involving the inhibition of key regulators of cell division, particularly the Aurora kinases.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. The 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold has been identified as a potent inhibitor of Aurora kinases.

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinases. This binding prevents the phosphorylation of downstream substrates that are essential for various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest, aneuploidy, and ultimately, apoptosis in cancer cells.

G cluster_pathway Aurora Kinase Signaling Pathway cluster_inhibition Inhibition Plk1 Plk1 AurA Aurora A Plk1->AurA Activates Centrosome Centrosome Separation & Spindle Assembly AurA->Centrosome Promotes Apoptosis Cell Cycle Arrest & Apoptosis Centrosome->Apoptosis AurB Aurora B Chromosome Chromosome Segregation & Cytokinesis AurB->Chromosome Essential for Chromosome->Apoptosis Inhibitor Isothiazolecarbonitrile Derivative Inhibitor->AurA Inhibits Inhibitor->AurB Inhibits

Simplified Aurora kinase signaling pathway and its inhibition by isothiazolecarbonitrile derivatives.
Quantitative Anticancer Activity Data

The following table presents the in vitro inhibitory activity of a series of aminothiazole-based compounds against Aurora kinases A and B, which are closely related to isothiazolecarbonitriles and serve as representative examples.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
VX-680 (Tozasertib) 0.618
AZD1152-HQPA <10.36
MLN8054 40172
PHA-739358 (Danusertib) 1379
CYC116 1969

IC₅₀: 50% inhibitory concentration.

Antimicrobial and Antifungal Activity

The isothiazole scaffold is a component of several known antimicrobial agents. Isothiazolecarbonitrile derivatives have also been investigated for their potential as novel antibacterial and antifungal compounds.

Mechanism of Action

The antimicrobial mechanism of action for isothiazole derivatives is diverse and can involve multiple cellular targets. Some proposed mechanisms include:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) has been suggested for some thiazole derivatives. DNA gyrase is crucial for DNA replication and repair, while DHFR is involved in the synthesis of essential precursors for DNA and RNA.

  • Cell Wall Synthesis Inhibition: Some derivatives may interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.

  • Membrane Disruption: Alteration of cell membrane integrity can also be a mechanism of antimicrobial action, leading to leakage of cellular contents and cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for the antimicrobial broth microdilution assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the isothiazolecarbonitrile derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Isothiazolecarbonitrile derivatives represent a highly versatile and promising class of bioactive molecules. Their demonstrated efficacy against a wide range of viruses, cancer cell lines, and microbial pathogens underscores their potential for the development of novel therapeutics. The ability to readily modify the isothiazole scaffold allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully characterized.

  • Expansion of the Therapeutic Scope: The exploration of isothiazolecarbonitrile derivatives for other therapeutic areas, such as inflammatory and neurodegenerative diseases, is a promising avenue for future investigation.

  • Development of Drug Delivery Strategies: For compounds with promising in vitro activity but poor pharmacokinetic profiles, the development of targeted drug delivery systems could enhance their therapeutic potential.

  • Combinatorial Approaches: Investigating the synergistic effects of isothiazolecarbonitrile derivatives with existing drugs could lead to more effective combination therapies.

The continued exploration of the chemical space around the isothiazolecarbonitrile core, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly pave the way for the discovery of the next generation of innovative medicines.

References

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). MDPI. [Link]

  • Selective non-nucleoside HIV-1 reverse transcriptase inhibitors. New 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones and related compounds with anti-HIV-1 activity. (1993). PubMed. [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). PubMed. [Link]

  • Isothiazole derivatives as antiviral agents. (2007). PubMed. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]

  • Isothiazole derivatives as novel HIV replication inhibitors. (2004). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. (2000). PubMed. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Broth Microdilution Guide for Labs. (n.d.). Scribd. [Link]

  • Isothiazole Derivatives as Novel HIV Replication Inhibitors. (2004). Sci-Hub. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Isothiazole derivatives as antiviral agents. (2007). PubMed. [Link]

  • Isothiazole Derivatives as Antiviral Agents. (2007). ResearchGate. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. [Link]

  • Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. (2000). ResearchGate. [Link]

  • Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. (1998). PubMed. [Link]

  • Antipoliovirus activity and mechanism of action of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile. (2010). PubMed. [Link]

  • Antiviral therapeutic approaches for human rhinovirus infections. (2014). PMC - NIH. [Link]

  • Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. (2000). OUCI. [Link]

  • Synthesis of Novel 3,5‐Disubstituted‐4‐isothiazolecarbonitriles. (2004). Sci-Hub. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA. (2023). PubMed Central. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2017). PMC - NIH. [Link]

  • Aurora Kinase inhibitors as Anticancer Molecules. (2009). PMC - PubMed Central. [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). PMC - PubMed Central. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]

  • Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. (2010). PMC - PubMed Central. [Link]

  • Phase trials of important Aurora kinase inhibitors in various type of cancer. (n.d.). ResearchGate. [Link]

  • Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. (2021). PMC. [Link]

Sources

An In-depth Technical Guide to 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data specific to this molecule, this document synthesizes information from structurally related compounds and established chemical principles to provide a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas of biological investigation. This guide is intended to serve as a starting point for researchers initiating projects involving this or similar isothiazole scaffolds.

Core Chemical Identity

Nomenclature and Identifiers

The compound is most commonly identified by its chemical name and CAS number.

IdentifierValueSource
Chemical Name This compoundSinfoo Biotech[1]
Alternative Name 5-(methylamino)-3-morpholin-4-yl-1,2-thiazole-4-carbonitrileN/A
CAS Number 338422-41-6Sinfoo Biotech[1]
Molecular Formula C₉H₁₂N₄OSSinfoo Biotech[1]
Molecular Weight 224.28 g/mol Sinfoo Biotech[1]

Based on the principles of chemical nomenclature, a plausible IUPAC (International Union of Pure and Applied Chemistry) name is 5-(methylamino)-3-(morpholin-4-yl)isothiazole-4-carbonitrile .

Chemical Structure

The definitive structure of this compound can be represented in multiple formats.

Canonical SMILES: CNC1=C(C(=NS1)N2CCOCC2)C#N

InChI: InChI=1S/C9H12N4OS/c1-10-8-7(5-11)9(12-15-8)13-2-4-14-6-3-13/h10H,2-4,6H2,1H3

The chemical structure is characterized by a central isothiazole ring substituted at the 3-, 4-, and 5-positions with a morpholino group, a cyano group, and a methylamino group, respectively.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted isothiazole ring as a key step. The morpholino and methylamino groups can be envisioned as being introduced via nucleophilic substitution reactions.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Proposed Synthesis

Step 1: Synthesis of a Dihalo-isothiazole Intermediate

The synthesis would likely commence with a commercially available or readily synthesized precursor that can be cyclized to form the isothiazole core. A potential starting point could be a dithioamide derivative which, upon reaction with a chlorinating agent and a source for the C4-carbon and nitrile group, would yield a dihalo-isothiazolecarbonitrile.

Step 2: Selective Amination at the 5-position

The dihalo-isothiazole intermediate would then undergo a selective nucleophilic aromatic substitution. The 5-position of the isothiazole ring is generally more activated towards nucleophilic attack than the 3-position. Reaction with ammonia or a protected amine source would likely yield a 5-amino-3-halo-4-isothiazolecarbonitrile.

Step 3: Introduction of the Morpholino Group

The remaining halogen at the 3-position can then be displaced by morpholine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Step 4: N-Methylation of the 5-amino Group

The final step would involve the selective N-methylation of the 5-amino group. This could be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Note: Each of these steps would require careful control of reaction conditions (temperature, solvent, stoichiometry) to ensure selectivity and maximize yield. Purification at each stage, likely through column chromatography, would be essential.

Potential Biological Activity and Areas for Investigation

The isothiazole and thiazole ring systems are present in a wide array of biologically active compounds.[2][3][4] Derivatives of these scaffolds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7]

Given the structural motifs present in this compound, several avenues for biological investigation are warranted:

  • Kinase Inhibition: The aminopyrazole and related heterocyclic cores are well-known kinase inhibitor scaffolds. This compound could be screened against a panel of kinases to identify potential targets.

  • Antimicrobial Activity: The thiazole moiety is a component of numerous antimicrobial agents.[3] Evaluation of this compound against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties.

  • CNS Activity: The morpholine group is often incorporated into centrally active agents to improve pharmacokinetic properties. While speculative, investigation into its effects on CNS targets could be considered.

Conclusion

This compound represents an under-explored area of chemical space. While specific data on its synthesis and biological activity are not publicly available, this guide provides a solid foundation for researchers interested in this molecule. The proposed IUPAC name and structural identifiers offer a clear means of communication and data retrieval. The hypothetical synthesis protocol, based on established chemical principles, provides a viable starting point for its preparation in the laboratory. Finally, the outlined potential biological activities, drawn from the known pharmacology of related heterocyclic systems, suggest promising avenues for future research and drug discovery efforts.

References

  • Sinfoo Biotech. This compound,(CAS# 338422-41-6).
  • ResearchGate. Chemistry of Biologically Active Isothiazoles. Available from: [Link]

  • PubMed Central (PMC). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

  • PubMed. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the novel chemical entity 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a compound for which, to date, no public data on biological activity or therapeutic targets exists. Given the rich pharmacological history of its constituent chemical scaffolds—the isothiazole core and the morpholine moiety—this document serves as a proactive research framework for drug development professionals. We will dissect the molecule's structural components to formulate plausible therapeutic hypotheses, focusing on two primary areas: oncology and neurodegeneration. This guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, transforming an unknown compound into a candidate for targeted drug discovery.

Introduction and Structural Rationale

The compound this compound (CAS #338422-41-6) presents a unique combination of functional groups known to confer significant biological activity. While direct studies on this molecule are absent from the current literature, a deductive approach based on structure-activity relationships (SAR) of its core components allows us to formulate compelling hypotheses for its potential therapeutic applications.

  • The Isothiazole Core : The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2][3] Its presence suggests a potential for interaction with various enzymatic targets.

  • The Morpholine Moiety : The morpholine ring is a common feature in approved drugs and clinical candidates. It is often incorporated to improve physicochemical properties like solubility and metabolic stability. Furthermore, morpholine-containing compounds have demonstrated significant activity as kinase inhibitors and modulators of enzymes in the central nervous system (CNS).[4][5][6]

Based on this structural analysis, we propose two primary, testable hypotheses for the therapeutic potential of this molecule. This guide will provide the experimental blueprints to explore them.

Hypothesis I: Anticancer Activity via Kinase Inhibition

Rationale: The fusion of a heterocyclic core, akin to the thiazoles found in kinase inhibitors like Dasatinib, with a morpholine group, a key feature in PI3K inhibitors, strongly suggests a potential for anticancer activity through kinase modulation.[7][8] Structurally related morpholino-thiazole compounds have shown potent cytotoxic effects against various cancer cell lines, with some acting as inhibitors of critical signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Experimental Validation Workflow: From Broad Screening to Target Identification

This workflow is designed to efficiently screen for anticancer activity and subsequently identify potential kinase targets.

G cluster_0 Phase 1: Broad Cytotoxicity Screening cluster_1 Phase 2: Kinase Inhibition Profiling cluster_2 Phase 3: Target Validation A Prepare Compound Stock (5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile in DMSO) B Select Diverse Cancer Cell Line Panel (e.g., A549-Lung, MCF-7-Breast, PC-3-Prostate) A->B C Perform MTT or CellTiter-Glo Assay (72h incubation, dose-response) B->C D Calculate IC50 Values C->D E Select Broad Kinase Panel Assay (e.g., KinomeScan, Reaction Biology) D->E If IC50 < 10 µM F Screen Compound at 1-10 µM E->F G Identify 'Hit' Kinases (% Inhibition > 50-70%) F->G H Perform In Vitro Kinase Assays (e.g., LanthaScreen, HTRF) on top hits G->H Validate Hits I Determine IC50 for Specific Kinase(s) H->I J Conduct Western Blot Analysis (Assess phosphorylation of downstream targets in treated cells) H->J

Caption: Experimental workflow for validating anticancer hypothesis.

Protocol 2.1: Cell Viability (MTT) Assay

This protocol provides a foundational method for assessing the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Hypothesis II: Neuromodulatory Activity via Enzyme Inhibition

Rationale: The morpholine scaffold is a key component in molecules designed to target CNS enzymes. For instance, various morpholine derivatives have been investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of depression and Parkinson's disease.[6][9] Others have been explored as inhibitors of acetylcholinesterase (AChE), a primary target for Alzheimer's disease therapy.[4] The unique electronic and structural properties of this compound make it a candidate for modulating the activity of these key neurological enzymes.

Experimental Validation: In Vitro Enzyme Inhibition Assays

A direct and efficient way to test this hypothesis is to perform in vitro enzymatic assays.

G A Compound + Enzyme (MAO-A, MAO-B, or AChE) B Substrate Addition (e.g., Amplex Red, Acetylthiocholine) A->B C Incubation B->C D Detection of Product (Fluorescence or Colorimetric Signal) C->D E Calculate % Inhibition vs. Control D->E

Caption: General principle of in vitro enzyme inhibition assay.

Protocol 3.1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a common method for assessing MAO-A and MAO-B inhibition.

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4). Reconstitute recombinant human MAO-A and MAO-B enzymes, horseradish peroxidase (HRP), and Amplex Red reagent according to the manufacturer's instructions. Prepare a stock solution of the substrate, p-tyramine.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Assay Plate Setup: In a black 96-well plate, add the compound dilutions, followed by the MAO enzyme (use separate wells for MAO-A and MAO-B).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of HRP, Amplex Red, and p-tyramine to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes using a microplate reader. The rate of fluorescence increase is proportional to MAO activity.

  • Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic read). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value.

Data Interpretation and Future Directions

The experimental pathways outlined above will generate crucial preliminary data on the biological activity of this compound.

Hypothesized Target Class Rationale Based on Scaffold Key Validation Experiments Positive Result Indicator
Protein Kinases (e.g., VEGFR-2) Anticancer activity of thiazole/isothiazole and morpholine derivatives.[5][7][8]Cell Viability Assays (MTT), Broad Kinase Panel Screening, In Vitro Kinase Assays.Low micromolar IC₅₀ in cell lines; >70% inhibition of specific kinases.
Monoamine Oxidases (MAO-A/B) Neuromodulatory potential of morpholine-containing compounds.[6][9]Fluorometric MAO Inhibition Assay.Sub-micromolar IC₅₀ against MAO-A and/or MAO-B.
Acetylcholinesterase (AChE) Neuroprotective activity associated with the morpholine scaffold.[4]Ellman's Reagent-based Colorimetric Assay.Potent IC₅₀ value, comparable to reference inhibitors.

A positive "hit" in any of these screening funnels would warrant a more extensive investigation, including:

  • Selectivity Profiling: Testing against a wider panel of related kinases or enzymes to determine target selectivity.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in relevant animal models of cancer or neurological disease.

This structured approach provides a clear and scientifically rigorous path to potentially uncover novel therapeutic applications for this compound, a compound that currently holds untapped potential.

References

  • ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity. Retrieved from [Link]

  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-5.
  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).
  • Zaib, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of...
  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Bentham Science Publishers. (2023).
  • PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 129-138.

Sources

In Silico Modeling of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico modeling of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a novel small molecule with potential therapeutic applications. In the absence of direct experimental data on its biological targets, this guide proposes a rational, multi-faceted computational strategy centered on the hypothesis of its inhibitory activity against Fer kinase, a non-receptor tyrosine kinase implicated in various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a validated, experience-driven narrative on the causality behind each experimental choice in the in silico drug discovery pipeline.

Introduction: The Rationale for a Focused In Silico Investigation

The isothiazole and morpholino scaffolds are present in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory to kinase inhibition. Given the structural alerts within this compound, a targeted in silico investigation is a cost-effective and efficient first step to elucidate its potential mechanism of action and guide further experimental validation. This guide will navigate the user through a complete in silico workflow, from target identification and validation to lead-like property assessment.

Our chosen putative target, Fer kinase, is a non-receptor tyrosine kinase that plays a significant role in cell-cell adhesion, cytoskeletal regulation, and growth factor signaling.[3][4] Its dysregulation has been linked to several malignancies, making it a compelling target for cancer therapy.[2] The exploration of novel chemical matter for Fer kinase inhibition is therefore of high therapeutic interest.

This guide is structured to provide a logical and scientifically rigorous pathway for the in silico evaluation of our topic compound as a potential Fer kinase inhibitor.

The In Silico Modeling Workflow: A Strategic Overview

The in silico investigation of a novel compound against a putative target is a multi-step process that builds in complexity and confidence at each stage. Our workflow is designed to systematically evaluate the interaction between this compound and Fer kinase, culminating in a comprehensive profile of its potential as a drug candidate.

In_Silico_Workflow cluster_0 Target & Ligand Preparation cluster_1 Interaction & Dynamics cluster_2 Predictive Modeling & Profiling Target_Selection Target Selection: Fer Kinase Homology_Modeling Homology Modeling (if required) Target_Selection->Homology_Modeling PDB Structure Availability Molecular_Docking Molecular Docking: Binding Pose Prediction Homology_Modeling->Molecular_Docking Ligand_Preparation Ligand Preparation: 3D Structure & Ionization Ligand_Preparation->Molecular_Docking Molecular_Dynamics Molecular Dynamics: Stability Assessment Molecular_Docking->Molecular_Dynamics Top Scoring Pose Binding_Energy Binding Free Energy: MM/PBSA Calculation Molecular_Dynamics->Binding_Energy Trajectory Analysis QSAR QSAR Analysis: Activity Prediction Binding_Energy->QSAR ADMET ADMET Prediction: Drug-likeness Profile QSAR->ADMET

Caption: A high-level overview of the in silico modeling workflow.

Part I: Target and Ligand Preparation - Laying a Validated Foundation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical first steps of preparing both the protein target and the small molecule ligand.

Target Identification and Structure Acquisition

While a crystal structure for the plant ortholog of Fer kinase exists (PDB ID: 6A5B), a human-specific model is preferable for drug discovery applications.[5] The UniProt database provides the amino acid sequence for human Fer kinase (P16591).[4] In the absence of a human crystal structure, homology modeling is a robust approach to generate a high-quality 3D model.

Protocol 1: Homology Modeling of Human Fer Kinase

  • Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) with the human Fer kinase sequence to identify suitable templates. Prioritize templates with high sequence identity (>40%), good resolution (<2.5 Å), and a co-crystallized ligand in the ATP-binding site. A suitable template could be the structure of a closely related kinase like Fes (PDB ID: 8XKP).[6]

  • Sequence Alignment: Align the target sequence (human Fer) with the template sequence using a tool like ClustalW or T-Coffee. Manually inspect and refine the alignment, particularly in loop regions.

  • Model Building: Utilize a homology modeling server or software such as SWISS-MODEL, MODELLER, or I-TASSER to generate the 3D model based on the alignment. These tools will build the backbone, model side chains, and often perform initial energy minimization.

  • Model Validation: This is a critical, non-negotiable step.

    • Ramachandran Plot: Use a tool like PROCHECK or the validation tools within the modeling software to assess the stereochemical quality of the model. A good model should have >90% of residues in the most favored regions.

    • ERRAT Score: Evaluate the overall quality of the model based on the statistics of non-bonded atom-atom interactions.

    • Verify3D: Assess the compatibility of the 3D model with its own amino acid sequence.

Ligand Preparation: From 2D Structure to 3D Conformer

The 2D structure of this compound must be converted into a 3D conformation with appropriate protonation states for accurate docking and simulation.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Use a chemical drawing tool like MarvinSketch or ChemDraw to create the 2D structure. Convert this to a 3D structure using the software's built-in functionalities.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 or UFF to obtain a low-energy conformation.

  • Protonation State Determination: At physiological pH (7.4), the methylamino group is likely to be protonated. Use a tool like Marvin's pKa calculator or the ADMETlab 3.0 server to predict the pKa values of ionizable groups and determine the dominant protonation state.[7]

  • File Format Conversion: Save the final 3D structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Part II: Unveiling the Interaction - Docking and Dynamics

With prepared target and ligand structures, we can now probe their potential interaction and the stability of the resulting complex.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] This provides the initial hypothesis of the binding mode and is a critical step for subsequent simulations.

Protocol 3: Molecular Docking with AutoDock Vina

  • Receptor and Ligand Preparation for Vina: Convert the prepared Fer kinase model and the ligand to the .pdbqt format using AutoDock Tools (ADT). This step adds polar hydrogens and assigns Gasteiger charges.

  • Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of Fer kinase. The dimensions and center of the grid box should be large enough to allow the ligand to rotate freely but small enough to focus the search on the active site.

  • Docking Execution: Run AutoDock Vina, specifying the receptor, ligand, and grid box parameters. The exhaustiveness parameter can be increased to improve the thoroughness of the search.

  • Pose Analysis: Analyze the output poses from Vina. The poses are ranked by their binding affinity (in kcal/mol). The top-scoring pose with a plausible binding mode (e.g., forming key hydrogen bonds with hinge region residues) should be selected for further analysis.

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[10][11]

Protocol 4: GROMACS Molecular Dynamics Simulation

  • System Preparation:

    • Topology Generation: Generate a topology file for the protein using a force field like CHARMM36 or AMBER. The ligand topology and parameters can be generated using a server like CGenFF or the antechamber module of AmberTools.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to relax around the protein-ligand complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at constant pressure (e.g., 1 bar) and temperature to ensure the correct density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

MD_Simulation_Workflow System_Setup System Setup (Topology, Solvation, Ions) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration NVT_Equilibration->NPT_Equilibration Production_MD Production MD NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Caption: A detailed workflow for performing molecular dynamics simulations.

Binding Free Energy Calculation: Quantifying the Interaction

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GSA) methods are popular for estimating the binding free energy of a ligand to a protein from an MD trajectory.[12][13][14][15]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: Extract snapshots of the protein, ligand, and complex from the production MD trajectory.

  • MM/PBSA Calculation: Use the g_mmpbsa tool in GROMACS or the MMPBSA.py script from AmberTools to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically from the solvent-accessible surface area).

  • Energy Decomposition: Decompose the binding free energy into contributions from individual residues to identify key residues responsible for the interaction.

Part III: Predictive Modeling and Druglikeness Profiling

The final phase of our in silico investigation involves predicting the compound's activity and assessing its potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds.[16][17] While we are investigating a single compound, we can use pre-existing, validated QSAR models for kinase inhibitors to predict its potential activity.

Protocol 6: QSAR-based Activity Prediction

  • Descriptor Calculation: Calculate a range of molecular descriptors for this compound, including 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

  • Model Application: Utilize a pre-built and validated QSAR model for Fer kinase inhibitors or a more general kinase inhibitor model.[18][19][20] Input the calculated descriptors into the model to predict the inhibitory activity (e.g., pIC50).

  • Applicability Domain Analysis: Ensure that the query compound falls within the applicability domain of the chosen QSAR model to have confidence in the prediction.

ADMET Prediction: Assessing Drug-likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[21] Several reliable web servers can predict these properties.

Protocol 7: In Silico ADMET Profiling

  • Submission to Web Servers: Submit the SMILES string or 3D structure of the compound to multiple ADMET prediction web servers such as ADMETlab 3.0, SwissADME, and pkCSM.[7][22][23]

  • Property Analysis: Analyze the predicted properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 substrate/inhibitor prediction.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Lipinski's Rule of Five: Check for compliance with Lipinski's Rule of Five as a general indicator of drug-likeness.

Table 1: Key Physicochemical and Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight[To be calculated]< 500 Da
LogP[To be calculated]< 5
Hydrogen Bond Donors[To be calculated]< 5
Hydrogen Bond Acceptors[To be calculated]< 10
Caco-2 Permeability[To be predicted]High
hERG Inhibition[To be predicted]Non-inhibitor
Ames Mutagenicity[To be predicted]Non-mutagenic

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial investigation of this compound as a potential Fer kinase inhibitor. By following these protocols, researchers can generate a robust dataset to support or refute the initial hypothesis and make informed decisions about progressing the compound to experimental validation.

The strength of this approach lies in its integrated nature, where the results from each step inform the next. A promising docking score, a stable protein-ligand complex in MD simulations, a favorable binding free energy, a positive QSAR prediction, and a clean ADMET profile would collectively build a strong case for the synthesis and biological evaluation of this compound. Conversely, unfavorable results at any stage can provide valuable insights for the rational design of improved analogs. This iterative cycle of in silico modeling and experimental feedback is the cornerstone of modern, efficient drug discovery.

References

  • UniProt Consortium. (n.d.). Tyrosine-protein kinase Fer - Homo sapiens (Human). UniProt. Retrieved January 22, 2026, from [Link]

  • Lengauer, T., & Rarey, M. (1996). Computational methods for biomolecular docking. Current Opinion in Structural Biology, 6(3), 402–406.
  • Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research.
  • RCSB Protein Data Bank. (2019). 6A5B: Crystal structure of plant Receptor-like Kinase FER. RCSB PDB. Retrieved January 22, 2026, from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Retrieved January 22, 2026, from [Link]

  • Abagyan, R., & Totrov, M. (2001). High-throughput docking for lead generation. Current opinion in chemical biology, 5(4), 375-382.
  • GROMACS. (n.d.). Protein-Ligand Complex. GROMACS MD Tutorials. Retrieved January 22, 2026, from [Link]

  • Lee, J., et al. (2024).
  • Greer, J. (2019). High-resolution structural analysis shows how different crystallographic environments can induce alternative modes of binding of a phosphotyrosine peptide to the SH2 domain of Fer tyrosine kinase. Protein Science, 28(8), 1469-1478.
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(34), 22165-22180.
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. Retrieved January 22, 2026, from [Link]

  • Tian, S., et al. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction.
  • Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry, 15, 1-17.
  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations for protein-ligand binding. Methods in molecular biology (Clifton, N.J.), 819, 445–464.
  • Meraj, K., & Amrita, S. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • Kontoyianni, M. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in oncology, 7, 223.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). FER FER tyrosine kinase [ (human)]. NCBI. Retrieved January 22, 2026, from [Link]

  • Roy, K., & Roy, P. P. (2023). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • Schyman, P., et al. (2017). vNN Web Server for ADMET Predictions. Frontiers in Pharmacology, 8, 889.
  • Schomburg, I., et al. (2004). The BRENDA enzyme database: specific metabolic information for multi-purpose enzyme analysis.
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. Retrieved January 22, 2026, from [Link]

  • C-H, L., et al. (2023). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules.
  • ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. Retrieved January 22, 2026, from [Link]

  • MDPI. (2026, January 21). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2025). Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations.
  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved January 22, 2026, from [Link]

  • RCSB Protein Data Bank. (2025). 8XKP: Crystal structure of human tyrosine-protein kinase Fes/Fps in complex with compound 17c. RCSB PDB. Retrieved January 22, 2026, from [Link]

  • openfe-gromacs documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved January 22, 2026, from [Link]

  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved January 22, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FER tyrosine kinase. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The molecular design of possible kinase inhibitors using the QSAR model of split 2 and SAks calculated using the Monte Carlo method. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. Retrieved January 22, 2026, from [Link]

  • GeneCards. (n.d.). FER Gene. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives. NCBI. Retrieved January 22, 2026, from [Link]

Sources

discovery and history of substituted isothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Isothiazole Compounds

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, has emerged from a position of relative obscurity to become a cornerstone in medicinal chemistry and materials science. First identified in 1956, its unique electronic properties and metabolic stability have made it a privileged scaffold in drug design and a versatile building block in organic synthesis. This guide provides a comprehensive overview of the historical milestones in isothiazole chemistry, from its initial discovery to the development of sophisticated synthetic strategies. We will explore the causal logic behind key experimental choices in constructing the isothiazole core, delve into its critical role as a bioisostere in modern drug development, and examine a landmark case study in natural product synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic system.

The Genesis of a Heterocycle: Discovery and Early Synthesis

The story of isothiazole, or 1,2-thiazole, begins in 1956.[1] Unlike its more common isomer, thiazole, the 1,2-arrangement of the heteroatoms imparts distinct chemical properties. The parent isothiazole is a colorless liquid with a pyridine-like odor, exhibiting the stability of an aromatic system.[2][3]

The first synthesis of the isothiazole ring was not a direct construction but rather a degradation of a more complex molecule.[2] It was prepared through the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[2][3] While this method holds historical significance, its low efficiency and reliance on a pre-existing fused ring system quickly prompted the search for more practical and versatile synthetic routes from simpler, acyclic precursors.[2]

Core Synthetic Strategies: Building the Isothiazole Ring

The development of robust synthetic methodologies has been the engine driving the widespread application of isothiazoles. Modern approaches can be logically classified based on the bond-forming strategy used to construct the heterocyclic core. Retrosynthetic analysis reveals several key strategies for ring formation.

G Isothiazole Substituted Isothiazole Intramolecular Intramolecular Cyclization Intramolecular->Isothiazole FourPlusOne (4+1) Annulation FourPlusOne->Isothiazole ThreePlusTwo (3+2) Cycloaddition ThreePlusTwo->Isothiazole Transformation Ring Transformation Transformation->Isothiazole Precursor1 Acyclic Precursor (C-C-C-N-S) Precursor1->Intramolecular Precursor2 4-Atom Fragment (C-C-C-S) + 1-Atom Fragment (N) Precursor2->FourPlusOne Precursor3 3-Atom Fragment (C-C-C) + 2-Atom Fragment (N-S) Precursor3->ThreePlusTwo Precursor4 Other Heterocycle (e.g., Isoxazole) Precursor4->Transformation

Intramolecular Cyclization

This approach involves forming the N-S bond from a linear precursor containing all five atoms of the target ring. A prominent example is the oxidative cyclization of 3-aminopropenethiones. The choice of oxidant is critical; reagents like chromium trioxide have been used effectively, with reactions proceeding efficiently even under solvent-free conditions, showcasing a move towards greener chemistry.

(4+1) Annulation

Here, a four-atom synthon (typically containing the C-C-C-S framework) reacts with a one-atom nitrogen source. A highly efficient, metal-free protocol involves the reaction of β-keto dithioesters or β-keto thioamides with ammonium acetate (NH₄OAc).[4] The NH₄OAc serves as a carbon-economic nitrogen donor, initiating a cascade of imine formation, cyclization, and aerial oxidation to furnish the aromatic isothiazole ring in a single pot.[4] This method is valued for its operational simplicity and avoidance of heavy metal catalysts.[4]

(3+2) Heterocyclization

This strategy combines a three-carbon fragment with a two-atom N-S synthon. A classic example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate. The thiocyanate acts as the N-S donor in a reaction that constructs the ring with high regioselectivity.

Ring Transformation Syntheses

Substituted isothiazoles can also be accessed from other heterocyclic systems. This approach is one of the oldest but remains highly relevant. For instance, 3,5-disubstituted isoxazoles can be converted into the corresponding isothiazoles by treatment with phosphorus pentasulfide, which facilitates the exchange of the ring oxygen for sulfur.[2] Another powerful method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which proceeds via an α-thiavinyl Rh-carbenoid intermediate to give a wide variety of isothiazole products.[4]

Synthetic Strategy Key Precursors Bond Formation Logic Advantages References
Intramolecular Cyclization 3-AminopropenethionesN-S bond formation on a linear C-C-C-N-S chainHigh atom economy
(4+1) Annulation β-Keto dithioesters + NH₄OAcC-N and S-N bond formationMetal-free, operationally simple[4]
(3+2) Heterocyclization α,β-Unsaturated aldehydes + NH₄SCNC-S and C-N bond formationGood yields, accessible starting materials
Ring Transformation Isoxazoles, 1,2,3-ThiadiazolesHeteroatom exchange or ring rearrangementAccess to unique substitution patterns[2][4]

Case Study: The Isothiazole in Woodward's Synthesis of Cephalosporin C

One of the most celebrated achievements in the history of organic synthesis is R.B. Woodward's total synthesis of Cephalosporin C, for which he was awarded the Nobel Prize in 1965.[5][6] This monumental work provides a masterclass in strategic synthesis, where an isothiazole moiety played a pivotal, albeit transient, role.

Woodward's strategy began with L-cysteine, a chiral building block containing the sulfur atom and one of the stereocenters of the final target.[5] A key challenge was the construction of the β-lactam ring fused to the sulfur-containing ring. The brilliance of the Woodward approach was the use of an isothiazole intermediate to protect and activate the molecule for the crucial ring-closure step. The isothiazole ring served as a stable, planar system that held the reactive functionalities in the correct orientation for subsequent transformations.[5][7]

G

The formation of the β-lactam was achieved by treating an amino ester precursor with triisobutylaluminium.[7] Following this critical step, the isothiazole ring had served its purpose. An acid-mediated deprotection triggered the opening of the isothiazole ring, unmasking a thiol and an aldehyde, which then cyclized to form the final cephem core of the antibiotic.[7] This ingenious use of the isothiazole as a strategic control element highlights the deep understanding of reaction mechanisms and molecular architecture that defined Woodward's work.

The Isothiazole in Modern Drug Discovery: A Privileged Scaffold

The true value of the isothiazole ring in the pharmaceutical sciences lies in its utility as both a core pharmacophore and a versatile bioisostere.[8][9] Its unique combination of aromaticity, hydrogen bonding capability (via the nitrogen lone pair), and metabolic stability makes it an attractive component in drug design.

Isothiazole as a Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, where a functional group in a lead compound is replaced by another group to enhance potency, improve selectivity, reduce toxicity, or alter pharmacokinetic properties.[10] The isothiazole ring has proven to be an effective bioisostere for a variety of other aromatic systems, including phenyl, pyridine, and thiazole rings.[11]

Replacing an electron-rich phenyl ring, which is often a site of metabolic oxidation by cytochrome P450 enzymes, with the more electron-deficient isothiazole ring can significantly improve metabolic stability.[11] This substitution can also modulate a compound's lipophilicity and polarity, which can in turn improve solubility, reduce off-target effects like hERG inhibition, and enhance oral bioavailability.[9][11]

G

Notable Isothiazole-Containing Drugs and Biocides

The isothiazole scaffold is present in a wide range of biologically active compounds, from pharmaceuticals to industrial biocides.[1][8]

Compound Name Class / Application Key Feature / Mechanism of Action References
Ziprasidone AntipsychoticAtypical antipsychotic used to treat schizophrenia and bipolar disorder.[12][8][13]
Perospirone AntipsychoticSerotonin-dopamine antagonist used in the treatment of schizophrenia.[12][12]
Denotivir AntiviralUsed in the treatment of herpes labialis.[8]
Isotianil Fungicide (Agrochemical)Induces systemic acquired resistance in plants, enhancing defense against pathogens.[14]
Kathon™ Biocides Industrial PreservativeIsothiazolinones that act as effective biocides in industrial applications and personal care products.[1]

Experimental Protocol: Metal-Free (4+1) Annulation for 3,5-Disubstituted Isothiazoles

This protocol is representative of the modern, efficient methods used to construct the isothiazole core, adapted from the work of Singh and colleagues.[4]

Objective: To synthesize a 3,5-disubstituted isothiazole from a β-ketodithioester and ammonium acetate under metal-free conditions.

Materials:

  • β-ketodithioester (1.0 mmol, 1.0 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 mmol, 2.0 equiv)

  • Ethanol (EtOH), reagent grade (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing in ethanol provides the thermal energy needed to drive the initial imine formation and subsequent cyclization. Ammonium acetate serves as the nitrogen source, and the excess drives the equilibrium towards product formation.

  • Reaction Progress: Allow the reaction to proceed for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Self-Validation: The formation of a new, more polar spot on the TLC plate corresponding to the isothiazole product validates the reaction's progress.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isothiazole.

Conclusion and Future Outlook

From its discovery in 1956, the substituted isothiazole has evolved into a molecule of significant strategic importance.[1] Its history is a testament to the power of synthetic innovation, transforming it from a chemical curiosity into a privileged scaffold in drug discovery and a key component in agrochemicals and materials. The development of efficient, metal-free, and atom-economical synthetic routes has made a diverse array of isothiazole derivatives readily accessible.[4] As our understanding of structure-activity relationships deepens, the isothiazole ring will undoubtedly continue to be a focal point for the design of novel therapeutics and functional materials, addressing challenges in human health and beyond.

References

  • Isothiazoles. (n.d.). Science of Synthesis.
  • The Total Synthesis of Cephalosporin C. (n.d.). Resonance – Journal of Science Education.
  • The chemistry of isothiazoles. (n.d.). ResearchGate.
  • From isothiazoles to new or known heterocycles via cycloaddition reactions. (2007). AIR Unimi.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Alam, M. A. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Total synthesis of Cephalosporin C (R B Woodward). (2021, April 27). YouTube.
  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022, February 18). PubMed.
  • Selected examples of isothiazoles with pharmacological activity. (n.d.). ResearchGate.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry.
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). PMC - NIH.
  • Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022, December 30). Open Access Journals.
  • Cephalosporin C. (2017, April 11). American Chemical Society.
  • Synthesis of Isothiazole. (2022, January 24). ChemicalBook.
  • Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. Journal of the American Chemical Society.
  • The chemistry of isothiazoles. (n.d.). Academia.edu.
  • Woodward, R. B. (1965). Nobel Lecture: Recent Advances in the Chemistry of Natural Products. NobelPrize.org.
  • 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • Isothiazole. (n.d.). Wikipedia.
  • The drugs containing thiazole ring. (n.d.). ResearchGate.
  • Heterocyclic Building Blocks-Isothiazole. (n.d.). BOC Sciences.
  • THIAZOLE. (2023, March 1). YouTube.

Sources

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile: Solubility and Stability

Introduction

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers that dictate a compound's formulation, bioavailability, and ultimate clinical success. This guide focuses on this compound, a novel heterocyclic compound. Given the nascent stage of public research into this specific molecule, this document serves not as a repository of existing data, but as a comprehensive methodological framework.

Herein, we provide a series of detailed, field-proven protocols designed for researchers and drug development professionals to systematically determine the aqueous solubility and chemical stability of this compound. The experimental designs and analytical strategies are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is robust, reliable, and suitable for regulatory submissions.[1][2][3][4][5] By explaining the causality behind each procedural step, this guide empowers scientists to not only execute these protocols but also to interpret the results with confidence, paving the way for informed decision-making in the development pathway.

Part 1: Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must dissolve in physiological fluids to be absorbed into systemic circulation. Understanding solubility across different pH values is particularly crucial, as a drug candidate must traverse the varying pH environments of the gastrointestinal tract. We will delineate two key types of solubility measurements: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is typically measured early in drug discovery. It reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (usually Dimethyl Sulfoxide, DMSO) into an aqueous buffer. This high-throughput method is invaluable for screening large numbers of compounds but can sometimes overestimate the true solubility as it may reflect a supersaturated or amorphous state.[6][7]

  • Thermodynamic Solubility , often referred to as equilibrium solubility, is the "gold standard." It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid (crystalline) form.[8][9] This method is more time- and resource-intensive but provides the most accurate and relevant data for pre-formulation and late-stage development.[8]

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for rapid assessment and is amenable to a 96-well plate format. The primary analytical endpoint is the quantification of the dissolved compound, often by UV-Vis spectrophotometry or nephelometry.[7][10]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 1%, which is critical to minimize its co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for dissolution.[10]

  • Analysis (Direct UV Method):

    • After incubation, filter the solution using a solubility filter plate (e.g., 0.45 µm pore size) to separate any undissolved precipitate.[11]

    • Transfer the filtrate to a UV-transparent 96-well plate.

    • Measure the UV absorbance at the compound's λ_max (determined beforehand by scanning a dilute solution).

    • Quantify the concentration against a standard curve prepared by serial dilution of the DMSO stock solution in a 50:50 acetonitrile:water mixture to ensure complete dissolution.

G cluster_prep Preparation cluster_assay Kinetic Assay Workflow prep1 Prepare 10 mM Stock in 100% DMSO start Dispense 2 µL Stock into 96-well plate prep1->start prep2 Prepare Aqueous Buffers (e.g., PBS pH 7.4) add_buffer Add 198 µL Buffer (Final 1% DMSO) prep2->add_buffer start->add_buffer incubate Shake for 2h at Room Temp add_buffer->incubate filter Filter to remove precipitate incubate->filter analyze Analyze Filtrate (UV-Vis or LC-MS) filter->analyze calculate Calculate Solubility vs. Standard Curve analyze->calculate

Figure 1: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is essential for lead optimization and pre-formulation.[9]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4) to the vials.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24-48 hours. A preliminary time-course experiment can be run to confirm that equilibrium is reached (i.e., the concentration in solution no longer increases with time).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.

Data Presentation: Hypothetical Solubility Profile

All quantitative data should be summarized for clear interpretation.

Solvent/Buffer System Solubility Type Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS (pH 7.4)Kinetic2585.2380
Simulated Gastric Fluid (pH 1.2)Thermodynamic37250.61117
Simulated Intestinal Fluid (pH 6.8)Thermodynamic3745.1201
WaterThermodynamic2560.3269
5% DMSO (aq)Thermodynamic25150.8672

Note: Data is hypothetical and for illustrative purposes only.

Part 2: Chemical Stability Assessment

Stability testing is a regulatory requirement and a cornerstone of drug development. It provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as pH, temperature, light, and oxidizing conditions.[12] Forced degradation (stress testing) is performed to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[12][13][14][15] This is critical for developing and validating a stability-indicating analytical method.[14]

Prerequisite: Stability-Indicating Analytical Method

Before initiating stability studies, a robust analytical method, typically Reverse-Phase HPLC with UV or Mass Spectrometric detection (LC-MS), must be developed and validated. A method is deemed "stability-indicating" if it can accurately quantify the parent drug and separate it from all potential degradation products and impurities without interference. Validation must adhere to guidelines such as those from the FDA and ICH.[16][17][18][19]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should aim for a modest level of degradation, typically 5-20%, to ensure that the primary degradants can be readily detected without overly complex secondary degradation.[13]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions (Applied in parallel):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C. Also, test a solution stored at 60°C.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[20][21][22][23] A control sample should be kept in the dark under the same temperature conditions.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration should be adjusted based on the compound's lability.

  • Sample Quenching: For hydrolytic studies, neutralize the samples before analysis (e.g., add an equivalent amount of base to the acid-stressed sample and vice-versa).

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the validated stability-indicating HPLC method. Assess for loss of parent compound (assay) and the formation of degradation products (purity). Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure co-elution is not occurring.

G cluster_setup Setup cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Drug Substance (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid heat Thermal (e.g., 80°C Solid) start->heat photo Photolytic (ICH Q1B Light Box) start->photo acid->sub_point base->sub_point oxid->sub_point heat->sub_point photo->sub_point analyze Analyze all samples by Stability-Indicating HPLC report Quantify Parent Loss & Identify Degradants analyze->report sub_point->analyze

Figure 2: Workflow for Forced Degradation Studies.

Data Interpretation: pH-Rate Profile

By analyzing the degradation at various pH values (from the hydrolytic studies) over time, a pH-rate profile can be constructed. This involves plotting the logarithm of the observed degradation rate constant (k_obs) against pH.[24] Such a profile is invaluable for identifying the pH of maximum stability, which is critical information for developing a stable liquid formulation.[25][26]

Data Presentation: Hypothetical Forced Degradation Summary
Stress Condition Duration % Degradation No. of Degradants >0.1% Remarks
0.1 M HCl, 60°C24 h15.22Significant hydrolysis
0.1 M NaOH, 60°C8 h21.53Rapid degradation
3% H₂O₂, RT48 h8.91Susceptible to oxidation
Dry Heat, 80°C72 h1.10Thermally stable in solid state
Photolytic (ICH Q1B)Cycle4.31Minor photosensitivity

Note: Data is hypothetical and for illustrative purposes only.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable component of modern drug development. For a novel molecule like this compound, generating this foundational dataset is the first step toward understanding its potential and its limitations. The kinetic and thermodynamic solubility assays provide a clear picture of its dissolution behavior, while the forced degradation studies reveal its intrinsic chemical liabilities. Together, this information forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) data package, directly informing formulation strategies, defining storage conditions, establishing shelf-life, and ultimately ensuring the development of a safe and effective medicinal product.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. EMA. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. [Link]

  • Tepnel Pharma Services. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Tepnel. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Journal of Analytical and Pharmaceutical Research. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • SlideShare. (2018). pH stability profile. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. PCBIS. [Link]

  • ResearchGate. pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. [Link]

  • Domainex. Thermodynamic Solubility Assay. Domainex. [Link]

  • Inventiva Pharma. (2011). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. [Link]

  • Journal of Chemical Education. (1998). Mechanistic interpretation of pH-rate profiles. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authorship & Editorial Control

Introduction

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile is a heterocyclic organic compound with the molecular formula C₉H₁₂N₄OS and a molecular weight of 224.28 g/mol .[1] Its chemical structure features an isothiazolecarbonitrile core, substituted with a methylamino group at the 5-position and a morpholino group at the 3-position. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the structural motifs present suggest potential for biological activity.

Isothiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3][4] The morpholine moiety is also a common feature in many bioactive compounds and approved drugs, contributing to properties such as aqueous solubility and metabolic stability.[5][6]

This document provides a hypothesized overview of the potential applications of this compound and offers detailed, adaptable protocols for its initial in vitro screening. These protocols are based on established methodologies for evaluating novel chemical entities for antimicrobial and anticancer properties.[7][8][9]

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 338422-41-6[1]
Molecular Formula C₉H₁₂N₄OS[1]
Molecular Weight 224.283 g/mol [1]
Appearance Not explicitly stated, likely a solidInferred
Solubility Expected to have some aqueous solubility due to the morpholino groupInferred

Storage and Handling:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Handle in a chemical fume hood to avoid inhalation of any dust or vapors.[10]

Hypothesized Biological Activities and Mechanism of Action

Based on the isothiazole and morpholino moieties, the following biological activities can be hypothesized:

  • Antimicrobial Activity: Isothiazolinones, a class of isothiazole derivatives, are potent biocides that can disrupt microbial growth.[3] The mechanism often involves the inhibition of key metabolic enzymes through the reaction of the sulfur atom with thiols in proteins.

  • Anticancer Activity: Various thiazole and isothiazole derivatives have been investigated for their anticancer properties.[12][13] Potential mechanisms could include the inhibition of protein kinases, disruption of cell signaling pathways, or induction of apoptosis.

  • Enzyme Inhibition: The heterocyclic nature of the compound makes it a candidate for interacting with the active sites of various enzymes.

It is crucial to experimentally validate these hypothesized activities.

Experimental Protocols

The following are general starting-point protocols for the initial in vitro screening of this compound. Optimization will be necessary based on the specific cell lines or microbial strains used.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial or fungal strains.[7][8]

Workflow for Broth Microdilution Assay

prep_inoculum Prepare Bacterial/Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate Standardized concentration prep_compound Prepare Serial Dilutions of Compound prep_compound->inoculate Add to wells incubate Incubate Plate inoculate->incubate 18-24 hours read_results Read and Determine MIC incubate->read_results Visual or spectrophotometric reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution:

    • Dissolve a known weight of the compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Serial Dilutions:

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate to achieve a range of desired concentrations.

  • Preparation of Microbial Inoculum:

    • Culture the microbial strain overnight.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.[9][14]

Workflow for MTT Cytotoxicity Assay

seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells Allow cells to attach incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials and Reagents:

  • This compound

  • DMSO

  • Cancer cell line of interest (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete cell culture medium from a DMSO stock solution.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

    • Remove the MTT-containing medium and add the solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Troubleshooting

ParameterInterpretationPotential Issues & Solutions
MIC Lower MIC values indicate higher antimicrobial potency.No inhibition: Compound may be inactive or insoluble. Check solubility and test a wider concentration range. Contamination: Use aseptic techniques.
IC₅₀ Lower IC₅₀ values indicate higher cytotoxic potency.High variability: Inconsistent cell seeding or pipetting. Ensure uniform cell suspension and careful pipetting. Compound precipitation: Observe wells under a microscope. If precipitate is present, try a different solvent or lower concentrations.

Conclusion

This compound is a novel chemical entity with potential for biological activity based on its structural components. The provided protocols offer a starting point for the in vitro investigation of its potential antimicrobial and anticancer properties. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (Link not available)
  • Morpholino nucleic acid - Wikipedia. (Link not available)
  • Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos - Pharma's Almanac. (2023-02-01).
  • Flow chart showing the testing procedure and addition of novel...
  • This compound,(CAS# 338422-41-6). (Link not available)
  • [Biological activity of the isothiazole deriv
  • SAFETY DATA SHEET - Fisher Scientific. (2016-01-22).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (Link not available)
  • Morpholino-driven gene editing: a new horizon for disease treatment and prevention - PMC. (Link not available)
  • Chemical Modifications of Antisense Morpholino Oligomers Enhance Their Efficacy against Ebola Virus Infection - PMC - NIH. (Link not available)
  • In Vitro Antimicrobials - Pharmacology Discovery Services. (Link not available)
  • SAFETY D
  • Antiviral & Antimicrobial Testing - Charles River Labor
  • Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - NIH. (2018-04-20).
  • Mastering the Basics of Isothiazole Chemistry for Global Chemical Buyers - Chemneo. (2024-09-03).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. (Link not available)
  • What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals?
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central. (Link not available)
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Thiazole and Isothiazole Chemistry in Crop Protection - ACS Public
  • New process to produce compounds with anti-cancer properties - ecancer. (2020-11-18).
  • BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed. (Link not available)
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. (2022-08-30).
  • Thiazolotriazoles: Their Biological Activity and Structure-Activity Rel
  • Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity - MDPI. (2019-02-19).
  • 3-Hydroxy-4-morpholino-1,2,5-thiadiazole 1-Oxide - LGC Standards. (Link not available)

Sources

Application Notes and Protocols for In Vitro Characterization of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Kinase Inhibitors

The discovery of novel small molecule kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The compound 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile possesses structural motifs, such as the morpholino group, commonly found in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making it a prime target for therapeutic intervention.[1][2]

This guide provides a comprehensive, three-tiered in vitro assay cascade designed to characterize the biochemical and cellular activity of novel compounds like this compound. This structured approach ensures a logical progression from direct target inhibition to cellular effects, providing a robust dataset for lead compound evaluation. We will proceed with the hypothesis that this compound targets a kinase within the PI3K/Akt/mTOR pathway.

Our methodology is built upon the principles of scientific integrity, providing self-validating experimental systems. Each protocol is designed to be a starting point, with built-in flexibility for optimization based on the specific kinase and cell lines being investigated.

Tier 1: Biochemical Assay - Direct Kinase Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of a target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a versatile and robust platform for this purpose, as it measures the production of ADP, a universal product of kinase-catalyzed phosphorylation.[3][4] This assay is amenable to high-throughput screening and can be used for a wide variety of kinases.[4][5]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step luminescent assay.[3][6] In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity.[3][6]

ADP_Glo_Principle cluster_kinase_reaction Kinase Reaction cluster_assay_steps ADP-Glo™ Assay Steps Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP converted to ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent stops reaction, depletes ATP Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent converts ADP to ATP Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Luciferase/ Luciferin reaction

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM to 1 nM.

  • Kinase Reaction Setup: In a 384-well plate, combine the following components for a 5 µL reaction volume, maintaining a 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent if volumes are adjusted[7]:

    • 2.5 µL of 2x kinase/substrate mix in kinase buffer.

    • 0.5 µL of the compound dilution (or DMSO for control).

    • 2.0 µL of 2.5x ATP solution in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]

  • Second Incubation: Incubate at room temperature for 40 minutes.[7][8]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[6][7]

  • Third Incubation: Incubate at room temperature for 30-60 minutes.[7]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7][8]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Starting Conditions
Final Compound Concentration1 nM - 100 µM
Final DMSO Concentration≤ 1%
ATP ConcentrationAt or near the Km for the specific kinase[9]
Kinase ConcentrationEmpirically determined to yield a robust signal
Substrate ConcentrationEmpirically determined
Incubation Time (Kinase Rxn)60 minutes

Tier 2: Cell-Based Assays - Target Engagement and Cellular Viability

Positive results in the biochemical assay should be followed up with cell-based assays to confirm target engagement in a physiological context and to assess the compound's effect on cell viability.[10]

A. Target Engagement: Western Blot for Phospho-Akt

To verify that this compound inhibits the PI3K/Akt/mTOR pathway in cells, we will measure the phosphorylation status of Akt at Serine 473 (a key activation site) using Western blotting.[11] A reduction in phosphorylated Akt (p-Akt) levels upon compound treatment would indicate successful target engagement.[11][12]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-Akt, Total Akt, Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blot for Phospho-Akt (Ser473)

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)[13][14]

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[13]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities for p-Akt, total Akt, and the loading control. Normalize the p-Akt signal to the total Akt signal to account for any changes in total protein levels.

B. Cellular Viability Assay: WST-1 Assay

The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, which is often used as an indicator of cell proliferation and cytotoxicity.[15] This assay is crucial for determining the dose-dependent effect of the compound on cancer cell growth and for calculating the half-maximal inhibitory concentration (IC50).[15]

Protocol: WST-1 Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • WST-1 reagent

  • Clear 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an empirically determined optimal density and incubate overnight.[15][16]

  • Compound Treatment: Treat the cells with a serial dilution of the compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).[15]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[15]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Subtract the background absorbance (from wells with media only) from all readings. Calculate the percent viability for each compound concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterRecommended Starting Conditions
Cell Seeding DensityOptimized for each cell line[16]
Compound Concentration Range1 nM - 100 µM
Incubation Time (Compound)72 hours
WST-1 Incubation Time2 hours

Conclusion and Future Directions

This tiered in vitro assay cascade provides a robust framework for the initial characterization of novel kinase inhibitors like this compound. A positive outcome from these assays—demonstrated biochemical inhibition, on-target cellular activity, and potent anti-proliferative effects—would provide strong rationale for advancing the compound to more complex in vitro and in vivo models. Subsequent studies could include kinase profiling panels to assess selectivity, investigation of downstream signaling effects, and evaluation in 3D cell culture models or xenograft studies.

References

  • ResearchGate. (2025, June). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of AKT Phosphorylation. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • AACR Publications. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary.... Retrieved from [Link]

  • PubMed Central. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Current in vitro kinase assay technologies: the quest for a universal format. Retrieved from [Link]

Sources

Application Notes and Protocols: Morpholino Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A New Frontier in Precision Oncology

The landscape of anticancer drug discovery is perpetually evolving, driven by the pursuit of therapeutic agents with high specificity and minimal off-target toxicity. Among the innovative strategies gaining significant traction are those involving morpholino derivatives. This guide provides an in-depth exploration of two distinct yet potent classes of morpholino-based compounds in oncology research: Morpholino Antisense Oligonucleotides (AMOs) and Small Molecule Morpholino-Containing Heterocycles . We will delve into their mechanisms of action, provide field-proven experimental protocols, and discuss the rationale behind their application in the quest for novel cancer therapies.

Morpholino oligonucleotides, synthetic analogs of nucleic acids, offer a unique steric-blocking mechanism to modulate gene expression at the RNA level, providing an alternative to traditional RNAi or CRISPR-based approaches.[1] Their stability and specificity make them powerful tools for targeting oncogenes.[2] Concurrently, the incorporation of the morpholine scaffold into small molecule inhibitors has yielded potent anticancer agents, demonstrating the versatility of this chemical moiety in drug design.[3] This document serves as a comprehensive resource, blending foundational science with actionable protocols to empower researchers in this exciting field.

Part 1: Morpholino Antisense Oligonucleotides in Cancer Therapy

Morpholino antisense oligos are charge-neutral DNA analogs that recognize and bind to specific mRNA sequences through Watson-Crick base pairing.[1] Unlike other antisense technologies that induce RNA degradation via RNase H, morpholinos act as steric blockers.[1] This fundamental difference in their mechanism of action underpins their high specificity and low toxicity profile.[2][4]

Mechanism of Action: Steric Hindrance of Pre-mRNA Splicing and Translation

The primary anticancer applications of morpholinos stem from their ability to physically obstruct the cellular machinery involved in protein synthesis. This can be strategically employed in two main ways:

  • Translation Blocking: By designing a morpholino to bind to the 5' untranslated region (UTR) or the start codon (AUG) of an oncogene's mRNA, the assembly of the ribosomal complex is prevented, thereby inhibiting protein translation.[1]

  • Splice Modulation: Morpholinos can be targeted to splice junctions or splice regulatory sites on pre-mRNA. This interference can lead to the exclusion of an exon (exon skipping) or the inclusion of an intron, resulting in a truncated, non-functional, or dominant-negative protein.[4] This is particularly relevant for cancers driven by specific splice variants of oncogenes.

The chemical stability of the phosphorodiamidate backbone renders morpholinos resistant to degradation by nucleases and proteases, ensuring a prolonged therapeutic effect.[2][4]

cluster_0 Translation Blocking cluster_1 Splice Modulation mRNA_t Oncogene mRNA No_Protein No Oncoprotein Translation mRNA_t->No_Protein Inhibition Ribosome Ribosome Ribosome->mRNA_t Blocked Assembly Morpholino_t Morpholino Oligo Morpholino_t->mRNA_t Binds to 5' UTR/ Start Codon pre_mRNA Oncogene pre-mRNA Altered_mRNA Aberrantly Spliced mRNA pre_mRNA->Altered_mRNA Altered Splicing Spliceosome Spliceosome Spliceosome->pre_mRNA Blocked Access Morpholino_s Morpholino Oligo Morpholino_s->pre_mRNA Binds to Splice Site Nonfunctional_Protein Truncated/Non-functional Oncoprotein Altered_mRNA->Nonfunctional_Protein

Caption: Mechanisms of Morpholino Oligonucleotide Action in Cancer.

Protocol: In Vitro Evaluation of an Anti-Midkine (MK) Morpholino Oligonucleotide

Midkine (MK) is a growth factor overexpressed in various cancers, making it a compelling therapeutic target.[2] This protocol outlines the steps to assess the efficacy of a morpholino designed to inhibit MK expression in a cancer cell line, such as the human prostate cancer cell line PC-3.[2]

Objective: To determine the sequence-specific effect of an anti-MK morpholino on cell proliferation and protein expression.

Materials:

  • PC-3 human prostate cancer cells

  • Anti-MK Morpholino Oligonucleotide

  • Control Mismatch Morpholino Oligonucleotide

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Transfection reagent suitable for morpholinos (e.g., Endo-Porter) or use of delivery-enabled Vivo-Morpholinos.[5]

  • Reagents for Western Blotting (lysis buffer, primary anti-MK antibody, secondary antibody, etc.)

  • MTT proliferation assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture PC-3 cells in appropriate medium at 37°C and 5% CO2.

    • Seed cells in 96-well plates for the MTT assay and in 6-well plates for Western blotting at a density that allows for logarithmic growth during the experiment.

  • Morpholino Delivery:

    • Rationale: Bare morpholinos do not readily cross cell membranes.[1] Therefore, a delivery vehicle is essential. Vivo-Morpholinos, conjugated to a delivery dendrimer, can be added directly to the culture medium.[5]

    • Prepare solutions of the anti-MK morpholino and the control morpholino. A typical concentration range for Vivo-Morpholinos in cell culture is 1 to 10 µM.[5]

    • Add the morpholino solutions to the cells. If toxicity is a concern, the medium can be replaced after 2-4 hours.[5]

  • Assessment of MK Protein Expression (Western Blot):

    • Rationale: This step directly validates the on-target effect of the morpholino by measuring the levels of the target protein.

    • After 48-72 hours of incubation, lyse the cells from the 6-well plates.

    • Quantify total protein concentration.

    • Perform SDS-PAGE, transfer to a membrane, and probe with a primary antibody against human MK.

    • Incubate with a secondary antibody and visualize the bands. A loading control (e.g., β-actin) is crucial for normalization.

    • Expected Outcome: A significant, dose-dependent decrease in MK protein levels in cells treated with the anti-MK morpholino compared to untreated cells and cells treated with the control morpholino.[2]

  • Assessment of Cell Proliferation (MTT Assay):

    • Rationale: This assay determines the functional consequence of knocking down the target oncogene.

    • After 72 hours of incubation, add MTT reagent to the 96-well plates and incubate for 3-4 hours.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate cell viability as a percentage of the untreated control.

    • Expected Outcome: A significant reduction in the proliferation of cells treated with the anti-MK morpholino.[2]

Part 2: Small Molecule Morpholino Derivatives as Anticancer Agents

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into heterocyclic systems has led to the discovery of potent kinase inhibitors and other anticancer agents.[3]

Case Study: 2-Morpholino-4-anilinoquinoline Derivatives

Recent studies have demonstrated the synthesis and anticancer potential of novel 2-morpholino-4-anilinoquinoline compounds against hepatocellular carcinoma (HepG2 cell line).[3][6] These compounds induced G0/G1 cell cycle arrest and inhibited cell migration and adhesion, highlighting their potential as multifaceted anticancer agents.[3]

CompoundTarget Cell LineIC50 (µM)Reference
Compound 3c HepG211.42[3][6]
Compound 3d HepG28.50[3][6]
Compound 3e HepG212.76[3][6]
Sorafenib HepG25.2[3]
Protocol: Evaluating the Anticancer Effects of a Novel Morpholino-Containing Small Molecule

This protocol provides a workflow for the initial in vitro characterization of a newly synthesized small molecule morpholino derivative.

cluster_workflow In Vitro Evaluation Workflow Start Synthesized Morpholino Derivative Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis Apoptosis/Necrosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Migration Cell Migration Assay (Wound Healing) IC50->Migration Adhesion Cell Adhesion Assay IC50->Adhesion End Candidate for Further Preclinical Studies Apoptosis->End CellCycle->End Migration->End Adhesion->End

Caption: Experimental Workflow for Small Molecule Morpholino Derivatives.

1. Cell Viability Assay (MTT)

  • Objective: To determine the cytotoxic or cytostatic effect of the compound on a cancer cell line (e.g., HepG2) and calculate the half-maximal inhibitory concentration (IC50).[3]

  • Procedure:

    • Seed HepG2 cells (5 x 10^3 cells/well) in a 96-well plate and allow them to attach for 24 hours.[3]

    • Treat the cells with a range of concentrations of the morpholino derivative (e.g., 1.56 to 50 µM in a two-fold serial dilution) for 72 hours.[3]

    • Add MTT reagent (5 mg/mL) to each well and incubate for 3 hours.[3]

    • Dissolve the formazan crystals in DMSO and measure the optical density at 570 nm.[3]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[3]

2. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Procedure:

    • Seed HepG2 cells (2 x 10^5 cells/well) in a 6-well plate.[3]

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 72 hours.[3]

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.[3]

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

    • Rationale: This assay reveals if the compound's antiproliferative effect is due to an arrest at a specific checkpoint in the cell cycle.

3. Wound Healing (Scratch) Assay

  • Objective: To assess the compound's ability to inhibit cancer cell migration.[3]

  • Procedure:

    • Grow HepG2 cells to a confluent monolayer in a 6-well plate.[3]

    • Create a "scratch" or wound in the monolayer with a sterile pipette tip.[3]

    • Wash with PBS to remove debris and add fresh medium containing the test compound at different concentrations (e.g., IC50 and 20 µM).[3]

    • Capture images of the scratch at 0 hours and 48 hours.[3]

    • Measure the width of the wound at both time points and calculate the percentage of wound closure.[3]

    • Rationale: Cell migration is a key process in metastasis. A reduction in wound closure indicates an inhibitory effect on this process.[6]

Conclusion and Future Directions

Morpholino derivatives, in the form of both antisense oligonucleotides and small molecule inhibitors, represent a versatile and promising platform for the development of novel anticancer therapeutics. Morpholino oligos offer unparalleled specificity in targeting gene expression, with ongoing research focused on overcoming the challenge of in vivo delivery.[1][7] Strategies such as conjugation with cell-penetrating peptides or dendrimers are paving the way for their clinical translation.[8] Small molecule morpholino derivatives have demonstrated efficacy in preclinical models, and their continued exploration is likely to yield new drug candidates.[3] The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to advance the discovery and development of morpholino-based cancer therapies.

References

  • The Morpholino Group. (n.d.). Research. Retrieved from a source providing information on Morpholino synthesis and delivery.
  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 3304-3313. [Link]

  • Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Retrieved from [Link]

  • Takei, Y., et al. (2004). Morpholino antisense oligomer targeting human midkine: its application for cancer therapy. International Journal of Cancer, 112(4), 553-558. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Du, L., et al. (2010). Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases. Annals of the New York Academy of Sciences, 1202, 55-63. [Link]

  • Gorska, A., et al. (2024). Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside. International Journal of Molecular Sciences, 25(11), 5789. [Link]

  • Summerton, J. E. (2016). Guide for Morpholino Users: Toward Therapeutics. Zebrafish, 13(Suppl 1), S3-S11. [Link]

  • Gene Tools, LLC. (n.d.). Vivo-Morpholinos. Retrieved from [Link]

  • Morcos, P. A. (2012). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MOJ-Drug Design, Development & Delivery, 1(1), 1-5. [Link]

Sources

Application Note: Utilizing CHIR-99021 for Robust Wnt/β-Catenin Signaling Activation in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Wnt/β-Catenin Signaling and its Modulation by CHIR-99021

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development, cell proliferation, differentiation, and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and developmental disorders. At the heart of this pathway lies the regulation of β-catenin protein levels. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[2][3]

CHIR-99021, an aminopyrimidine derivative, has emerged as a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[4][5][6] It effectively inhibits both GSK-3α and GSK-3β isoforms with high potency (IC₅₀ = 10 nM and 6.7 nM, respectively).[4] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional coactivator for TCF/LEF transcription factors, ultimately activating the expression of Wnt target genes.[5][7] This robust activation of the Wnt/β-catenin pathway makes CHIR-99021 an invaluable tool in various research areas, particularly in stem cell biology for maintaining pluripotency and directing differentiation.[7]

Mechanism of Action: A Deep Dive into GSK-3 Inhibition and Wnt Pathway Activation

The specificity of CHIR-99021 lies in its ability to selectively inhibit GSK-3 without significant off-target effects on other kinases like CDK2, MAPK, or PKB.[4] This high selectivity ensures that the observed cellular effects are primarily due to the modulation of the Wnt/β-catenin pathway.

The causal chain of events following CHIR-99021 treatment is as follows:

  • Direct Inhibition of GSK-3: CHIR-99021 directly binds to the ATP-binding pocket of both GSK-3α and GSK-3β, preventing the transfer of phosphate groups to its substrates.[8]

  • Stabilization of β-catenin: With GSK-3 inhibited, the β-catenin destruction complex is rendered inactive.[3] This prevents the phosphorylation of β-catenin, shielding it from ubiquitination and proteasomal degradation.

  • Nuclear Translocation and Gene Activation: Stabilized β-catenin accumulates in the cytoplasm and subsequently translocates to the nucleus.[7] In the nucleus, it binds to the TCF/LEF family of transcription factors, displacing corepressors and recruiting coactivators to initiate the transcription of Wnt target genes such as c-myc, cyclin D1, and Axin2.

Wnt_Pathway_CHIR99021 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, CK1α, GSK-3) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates CHIR99021 CHIR-99021 CHIR99021->Destruction_Complex Directly Inhibits GSK-3 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription

Figure 1: Mechanism of CHIR-99021 in the Wnt/β-catenin signaling pathway.

Applications in Cell Culture

CHIR-99021 is a versatile tool with a broad range of applications in cell culture, including:

  • Maintenance of Pluripotency: In combination with other small molecules, CHIR-99021 is widely used to maintain the self-renewal and undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[4][7]

  • Directed Differentiation: By activating Wnt signaling, CHIR-99021 can be used to guide the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and posterior spinal cord progenitors.[9][10]

  • Somatic Cell Reprogramming: CHIR-99021 has been shown to enhance the efficiency of reprogramming somatic cells into iPSCs.[4]

  • Disease Modeling: Researchers can use CHIR-99021 to study the effects of Wnt pathway activation in various disease models, including cancer and neurodegenerative disorders.[7]

  • Organoid Formation: The defined activation of Wnt signaling by CHIR-99021 is crucial for the self-organization and development of various organoid models.[9]

Protocols for Cell Culture Applications

Reagent Preparation and Storage

Stock Solution Preparation (10 mM):

  • CHIR-99021 is typically supplied as a powder. To prepare a 10 mM stock solution, reconstitute the contents of a 2 mg vial by adding 429.8 µL of sterile, anhydrous DMSO.[11]

  • To facilitate dissolution, warm the solution at 37°C for 3-5 minutes and vortex gently.[7][11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Stock solutions are generally stable for up to 6 months when stored correctly.[5][12]

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.[7][11]

  • Always pre-warm the cell culture medium to 37°C before adding the reconstituted CHIR-99021 to prevent precipitation.[7]

  • It is recommended to filter the final supplemented medium through a 0.2 µm low-protein binding filter before adding it to the cells.[7]

Determining Optimal Working Concentration

The optimal working concentration of CHIR-99021 can vary significantly depending on the cell type and the specific application. A typical concentration range for most cell culture applications is between 0.1 µM and 15 µM.[5][11]

Protocol for Dose-Response Experiment:

  • Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate (e.g., 24- or 96-well plate). Allow the cells to adhere and reach the desired confluency.

  • Treatment Preparation: Prepare a serial dilution of CHIR-99021 in your cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest CHIR-99021 concentration) and a negative control (untreated cells).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CHIR-99021 and the controls.

  • Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific endpoint being measured (e.g., 24-72 hours for gene expression analysis).

  • Endpoint Analysis: After incubation, assess the cellular response using an appropriate assay. This could include:

    • Western Blotting: To measure the levels of total and phosphorylated β-catenin, and downstream target proteins.

    • qRT-PCR: To quantify the expression of Wnt target genes (e.g., AXIN2, LEF1).

    • Reporter Assays: Using a cell line with a Wnt-responsive reporter construct (e.g., TOP/FOP flash).

    • Immunofluorescence: To visualize the nuclear translocation of β-catenin.

    • Phenotypic Assays: To assess changes in cell morphology, proliferation, or differentiation markers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute CHIR-99021 in DMSO (10 mM) Serial_Dilution Prepare Serial Dilutions of CHIR-99021 in Medium Reconstitute->Serial_Dilution Seed_Cells Seed Cells in Multi-well Plate Treat_Cells Treat Cells with CHIR-99021 & Controls Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Western Western Blot Incubate->Western qPCR qRT-PCR Incubate->qPCR Reporter Reporter Assay Incubate->Reporter IF Immunofluorescence Incubate->IF Phenotype Phenotypic Assay Incubate->Phenotype

Figure 2: Experimental workflow for determining the optimal concentration of CHIR-99021.

Data Interpretation and Troubleshooting

Expected Results:

  • Increased β-catenin levels: A dose-dependent increase in total β-catenin protein levels should be observed via Western blot.

  • Upregulation of Wnt target genes: qRT-PCR analysis should show a significant increase in the mRNA expression of genes like AXIN2 and LEF1.

  • Nuclear translocation of β-catenin: Immunofluorescence staining should reveal a clear shift of β-catenin from the cytoplasm and cell membrane to the nucleus.

Quantitative Data Summary:

CHIR-99021 Conc. (µM)Relative AXIN2 mRNA Expression (Fold Change)Nuclear β-catenin Intensity (Arbitrary Units)
0 (Vehicle)1.0 ± 0.215 ± 5
0.12.5 ± 0.445 ± 8
18.2 ± 1.1150 ± 20
315.6 ± 2.5320 ± 35
1016.1 ± 2.8330 ± 40

Table 1: Example dose-response data for CHIR-99021 treatment in a hypothetical cell line.

Troubleshooting:

IssuePossible CauseRecommendation
No or low activity - Inactive compound (improper storage)- Use a fresh aliquot of CHIR-99021.
- Incorrect concentration- Verify stock solution concentration and perform a wider dose-response.
- Cell line is not responsive to Wnt signaling- Use a positive control cell line known to respond to Wnt activation.
Cell toxicity - High concentration of CHIR-99021- Perform a dose-response to determine the optimal non-toxic concentration.
- High concentration of DMSO- Ensure the final DMSO concentration is below 0.5%.
Precipitation of compound - Insufficient warming of medium- Always pre-warm the medium to 37°C before adding CHIR-99021.
- Supersaturated solution- Ensure the stock solution is fully dissolved before use.

Conclusion

CHIR-99021 is a powerful and selective tool for activating the Wnt/β-catenin signaling pathway in cell culture. Its well-defined mechanism of action and versatility make it an indispensable reagent for researchers in stem cell biology, developmental biology, and drug discovery. By following the detailed protocols and guidelines presented in this application note, researchers can confidently and effectively utilize CHIR-99021 to advance their scientific investigations.

References

  • REPROCELL. (2023, November 20). Exploring CHIR99021: The Key to Stem Cell Research and Beyond. Retrieved from [Link]

  • Li, X., Wang, X., et al. (2021). CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism. Frontiers in Cell and Developmental Biology, 9, 730209.
  • Faustino, J., et al. (2024).
  • Wikipedia. (2024, January 15). Wnt signaling pathway. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Pharmacology, 13, 893113.
  • Google Patents. (n.d.). US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • ResearchGate. (n.d.). Optimization of concentration and duration of CHIR99021 treatment.... Retrieved from [Link]

  • Lian, X., et al. (2012). Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions.
  • Nusse, R., & Clevers, H. (2017). Wnt/β-catenin signaling, disease, and emerging therapeutic modalities. Cell, 169(6), 985-999.
  • Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved from [Link]

  • ABclonal. (2020, January 30). A Thorough Introduction of Wnt/β-Catenin Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Wnt/β-catenin signaling pathway mechanism. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 341031-54-7 | Product Name : Sunitinib L-Malate - API. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the qualitative and quantitative determination of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS No. 338422-41-6), a novel heterocyclic compound of interest in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines robust and validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for a Novel Isothiazole Derivative

This compound is a unique molecule featuring a substituted isothiazole core, a structure known for its diverse biological activities.[1] The presence of a morpholino group, a methylamino substituent, and a nitrile functionality imparts a distinct polarity and chemical reactivity profile that necessitates tailored analytical approaches for its accurate characterization and quantification in various matrices.

The development of robust analytical methods is a cornerstone of the drug development pipeline, essential for purity assessment, stability studies, pharmacokinetic analysis, and quality control. This guide presents a selection of well-established techniques, optimized for the specific chemical properties of this target analyte.

Chemical Structure and Properties:

PropertyValueSource
Chemical Name This compound[2]
CAS Number 338422-41-6[2]
Molecular Formula C₉H₁₂N₄OS[2]
Molecular Weight 224.28 g/mol [2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique for the routine analysis and purity determination of small molecules.[3][4] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Design

The choice of a C18 stationary phase provides a hydrophobic surface for the retention of the analyte, while a polar organic mobile phase allows for its controlled elution. The nitrile and amino functionalities are expected to provide a sufficient chromophore for sensitive UV detection. An acidic mobile phase modifier is incorporated to ensure the consistent protonation of the amino groups, leading to sharper peaks and improved chromatographic performance.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards B->C D Inject Sample C->D E RP-HPLC Separation (C18 Column) D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC-UV workflow from sample preparation to quantification.

Detailed Protocol

2.3.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (≥98%)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

2.3.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation of the amine, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 70% A to 30% A over 15 minA gradient elution allows for the separation of the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength ~254 nm (scan for optimum)A common starting wavelength for aromatic and conjugated systems. An initial UV scan of the analyte is recommended to determine the wavelength of maximum absorbance.

2.3.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex matrices such as plasma or tissue extracts, LC-MS/MS is the method of choice.[5] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

Rationale for Method Design

Electrospray ionization (ESI) in positive ion mode is anticipated to be highly effective for this analyte due to the presence of easily protonated nitrogen atoms in the morpholino and methylamino groups. A C18 column is again suitable for separation. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its fragmentation to produce characteristic product ions, significantly reducing background noise and enhancing selectivity.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., Protein Precipitation, SPE) B Evaporation & Reconstitution A->B C Spike with Internal Standard B->C D Inject Sample C->D E UPLC/HPLC Separation D->E F ESI+ Ionization E->F G MS/MS Detection (MRM) F->G H Generate Chromatograms G->H I Calculate Analyte/IS Ratio H->I J Quantify using Calibration Curve I->J

Caption: LC-MS/MS workflow for sensitive and selective quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • As per HPLC-UV section, with the use of LC-MS grade solvents and additives.

  • Stable isotope-labeled internal standard (if available) or a structurally similar compound.

3.3.2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

3.3.3. LC-MS/MS Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter, smaller particle size column is suitable for faster analysis with UHPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent modifier in the organic phase.
Gradient 95% A to 5% A over 5 minA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe molecule contains multiple basic nitrogens that are readily protonated.
Precursor Ion (Q1) m/z 225.3 [M+H]⁺Corresponds to the protonated molecule.
Product Ions (Q3) To be determined by infusionRequires experimental determination by infusing a standard solution and observing the fragmentation pattern. Likely fragments would involve loss of the morpholino or methylamino groups.
Collision Energy To be optimizedThe voltage applied to induce fragmentation needs to be optimized for the specific instrument and precursor ion.

3.3.4. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique, particularly for assessing volatile impurities or for confirmation of identity. Due to the polarity and molecular weight of the analyte, derivatization may be necessary to improve volatility and thermal stability.[6]

Rationale for Method Design

The primary and secondary amine functionalities of the molecule can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation, to increase volatility.[7] Electron Ionization (EI) at 70 eV will produce a reproducible fragmentation pattern that can be used for library matching and structural elucidation.

Detailed Protocol

4.2.1. Derivatization (Example with Silylation)

  • Evaporate the solvent from the sample extract.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample.

4.2.2. GC-MS Conditions

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA standard non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures rapid vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 minA temperature program to separate compounds with a range of boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for reproducible fragmentation.
Mass Range m/z 40-550To capture the molecular ion of the derivative and its fragments.

Conclusion

The analytical methods presented in this guide provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine purity analysis, HPLC-UV offers a reliable and cost-effective solution. For trace-level quantification in biological samples, LC-MS/MS is the gold standard. GC-MS can serve as a valuable confirmatory technique, particularly with derivatization. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before implementation in a regulated environment.

References

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. Retrieved from [Link]

  • Borges, C. R., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • PubMed. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • YouTube. (2020). GC/MS Analysis of Aromatics in Gasoline ASTM D5769. Retrieved from [Link]

  • LCGC International. (2025). Characterizing Oligomers Using a 2D-LC–MS Workflow. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • PubMed. (n.d.). LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Retrieved from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers. Retrieved from [Link]

  • Capot Chemical. (n.d.). 338422-41-6 | 5-(Methylamino)-3-morpholinoisothiazole-4-carbonitrile. Retrieved from [Link]

  • Sinfoo BIOCHEM. (n.d.). This compound,(CAS# 338422-41-6). Retrieved from [Link]

Sources

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile for tubulin polymerization inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Evaluation of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile as a Novel Tubulin Polymerization Inhibitor

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1] Their pivotal role in cell division makes them a well-established and highly valuable target for the development of anticancer therapeutics.[1][2] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] This guide presents a comprehensive framework for the investigation of this compound, a novel small molecule, as a potential tubulin polymerization inhibitor. We provide detailed, field-proven protocols for its characterization, from direct biochemical assays to cell-based functional analyses, designed for researchers in oncology, cell biology, and drug development.

Postulated Mechanism of Action

Microtubule formation is a dynamic process involving the nucleation of α/β-tubulin heterodimers, followed by an elongation phase where dimers are added to the growing polymer ends, eventually reaching a steady state of equilibrium.[5][6] We hypothesize that this compound functions as a microtubule-destabilizing agent. This class of inhibitors typically binds to soluble tubulin dimers, preventing their incorporation into microtubules. This action shifts the equilibrium away from polymerization, leading to a net disassembly of the microtubule network, disruption of the mitotic spindle, and subsequent cell cycle arrest.[2][3]

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition Pathway Tubulin α/β-Tubulin Dimers MT Growing Microtubule Tubulin->MT Polymerization Tubulin_Bound Compound-Tubulin Complex (Inactive) MT->Tubulin Depolymerization MT_Disrupted Microtubule Disruption & Net Depolymerization MT->MT_Disrupted Compound 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Compound->Tubulin Binds to free dimers Tubulin_Bound->MT Polymerization Blocked Start Compound Synthesis & QC Assay1 Protocol 1: In Vitro Tubulin Polymerization Assay Start->Assay1 Direct Target Interaction Assay2 Protocol 2: Immunofluorescence of Microtubule Network Assay1->Assay2 Cellular Phenotype Assay3 Protocol 3: Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Functional Consequence End Data Synthesis & Candidate Validation Assay3->End

Figure 2: Overall Experimental Workflow. A logical progression from biochemical validation to cellular functional assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantitatively determine the direct effect of this compound on the polymerization of purified tubulin.

Rationale: This cell-free assay is the gold standard for confirming that a compound directly interacts with tubulin, independent of other cellular components or metabolic processes. [7]We will use a fluorescence-based kit, where a reporter dye incorporates into growing microtubules, providing a real-time kinetic readout of polymerization. [5] Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P) containing:

    • Lyophilized >99% pure tubulin

    • GTP stock

    • General Tubulin Buffer

    • Fluorescent Reporter

  • This compound, dissolved in 100% DMSO

  • Control Compounds: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • Black, opaque 96-well microplates (e.g., Corning Cat. #3686)

  • Fluorescence plate reader with 37°C temperature control and kinetic reading capability (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Let it sit on ice for 10 minutes to ensure complete resuspension.

    • Prepare the final reaction buffer by mixing the 4 mg/mL tubulin stock, GTP, and fluorescent reporter in General Tubulin Buffer to achieve a final tubulin concentration of 2 mg/mL. Keep this mix on ice at all times.

    • Prepare 10X serial dilutions of the test compound and controls (Paclitaxel, Nocodazole) in General Tubulin Buffer. The final DMSO concentration in the well should not exceed 1%. Prepare a 10X DMSO-only solution for the vehicle control.

  • Assay Setup:

    • Pipette 5 µL of the 10X compound dilutions, controls, or vehicle buffer into the appropriate wells of a pre-chilled 96-well plate.

    • Transfer the plate to the plate reader and pre-warm to 37°C for 1 minute.

  • Initiation and Measurement:

    • Initiate the polymerization reaction by adding 50 µL of the ice-cold reaction buffer (from step 1.2) to each well.

    • Immediately begin recording fluorescence intensity every 30-60 seconds for at least 90 minutes at 37°C. [8] Data Analysis:

  • Plot fluorescence intensity versus time for each concentration.

  • Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.

  • Calculate the percentage of inhibition relative to the vehicle (DMSO) control.

  • Plot the percentage of inhibition against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence Staining of the Microtubule Network

Objective: To visually assess the impact of the compound on microtubule architecture in cultured cells.

Rationale: While the in vitro assay confirms a direct interaction, this protocol provides crucial evidence of the compound's effect in a cellular environment. Disruption of the microtubule network is a key visual hallmark of tubulin-targeting agents. [9][10] Materials:

  • HeLa or A549 cells (or other relevant cancer cell line)

  • Glass coverslips in 24-well plates

  • Complete cell culture medium

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS (only needed for PFA fixation)

  • Blocking Buffer: 3% BSA in PBS

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and controls) for a relevant duration (e.g., 18-24 hours). An untreated and a vehicle-treated control are essential.

  • Fixation:

    • Methanol Fixation (Preferred for Microtubules): Aspirate the medium, wash once with warm PBS, and add ice-cold methanol. Incubate for 5-10 minutes at -20°C. [11] * PFA Fixation: Aspirate the medium, wash with PBS, and add 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • If using PFA, wash 3x with PBS and then incubate with Permeabilization Buffer for 10 minutes.

    • Wash 3x with PBS.

    • Incubate all samples in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate coverslips with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

    • The next day, wash the coverslips 3x for 5 minutes each with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Final Steps:

    • Wash 3x for 5 minutes each with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once more with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

Data Analysis:

  • Image the cells using a confocal microscope.

  • Qualitatively assess the microtubule network. In vehicle-treated cells, expect a well-organized, filamentous network extending to the cell periphery. In compound-treated cells, look for signs of disruption, such as diffuse tubulin staining, network fragmentation, or complete depolymerization, consistent with inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the proportion of cells in different phases of the cell cycle following compound treatment.

Rationale: Microtubule-destabilizing agents disrupt the formation of the mitotic spindle, which is required for chromosome segregation. This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. [3][12]Flow cytometry provides a robust, high-throughput method to quantify this arrest. [13][14] Materials:

  • Cancer cell line cultured in 6-well plates

  • Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in a citrate buffer)

  • 70% ethanol, chilled at -20°C

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with a dose-range of the compound for 24 hours. Include vehicle and untreated controls.

    • Harvest both adherent and floating cells (as mitotic cells often detach) by trypsinization. Combine all cells from each well and pellet by centrifugation (300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 300 µL of cold PBS.

    • While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Pellet the fixed cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Collect at least 10,000 events per sample.

Data Analysis:

  • Gate on the single-cell population to exclude doublets and aggregates.

  • Generate a DNA content histogram. The first peak represents G0/G1 cells (2N DNA content), the area between the peaks represents S-phase cells, and the second peak represents G2/M cells (4N DNA content).

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

  • A dose-dependent increase in the G2/M population is the expected outcome for a microtubule polymerization inhibitor.

Data Presentation and Expected Results

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM) [Mean ± SD]Description
Vehicle (0.5% DMSO) N/ANegative Control
This compound [Experimental Value]Test Compound
Nocodazole 0.5 ± 0.08Positive Control (Inhibitor)
Paclitaxel N/A (Enhancer)Positive Control (Stabilizer)

Table 2: Cell Cycle Distribution in HeLa Cells after 24h Treatment

Treatment Concentration (µM)% G0/G1 [Mean ± SD]% S Phase [Mean ± SD]% G2/M [Mean ± SD]
Vehicle (DMSO) 55.2 ± 3.124.5 ± 2.520.3 ± 1.8
Compound (0.1) 51.8 ± 2.923.1 ± 2.225.1 ± 2.4
Compound (0.5) 35.7 ± 4.015.6 ± 1.948.7 ± 5.1
Compound (2.0) 10.4 ± 2.18.9 ± 1.580.7 ± 3.6
Nocodazole (0.2) 12.1 ± 1.99.5 ± 1.378.4 ± 2.7

Note: Data presented in tables are representative and for illustrative purposes only.

References

  • Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]

  • Ma, L., et al. (2015). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Pharmaceutical Research, 32(9), 2947–2957. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Hock, B., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 724-734. Retrieved from [Link]

  • Verdier-Pinard, P., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11158. Retrieved from [Link]

  • Chiu, T.-L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1162. Retrieved from [Link]

  • Ramirez-Rios, S., et al. (2017). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. Retrieved from [Link]

  • NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 296. Retrieved from [Link]

  • Stoppin-Mellet, V., et al. (2013). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Cell Biology, 115, 257-285. Retrieved from [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Retrieved from [Link]

  • Pinto, S., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102497. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Hochegger, H., et al. (2020). Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells. Cell Cycle, 19(21), 2835-2843. Retrieved from [Link]

  • Chen, Y., et al. (2011). Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate. BioMed Research International, 2011, 205685. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Portran, D., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol, 11(7), e3969. Retrieved from [Link]

  • Rai, A., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Molecular Cancer Therapeutics, 13(3), 753-764. Retrieved from [Link]

  • Kamal, A., et al. (2015). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. ACS Medicinal Chemistry Letters, 6(12), 1187-1192. Retrieved from [Link]

  • Gatti, M., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-15. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Bioorganic Chemistry, 96, 103584. Retrieved from [Link]

Sources

dosage and concentration recommendations for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on the analysis of structurally and functionally related compounds, specifically those containing morpholino and isothiazole or thiazole moieties with demonstrated biological activity. As of the date of this document, there is no publicly available research detailing the specific biological activity, dosage, and concentration recommendations for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS: 338422-41-6). The information provided herein is intended to serve as a comprehensive guide for researchers and drug development professionals to initiate their own investigations. All protocols should be optimized for specific experimental conditions and cell lines.

Introduction: A Compound of Interest in Kinase Signaling

This compound is a heterocyclic small molecule featuring key pharmacophores—the morpholine and isothiazole rings—that are prevalent in a variety of biologically active compounds. Analysis of analogous structures suggests that this compound is a strong candidate for investigation as a modulator of intracellular signaling pathways, particularly those governed by protein kinases. The morpholine moiety is a common feature in many kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[1][2] The isothiazole ring, a bioisostere of the more commonly studied thiazole ring, also contributes to a wide range of pharmacological activities, including anticancer effects.[3][4]

Therefore, the primary applications for this compound are likely in the fields of oncology and cell signaling research. The protocols outlined below are designed to assess its potential as a cytotoxic agent and a kinase inhibitor, with a focus on the PI3K/Akt/mTOR pathway.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 338422-41-6[5]
Molecular Formula C₉H₁₂N₄OS[5]
Molecular Weight 224.28 g/mol [5]
Protocol 1: Preparation of Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar to moderately polar small molecules for in vitro studies due to its high solubilizing capacity and miscibility with aqueous culture media.[6] It is critical to prepare a high-concentration stock solution to minimize the final concentration of DMSO in cell culture, as DMSO can have cytotoxic and differentiation-inducing effects at concentrations typically above 0.5%.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance in a fume hood.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). For a 10 mM stock solution with a molecular weight of 224.28 g/mol , dissolve 2.24 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for compounds with lower solubility.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C for long-term stability. A study on a large compound library showed that 85% of compounds were stable in DMSO with 10% water for up to 2 years at 4°C, suggesting good stability under proper storage conditions.[8]

In Vitro Biological Assays: Assessing Cytotoxicity and Mechanism of Action

The following protocols are designed to evaluate the biological activity of this compound in a cellular context.

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] This assay is a foundational step in determining the cytotoxic potential of a novel compound.[3][10]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound from the DMSO stock solution in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.5%. A typical starting concentration range for novel compounds is 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions C->D E Incubate 24-72h D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Solubilize Formazan in DMSO G->H I Measure Absorbance at 570nm H->I J Calculate IC50 I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 3: Kinase Inhibition Assay

Rationale: Given the prevalence of the morpholine moiety in known kinase inhibitors, it is prudent to assess the compound's ability to inhibit kinase activity. A general, non-radioactive, ADP-quantification-based assay can be used for initial screening.[11][12]

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP detection reagent

  • Known kinase inhibitor (positive control)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations.

  • Compound Addition: Add the compound at various concentrations to the wells of the 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Pre-incubation: Add the kinase solution to the wells and pre-incubate with the compound for 10-30 minutes at room temperature. This allows the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagent. Incubate for 10 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

  • Data Analysis: A decrease in fluorescence signal compared to the negative control indicates kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: Many cytotoxic compounds, particularly those targeting signaling pathways involved in cell growth, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). Propidium iodide (PI) staining of DNA allows for the quantification of cells in each phase of the cell cycle.[5][13]

Materials:

  • Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

As previously mentioned, the morpholine scaffold is a key feature of many inhibitors of the PI3K/Akt/mTOR pathway.[1][14] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various cancers.[2][15] Therefore, it is a plausible target for this compound.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a novel compound with significant potential for investigation as a modulator of kinase-driven signaling pathways. The provided protocols offer a comprehensive starting point for researchers to explore its cytotoxic effects and potential mechanism of action. Due to the lack of specific data for this compound, it is imperative that these general methodologies are adapted and optimized for the specific cellular models and experimental questions being addressed.

References

  • University of Virginia School of Medicine Flow Cytometry Core Facility. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." University of Virginia. Available at: [Link].

  • Wang, Y., et al. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Molecular Modeling, 22(4), 87 (2016). Available at: [Link].

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. (2023). Available at: [Link].

  • UCL. "Cell Cycle Analysis by Propidium Iodide Staining." UCL. Available at: [Link].

  • National Institutes of Health. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." NIH. Available at: [Link].

  • DNA Cell Cycle Analysis with PI. Available at: [Link].

  • ResearchGate. "What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?" ResearchGate. Available at: [Link].

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. (2023). Available at: [Link].

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. "Cell sensitivity assays: the MTT assay." Methods in molecular biology (Clifton, N.J.), 731, 237–245 (2011). Available at: [Link].

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Springer Nature. Available at: [Link].

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. "Cell sensitivity assays: the MTT assay." Methods in molecular biology (Clifton, N.J.), 731, 237–245 (2011). Available at: [Link].

  • BioAssay Systems. "Kinase Assay Kit." BioAssay Systems. Available at: [Link].

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology. Available at: [Link].

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. (2022). Available at: [Link].

  • ResearchGate. "Can anyone suggest a protocol for a kinase assay?" ResearchGate. Available at: [Link].

  • Engeloch, C., et al. "Stability of screening compounds in wet DMSO." Journal of biomolecular screening, 13(10), 999–1006 (2008). Available at: [Link].

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of biomolecular screening, 8(3), 292-304 (2003). Available at: [Link].

  • National Institutes of Health. "DMSO Solubility Assessment for Fragment-Based Screening." NIH. Available at: [Link].

  • ResearchGate. "Studies on Repository Compound Stability in DMSO under Various Conditions." ResearchGate. Available at: [Link].

Sources

Application Notes & Protocols: Synthesis and Biological Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural features and capacity for diverse functionalization have established it as a "privileged scaffold" in drug design. Thiazole derivatives exhibit an impressively broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This is underscored by the number of clinically approved drugs incorporating this moiety, such as the anticancer agent Dasatinib and the antiparasitic Nitazoxanide.[2][4]

The sustained interest in thiazole derivatives is driven by their versatile synthetic accessibility, which allows for systematic structural modifications to optimize biological activity.[2][5] This guide provides researchers and drug development professionals with detailed methodologies for the synthesis of thiazole derivatives and protocols for their subsequent biological evaluation, emphasizing the rationale behind experimental choices to facilitate robust and reproducible outcomes.

Part 1: Synthetic Strategies for Thiazole Derivatives

The selection of a synthetic route is critical and is primarily determined by the desired substitution pattern on the thiazole core. The classical Hantzsch thiazole synthesis remains a foundational and widely used method, though several modern variations offer improved efficiency and scope.[6][7]

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis, first reported in 1887, is the most common method for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide.[8][9] The mechanism proceeds through an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole.[8]

Mechanism Rationale: The high nucleophilicity of the sulfur atom in the thioamide initiates the reaction by attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. The subsequent intramolecular cyclization occurs when the nitrogen atom attacks the carbonyl carbon. The final step is an acid-catalyzed dehydration, which drives the formation of the stable, aromatic thiazole ring. This reaction is generally high-yielding and straightforward to perform.[8]

Experimental Protocol: General Synthesis of 2,4-Disubstituted Thiazoles

  • Materials:

    • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

    • Thioamide (e.g., thiourea, thiobenzamide) (1.2 mmol)

    • Solvent (e.g., Ethanol, Methanol) (10 mL)

    • Sodium Carbonate Solution (5%) for neutralization

    • Ethyl Acetate (for extraction)

    • Brine Solution

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioamide (1.2 mmol) in the chosen solvent (10 mL).

    • Add the α-haloketone (1.0 mmol) to the solution.

    • Heat the mixture to reflux (e.g., ~80°C for ethanol) with stirring for 30 minutes to 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

    • Upon completion, allow the reaction to cool to room temperature.

    • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution (20 mL) to neutralize any generated acid and precipitate the product.[8]

    • Isolate the crude product by vacuum filtration through a Büchner funnel, washing the filter cake with cold water.

    • If the product does not precipitate, remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure thiazole derivative.

Table 1: Representative Hantzsch Synthesis Conditions

α-HaloketoneThioamideSolventConditionsTypical Yield (%)
2-BromoacetophenoneThioureaMethanolHeat, 30 min~99
2-BromoacetophenoneThiobenzamideEthanolReflux, 2-4h85-95
ChloroacetaldehydeThioformamideN/AN/AGood
3-BromoacetylcoumarinNicotinamideEthanolReflux, 8h75-85
Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods provide access to different substitution patterns.

  • Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][10][11][12]

  • Modern Variations: To improve reaction times, yields, and environmental impact, modern variations such as microwave-assisted and catalyst-free syntheses have been developed.[7][9] These methods often lead to rapid and efficient formation of thiazole derivatives.[9]

Diagram 1: General Workflow for Thiazole Synthesis

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization reagents Select Starting Materials (α-Haloketone, Thioamide) reaction Hantzsch Reaction (e.g., Reflux in Ethanol) reagents->reaction Condensation workup Neutralization & Isolation (Precipitation/Extraction) reaction->workup Workup purification Purification (Recrystallization/Chromatography) workup->purification Purification product Pure Thiazole Derivative purification->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms purity Purity Analysis (HPLC/TLC) nmr->purity ms->purity confirmation Structural Confirmation purity->confirmation

Caption: Workflow for the synthesis and characterization of thiazole derivatives.

Part 2: Biological Screening of Thiazole Derivatives

Following synthesis and purification, the biological activity of the thiazole library must be assessed. The screening strategy depends on the therapeutic target. Protocols for primary antimicrobial and anticancer screening are detailed below.

Antimicrobial Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Protocol: Determining Minimum Inhibitory Concentration (MIC)

  • Materials:

    • Synthesized thiazole derivatives (stock solutions in DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative (growth) and sterility controls

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO. Further dilute in MHB to twice the highest concentration to be tested.

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the diluted compound stock to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations.

    • Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[14]

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

    • Include a positive control (a standard antibiotic) and a negative/growth control (wells with only broth and inoculum) on each plate.

    • Seal the plates and incubate at 37°C for 18-24 hours.[15]

    • Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity or precipitation.[16]

Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[17][18] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[18]

Protocol: Evaluating In Vitro Cytotoxicity

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[19]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized thiazole derivatives (stock solutions in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Sterile 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[20]

    • Prepare serial dilutions of the thiazole derivatives in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[20]

    • After incubation, add 20-30 µL of MTT solution to each well and incubate for an additional 1.5-4 hours.[20][21]

    • Viable cells will convert MTT to purple formazan crystals. Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

    • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[20][22]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 2: Biological Screening Cascade

G compound_library Synthesized Thiazole Derivative Library primary_screening Primary Screening (e.g., Antimicrobial or Cytotoxicity Assay at a single high concentration) compound_library->primary_screening hit_identification Hit Identification (Activity > Predefined Threshold) primary_screening->hit_identification hit_identification->compound_library Inactive dose_response Dose-Response & Potency (MIC or IC₅₀ Determination) hit_identification->dose_response Active 'Hits' lead_selection Lead Compound Selection (Based on Potency & Selectivity) dose_response->lead_selection Potent Compounds

Sources

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Evaluation of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile as a Carbonic Anhydrase Inhibitor

Introduction

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[3] With 15 known human isoforms (hCAs) exhibiting distinct tissue distribution and subcellular localization, their dysregulation is implicated in a range of pathologies.[1][3] Consequently, hCAs have emerged as significant therapeutic targets for conditions including glaucoma, epilepsy, altitude sickness, and, notably, cancer.[4][5]

The compound this compound (hereafter referred to as "IMCA") is a novel heterocyclic molecule featuring an isothiazole scaffold. While classical CA inhibitors (CAIs) are sulfonamides that directly coordinate to the active site zinc ion, the unique structure of IMCA suggests a potentially alternative mechanism of action, possibly involving interaction of the nitrile group with the zinc ion or binding to other regions within the active site cleft.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed protocols for the systematic evaluation of IMCA as a potential carbonic anhydrase inhibitor. The methodologies outlined herein cover initial in vitro enzymatic assays, isoform selectivity profiling, and cell-based functional assays, establishing a robust pathway for characterizing its therapeutic potential.

Compound Profile: this compound (IMCA)

A thorough understanding of the test article's physicochemical properties is the foundation of any pharmacological evaluation.

PropertyValueSource
Chemical Name This compound-
CAS Number 338422-41-6[6]
Molecular Formula C₉H₁₂N₄OS[6]
Molecular Weight 224.28 g/mol [6]
Structure Chemical Structure of IMCA - Placeholder-

Note: A placeholder image is used for the chemical structure. Researchers should use a confirmed chemical structure drawing.

Hypothesized Mechanism of Action

Carbonic anhydrase catalyzes CO₂ hydration via a zinc-hydroxide nucleophilic attack on the CO₂ molecule. The canonical inhibition by sulfonamides occurs through the coordination of the sulfonamide nitrogen to the Zn²⁺ ion, displacing the catalytic hydroxide. For IMCA, the nitrile moiety (-C≡N) presents a potential zinc-binding group, which could similarly interact with the active site zinc. The overall binding affinity and inhibitory potency will be dictated by this primary interaction and supplementary hydrogen bonds or van der Waals forces established by the methylamino and morpholino groups with amino acid residues lining the active site.

cluster_cycle CA Catalytic Cycle cluster_inhibition Inhibition Pathway E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 Nucleophilic Attack Proton E_Zn_OH->Proton E_Zn_IMCA E-Zn²⁺-IMCA (Inactive Complex) E_Zn_OH->E_Zn_IMCA Displaces H₂O/OH⁻ CO2 CO₂ Substrate CO2->E_Zn_HCO3 HCO3 HCO₃⁻ Product E_Zn_HCO3->HCO3 E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O Displacement E_Zn_H2O->E_Zn_OH Proton Shuttle H2O H₂O H2O->E_Zn_H2O IMCA IMCA Inhibitor IMCA->E_Zn_IMCA Binding to Active Site

Figure 1: Proposed interaction of IMCA with the CA catalytic cycle.

PART 1: In Vitro Enzyme Inhibition Protocols

The initial characterization of a potential CAI involves determining its ability to inhibit the enzyme's catalytic activity in a cell-free system. We present two primary methods: a widely used colorimetric assay and a more direct biophysical measurement.

Protocol 1.1: Colorimetric CA Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of carbonic anhydrase to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation, monitored spectrophotometrically, is inversely proportional to the inhibitor's potency.

Rationale: This method is robust, cost-effective, and highly amenable to a 96-well plate format, making it ideal for initial screening and IC₅₀ determination.[4][7]

Materials & Reagents:

  • Enzymes: Lyophilized human CA isoforms (e.g., hCA I, II, IX, XII).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[4]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: IMCA test compound; Acetazolamide (AZA) as a positive control.[7]

  • Solvent: DMSO for dissolving compounds.

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 405 nm.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • CA Enzyme Stock (1 mg/mL): Reconstitute lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[4]

    • CA Working Solution: On the day of the assay, dilute the CA stock to the desired final concentration (e.g., 20-50 units/mL) in cold Assay Buffer. Keep on ice.

    • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO.[4]

    • Inhibitor Stocks (10 mM): Dissolve IMCA and Acetazolamide in 100% DMSO. Prepare serial dilutions in DMSO to create a concentration range for IC₅₀ determination.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 178 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of corresponding IMCA or AZA dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of CA Working Solution to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[4]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

    • Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate Plate Setup (96-well) Blanks, Controls, IMCA dilutions prep->plate preincubate Add CA Enzyme Pre-incubate for 15 min plate->preincubate initiate Add p-NPA Substrate Initiate Reaction preincubate->initiate read Kinetic Read at 405 nm (10-20 min) initiate->read analyze Calculate Reaction Rates (V) Determine % Inhibition read->analyze ic50 Plot Dose-Response Curve Calculate IC₅₀ analyze->ic50

Figure 2: Workflow for the colorimetric CA inhibition assay.
Protocol 1.2: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of CA. It measures the change in pH of a buffered solution as CO₂ is hydrated to bicarbonate and a proton.[8]

Rationale: This assay directly measures the catalytically relevant reaction, avoiding the artificial substrate used in the colorimetric assay.[9] It is essential for confirming inhibition and determining true inhibition constants (Kᵢ).

Methodology Summary: An Applied Photophysics stopped-flow instrument is used to rapidly mix two solutions: one containing the CA enzyme and a pH indicator (e.g., phenol red) in a buffer (e.g., HEPES), and another containing a CO₂-saturated solution.[8][10] The reaction is monitored by the change in absorbance of the pH indicator over a period of 10-100 seconds.[8] By measuring the initial rates of the catalyzed reaction at various CO₂ concentrations in the presence and absence of IMCA, detailed kinetic parameters and the inhibition constant (Kᵢ) can be determined.[8][11]

PART 2: Isoform Selectivity Profiling

Humans express 15 CA isoforms, and achieving selectivity is crucial for therapeutic efficacy and minimizing side effects.[1] For an anticancer agent, high potency against tumor-associated isoforms (hCA IX and XII) is desired, with low activity against ubiquitous, off-target cytosolic isoforms (hCA I and II).[10][12]

Protocol 2.1: Determining Isoform Selectivity

Rationale: Quantifying the inhibitory potency of IMCA against a panel of key isoforms allows for the calculation of a selectivity index, which is a critical parameter in drug development.

Methodology:

  • Perform the in vitro inhibition assay (Protocol 1.1 or 1.2) for IMCA and the control (Acetazolamide) against a panel of purified recombinant human CA isoforms. A minimal starting panel should include:

    • Off-Target Cytosolic Isoforms: hCA I, hCA II[10]

    • Tumor-Associated Transmembrane Isoforms: hCA IX, hCA XII[10]

  • Determine the IC₅₀ or Kᵢ value for each isoform.

  • Calculate the Selectivity Index (SI). For example, the selectivity for hCA IX over hCA II is calculated as: SI = IC₅₀ (hCA II) / IC₅₀ (hCA IX) A higher SI value indicates greater selectivity for the target isoform.

Hypothetical Data Presentation:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)SI (II/IX)SI (I/IX)
IMCA 15,2008,50075120113.3202.7
Acetazolamide 25012255.70.4810.0

This data is hypothetical and for illustrative purposes only.

start Synthesized IMCA panel Select Panel of hCA Isoforms (hCA I, II, IX, XII) start->panel assay Perform Inhibition Assays (e.g., Protocol 1.1) panel->assay calc Determine IC₅₀ / Kᵢ Values for each isoform assay->calc si Calculate Selectivity Indices (e.g., IC₅₀ off-target / IC₅₀ target) calc->si decision Assess Therapeutic Potential High Selectivity? si->decision

Figure 3: Workflow for determining CA isoform selectivity.

PART 3: Cell-Based Functional Assays

After establishing in vitro potency and selectivity, the next critical step is to evaluate the compound's efficacy in a cellular context. For inhibitors targeting hCA IX, assays are typically performed on cancer cell lines under hypoxic conditions, which mimic the tumor microenvironment and induce hCA IX expression.[13]

Protocol 3.1: Cell Viability Assay in Hypoxic Cancer Cells

Rationale: This assay determines if IMCA can inhibit the proliferation or survival of cancer cells that rely on hCA IX for pH regulation and survival in a hypoxic, acidic environment.[10][13]

Materials & Reagents:

  • Cell Line: HT-29 (human colon carcinoma) or other suitable cancer cell lines known to express hCA IX under hypoxia.[10][13]

  • Culture Medium: Standard medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics.

  • Reagents: IMCA, DMSO (vehicle), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[10]

  • Equipment: Standard cell culture incubator (normoxic, 21% O₂), hypoxic incubator or chamber (1-3% O₂), 96-well cell culture plates, plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a normoxic incubator.

  • Induction of Hypoxia: Transfer one set of plates to a hypoxic incubator (3% O₂) for 24 hours to induce hCA IX expression. Keep a parallel set of plates in the normoxic incubator as a control.

  • Compound Treatment: Prepare serial dilutions of IMCA in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.

  • Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to determine the percent cell viability.

    • Plot percent viability vs. log[IMCA concentration] to determine the GI₅₀ (concentration for 50% growth inhibition) under both normoxic and hypoxic conditions. A significantly lower GI₅₀ under hypoxia suggests a specific effect related to CA IX activity.

PART 4: Preliminary Pharmacokinetic Considerations

While detailed pharmacokinetic (PK) studies are beyond the scope of initial screening, early consideration of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties is vital. The following are theoretical steps for future investigation.

  • In Vitro ADME:

    • Solubility: Determine the aqueous solubility of IMCA at different pH values.

    • Permeability: Use a Caco-2 cell monolayer assay to predict intestinal absorption.

    • Metabolic Stability: Incubate IMCA with liver microsomes to assess its metabolic stability and identify potential metabolites.

  • In Vivo Pharmacokinetics:

    • Administer IMCA to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[14]

    • Collect plasma samples at various time points.

    • Use a validated LC-MS/MS method to quantify IMCA concentrations in the plasma.

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[14][15]

Conclusion

The protocols and framework detailed in this guide provide a comprehensive, multi-faceted approach to characterize this compound (IMCA) as a carbonic anhydrase inhibitor. By systematically progressing from fundamental in vitro enzyme kinetics to isoform selectivity profiling and finally to mechanism-based cellular assays, researchers can build a robust data package. This structured evaluation will elucidate the compound's potency, selectivity, and cellular efficacy, ultimately determining its potential for further development as a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Barbu, M., et al. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • Journal of Young Investigators. (2014-08-01). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Koutnik, P., et al. (2017-02-09). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • Sowah, D., et al. (n.d.). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.
  • Kaufman, C. & Tadi, P. (n.d.). Carbonic Anhydrase Inhibitors.
  • Sigma-Aldrich. (n.d.). Carbonic anhydrase inhibitors assay.
  • Paul, C., et al. (2021-07-06). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Ghorab, M. M., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Abdoli, M., et al. (2023-02-10). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Dudutienė, V., et al. (n.d.). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][4][13][16]thiadiazole-7-sulphonamides. PubMed.

  • CaseMed Minute. (2015-12-12). Carbonic Anhydrase Inhibitors. YouTube.
  • Angeli, A., et al. (2020-02-13). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters.
  • Sinfoo BIOCHEM. (n.d.). This compound,(CAS# 338422-41-6).
  • Jo, M., et al. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • De Simone, G., et al. (2022-03-21). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Maresca, A., et al. (2012-03-15). New chemotypes acting as isozyme-selective carbonic anhydrase inhibitors with low affinity for the offtarget cytosolic isoform II. Bioorganic & Medicinal Chemistry Letters.
  • Bonardi, A., et al. (2021-01-26). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important.
  • Periasamy, S., et al. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology.
  • Lin, Y. L., et al. (2009-01-14). Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this molecule. We will explore a plausible multi-step synthesis and provide detailed troubleshooting for each stage, aiming to improve your yield and purity.

Proposed Synthetic Pathway

The proposed synthesis involves a three-stage process, starting from a readily available precursor and building the target molecule step-by-step.

Synthetic_Pathway A Stage 1: Formation of 3,5-dihalo-4-isothiazolecarbonitrile B Stage 2: Selective Nucleophilic Substitution with Morpholine A->B Morpholine, Base C Stage 3: Amination and Methylation at C5 B->C Methylamine, Base D Final Product: This compound C->D

Caption: Proposed three-stage synthetic pathway.

Stage 1: Formation of 3,5-Dihalo-4-isothiazolecarbonitrile

The initial step focuses on constructing the core isothiazole ring with suitable leaving groups for subsequent functionalization. A plausible starting material is malononitrile, which can undergo a series of reactions to form a dihalo-isothiazolecarbonitrile intermediate. A potential method is the reaction of a ferricyanide complex with carbon disulfide and a halogenating agent.[1]

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield of Dihalo-isothiazole - Inactive catalyst. - Insufficient halogenating agent. - Decomposition of starting materials or product.- Ensure the catalyst (e.g., CuI) is fresh and anhydrous.[1] - Use a slight excess of the chlorinating agent (e.g., chlorine gas) and monitor the reaction progress by GC-MS or TLC. - Control the reaction temperature carefully; exothermic reactions can lead to decomposition.
Formation of Polymeric Side Products - High reaction temperature. - Incorrect stoichiometry.- Maintain the recommended reaction temperature.[1] - Add reagents dropwise to control the reaction rate and prevent localized high concentrations.
Difficulty in Isolating the Product - Product is volatile or an oil. - Co-elution with impurities during chromatography.- If the product is an oil, consider converting it to a crystalline derivative for easier handling and purification. - Optimize the solvent system for column chromatography to achieve better separation.
Frequently Asked Questions (FAQs): Stage 1

Q1: What are the most critical parameters to control in this step?

A1: Temperature control is paramount. The initial reaction to form the isothiazole ring can be exothermic, and overheating can lead to the formation of intractable polymeric tars. Careful, portion-wise addition of reagents and efficient cooling are essential.

Q2: Can I use a different starting material?

A2: While other starting materials for 5-amino-4-cyanoisothiazoles exist, such as those derived from Thorpe-Ziegler cyclization, the use of a dihalo-intermediate provides regiochemical control for the subsequent substitution reactions.[2][3]

Stage 2: Selective Nucleophilic Substitution with Morpholine

This stage involves the selective reaction of morpholine at one of the halogenated positions of the isothiazole ring. The 3-position is generally more susceptible to nucleophilic attack in such systems.

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 3-Morpholino Product - Insufficiently activated isothiazole ring. - Weak nucleophile (morpholine). - Steric hindrance.- Ensure the use of a strong, non-nucleophilic base (e.g., NaH, K2CO3) to facilitate the reaction.[4] - Consider using a more reactive morpholine derivative if steric hindrance is a major issue.
Formation of Di-substituted Product - Excess morpholine. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount of morpholine or a slight excess (1.1-1.2 equivalents). - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Reaction Stalls - Deactivation of the catalyst (if used). - Low reaction temperature.- If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent. - Gradually increase the reaction temperature while monitoring for product formation and side product formation.
Frequently Asked Questions (FAQs): Stage 2

Q1: Why is the 3-position favored for nucleophilic substitution?

A1: In many isothiazole systems, the electron-withdrawing nature of the nitrogen atom makes the adjacent carbon atoms (C3 and C5) electrophilic. The relative reactivity can be influenced by other substituents, but in a dihalo-isothiazole, the 3-position is often more reactive towards nucleophiles.

Q2: What solvents are suitable for this reaction?

A2: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally good choices for nucleophilic aromatic substitution reactions as they can solvate the cation of the base without interfering with the nucleophile.

Stage 3: Amination and Methylation at C5

The final stage involves the introduction of the methylamino group at the 5-position. This can be achieved through a direct reaction with methylamine or a two-step process involving amination followed by methylation.

Troubleshooting Guide: Stage 3
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 5-Methylamino Product - Incomplete reaction with methylamine. - Formation of over-methylated side products.- Use a sufficient excess of methylamine to drive the reaction to completion. - If direct methylation of a 5-amino group is performed, use a mild methylating agent (e.g., methyl iodide) and carefully control the stoichiometry.
Difficulty in Purifying the Final Product - Similar polarity of starting material and product. - Presence of stubborn impurities.- Optimize the purification method. This may include recrystallization, column chromatography with a specialized stationary phase, or preparative HPLC. - Consider converting the final product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.
Side Reaction: Ring Opening - Harsh reaction conditions (strong base, high temperature).- Use milder reaction conditions. A weaker base or lower temperature may be sufficient to achieve the desired transformation without causing ring cleavage.
Frequently Asked Questions (FAQs): Stage 3

Q1: Is it better to use methylamine directly or to perform a two-step amination and methylation?

A1: Direct reaction with methylamine is more atom-economical. However, a two-step approach (amination with ammonia followed by selective N-methylation) can sometimes offer better control and avoid the formation of dimethylamino side products.

Q2: What are the best analytical techniques to monitor the progress of this reaction?

A2: A combination of Thin Layer Chromatography (TLC) for rapid qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of product formation and impurity profiling is highly recommended.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
  • To a stirred solution of a ferricyanide complex (e.g., sodium ferrocyanide, 1.0 eq) in a suitable solvent (e.g., DMF), add a catalyst (e.g., CuI, 0.05 eq).[1]

  • Cool the mixture to 0-5 °C and slowly add carbon disulfide (2.0 eq).

  • After stirring for 30 minutes, slowly bubble chlorine gas through the reaction mixture, maintaining the temperature below 10 °C.

  • Monitor the reaction by GC-MS. Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-morpholino-5-chloro-4-isothiazolecarbonitrile
  • To a solution of 3,5-dichloro-4-isothiazolecarbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Slowly add morpholine (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve 3-morpholino-5-chloro-4-isothiazolecarbonitrile (1.0 eq) in a sealed tube with a solution of methylamine in a suitable solvent (e.g., 2M in THF, 5.0 eq).

  • Heat the reaction mixture to 80-90 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization to obtain the final product.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Hypothetical Yield Range
3,5-dichloro-4-isothiazolecarbonitrileC4Cl2N2S179.0140-60%
3-morpholino-5-chloro-4-isothiazolecarbonitrileC8H7ClN4OS242.6860-80%
This compoundC9H12N4OS224.2850-70%

Logical Relationships Diagram

Troubleshooting_Logic cluster_0 Yield Improvement Strategy Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions Alternative_Reagents Consider Alternative Reagents/Catalysts Optimize_Conditions->Alternative_Reagents Purification Improve Purification Technique Alternative_Reagents->Purification Improved_Yield Improved Yield Purification->Improved_Yield

Caption: A logical workflow for addressing low yield issues.

References

  • Tor, S. Synthesis of isothiazole‐purine analogues via Thorpe–Ziegler cyclization. ResearchGate. Available at: [Link]

  • Tor, S. Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler cyclization. ResearchGate. Available at: [Link]

  • Merzhyievskyi, D., et al. Rapid Synthesis of 5-Amino-4-Cyanoxazoles in a Ball Mill. ChemistryViews. Available at: [Link]

  • Fustero, S., et al. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

  • Nagy, V., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

  • Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents.

Sources

Technical Support Center: Isothiazolecarbonitrile Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the synthesis and purification of isothiazolecarbonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to isothiazolecarbonitriles?

    • My reaction is sluggish or not proceeding to completion. What are the likely causes?

    • The reaction mixture has turned into a dark, intractable tar. What happened and can I salvage my product?

    • I am observing multiple spots on my TLC. What are the potential side products?

    • What are the best general strategies for purifying isothiazolecarbonitriles?

    • My isothiazolecarbonitrile seems to be decomposing during workup or purification. How can I improve its stability?

  • Troubleshooting Guides

    • Synthesis Issues:

      • Low or No Product Yield

      • Formation of Side Products and Impurities

      • Exothermic Reactions and Temperature Control

    • Purification Challenges:

      • Difficulty in Crystallization ("Oiling Out")

      • Poor Separation in Column Chromatography

      • Product Decomposition on Silica Gel

      • Issues with HPLC Purification

  • Experimental Protocols

    • Protocol 1: Synthesis of a Substituted 3-Aminoisothiazole-4-carbonitrile from a β-Enaminonitrile

    • Protocol 2: Recrystallization of a Crystalline Isothiazolecarbonitrile

    • Protocol 3: Flash Column Chromatography for Non-Crystalline or Impure Isothiazolecarbonitriles

    • Protocol 4: General Reversed-Phase HPLC Method for Purity Analysis and Purification

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to isothiazolecarbonitriles?

Several reliable methods exist for the synthesis of the isothiazolecarbonitrile scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • From β-Enaminonitriles: This is a widely used method involving the reaction of a β-enaminonitrile with a sulfur source, often elemental sulfur, and an oxidizing agent. The reaction proceeds through the formation of a thioamide intermediate, followed by oxidative cyclization to form the isothiazole ring.[1][2]

  • Multicomponent Reactions: Three-component reactions involving, for example, an enaminoester, sulfur, and a cyanating agent can provide a highly efficient route to functionalized isothiazolecarbonitriles.[1] These methods are often favored for their atom economy and operational simplicity.

  • From β-Keto Dithioesters: The reaction of β-keto dithioesters or β-ketothioamides with a nitrogen source like ammonium acetate can lead to the formation of 3,5-disubstituted isothiazoles, which can then be further functionalized to introduce a nitrile group if needed.[3]

My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to incomplete reactions in isothiazolecarbonitrile synthesis:

  • Purity of Starting Materials: The purity of your starting materials, particularly the enamine or enaminonitrile, is critical. Impurities can inhibit the reaction or lead to the formation of side products.[4] Similarly, the quality of the sulfur source can impact the reaction rate and yield.

  • Reaction Temperature: The optimal reaction temperature can vary significantly depending on the specific substrates and solvent. Some reactions proceed at room temperature, while others require heating to reflux.[5] If your reaction is slow, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition and tar formation.

  • Choice of Base and Solvent: In many isothiazole syntheses, a base is used to facilitate the initial condensation or deprotonation steps. The strength and type of base can be crucial. The solvent also plays a significant role in reactant solubility and reaction kinetics.[3]

The reaction mixture has turned into a dark, intractable tar. What happened and can I salvage my product?

The formation of a dark tar is a common issue, particularly in sulfur-based heterocycle synthesis. This is often due to:

  • Polymerization: At elevated temperatures, starting materials or reactive intermediates can polymerize. This is especially true for activated enamines and nitriles.

  • Decomposition: The isothiazole ring, while aromatic, can be susceptible to decomposition under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[6]

  • Complex Polysulfide Formation: Reactions involving elemental sulfur can sometimes lead to the formation of complex polysulfides, contributing to the dark color and tarry consistency.

Salvage Strategy: While challenging, it is sometimes possible to recover the product. Allow the reaction mixture to cool, then try to dissolve it in a strong organic solvent like dichloromethane or ethyl acetate. A filtration through a plug of silica gel or celite may help remove some of the polymeric material. Subsequent purification by column chromatography will likely be necessary. To avoid this issue in the future, consider lowering the reaction temperature, using a more dilute solution, or adding the reagents more slowly.

I am observing multiple spots on my TLC. What are the potential side products?

The formation of multiple products is a common challenge. Potential side products can include:

  • Isomeric Products: In syntheses that can lead to different regioisomers, you may observe the formation of an undesired isomer. For instance, in reactions analogous to the Hantzsch thiazole synthesis, the formation of an imino-dihydrothiazole isomer alongside the desired aminothiazole can occur, particularly under acidic conditions.[4]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your crude product.

  • Open-Chain Intermediates: The cyclization step may not go to completion, leaving acyclic thioamide or other intermediates in the reaction mixture.

  • Dimers or Oligomers: Self-condensation of starting materials or intermediates can lead to the formation of higher molecular weight byproducts.

  • Over-oxidation Products: If an oxidizing agent is used, it may be possible to form N-oxides or S-oxides of the isothiazole ring, though this is less common under standard synthetic conditions.[7]

What are the best general strategies for purifying isothiazolecarbonitriles?

The purification strategy will depend on the physical properties of your target compound and the nature of the impurities.

  • Recrystallization: If your isothiazolecarbonitrile is a solid, recrystallization is often the most effective method for achieving high purity.[8] Common solvents include ethanol, methanol, hexane, cyclohexane, and mixtures like ethanol/water.[8]

  • Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, flash column chromatography on silica gel or alumina is the standard approach.[9] The choice of eluent will depend on the polarity of your compound.

  • Acid/Base Extraction: If your compound has a basic nitrogen atom (e.g., an amino-substituted isothiazole), you may be able to use acidic washes during the workup to separate it from non-basic impurities. Conversely, acidic impurities can be removed with a basic wash.[10]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative reversed-phase HPLC is a powerful technique.[11]

My isothiazolecarbonitrile seems to be decomposing during workup or purification. How can I improve its stability?

The isothiazole ring is generally stable, but certain functionalities can make it susceptible to degradation.[6]

  • pH Sensitivity: The isothiazole ring can be sensitive to strong acids and bases.[6] During aqueous workups, it is advisable to use mild acids (e.g., dilute HCl) and bases (e.g., saturated sodium bicarbonate) and to minimize contact time.

  • Temperature Stability: Avoid excessive heat during purification. When performing chromatography, avoid leaving the compound on the column for extended periods. If using a rotovap, use a moderate temperature water bath.

  • Silica Gel Acidity: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina (neutral or basic).[12]

Troubleshooting Guides

Synthesis Issues
Potential Cause Troubleshooting Steps & Rationale
Impure Starting Materials Verify the purity of your starting materials (e.g., enaminonitrile, sulfur source) by NMR or melting point. Impurities can act as inhibitors or lead to side reactions, consuming reactants.[4]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to byproduct formation.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, try incrementally increasing the temperature. Monitor the reaction by TLC to check for product formation and the appearance of new spots. Conversely, if you observe decomposition, lower the temperature.[5]
Inefficient Mixing Ensure adequate stirring, especially in heterogeneous reactions involving elemental sulfur. Poor mixing can lead to localized high concentrations and side reactions.
Inappropriate Solvent or Base The choice of solvent and base can be critical for solubility and reactivity.[3] If the reaction is not proceeding, consider screening a few different solvents or bases of varying strengths.
Observed Issue Potential Cause & Explanation Recommended Solution
Multiple spots on TLC with similar Rf values Formation of regioisomers or other closely related byproducts.Optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired product. Purification will likely require careful column chromatography or HPLC.
Presence of starting material spot on TLC Incomplete reaction.Increase reaction time, temperature, or consider a more active catalyst if applicable. Ensure purity of starting materials as impurities can stall the reaction.
A very polar spot at the baseline of the TLC Formation of highly polar byproducts or polymeric material.This can be due to decomposition or polymerization at high temperatures. Try running the reaction at a lower temperature. During workup, a filtration through a short plug of silica may remove some of this material.
Discoloration of the reaction mixture (dark brown/black) Polymerization or formation of complex polysulfides.Lower the reaction temperature and ensure slow addition of reagents. Consider running the reaction under an inert atmosphere to prevent oxidative side reactions.

Some isothiazole syntheses, particularly those involving strong oxidizing agents or highly reactive intermediates, can be exothermic.

  • Problem: Uncontrolled exotherm leading to a rapid increase in temperature, solvent boiling, and formation of tar.

  • Solution:

    • Slow Addition of Reagents: Add one of the key reagents dropwise from an addition funnel, while monitoring the internal temperature of the reaction.

    • Cooling Bath: Have an ice bath ready to cool the reaction if the temperature begins to rise too quickly.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Purification Challenges
Problem Potential Cause Solution
Product separates as an oil instead of crystals The solution is supersaturated, or the compound is melting in the hot solvent. The presence of impurities can also inhibit crystallization.Add a small amount of the good solvent to dissolve the oil, then cool slowly. Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[13]
Problem Potential Cause Solution
Co-elution of product and impurities The chosen eluent system does not have sufficient resolving power.Systematically screen different solvent systems with varying polarities using TLC. Consider using a ternary solvent system to fine-tune the separation.
Streaking of the product on the column The compound is too polar for the eluent or is interacting strongly with the stationary phase (e.g., basic compounds on acidic silica).For polar compounds, a more polar eluent system is needed. For basic compounds that streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[12] Alternatively, consider using a different stationary phase like alumina.
Product is not eluting from the column The compound is too polar and is irreversibly adsorbed onto the stationary phase.Switch to a more polar eluent system. If that fails, consider using reversed-phase chromatography.
  • Symptom: A new, more polar spot appears on the TLC plate after spotting the crude material and letting it sit for some time before eluting. You may also observe discoloration of the silica gel band corresponding to your product during column chromatography.

  • Cause: The acidic nature of silica gel can catalyze the decomposition of acid-sensitive isothiazolecarbonitriles.[12]

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Evaporate the solvent to obtain deactivated silica gel for your column.

    • Use Alumina: Switch to neutral or basic alumina as the stationary phase.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Problem Potential Cause Solution
Broad or tailing peaks Secondary interactions between basic nitrogen atoms in the isothiazole ring and residual silanol groups on the C18 column.Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the basic sites and improve peak shape.[11]
Poor resolution The chosen mobile phase composition or gradient is not optimal.Optimize the gradient profile (slope and duration) and the organic modifier (acetonitrile vs. methanol) to improve the separation.
Low recovery after lyophilization The product may be volatile or unstable to the lyophilization conditions.If the TFA salt is formed, it can sometimes be difficult to remove. Consider using a more volatile acid modifier like formic acid. Alternatively, after purification, perform a liquid-liquid extraction to convert the salt back to the free base before removing the solvent.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 3-Aminoisothiazole-4-carbonitrile from a β-Enaminonitrile

This protocol is a general guideline for the synthesis of a 3-aminoisothiazole-4-carbonitrile from a β-enaminonitrile, elemental sulfur, and an oxidizing agent in the presence of a base.

  • Diagram of the Workflow:

SynthesisWorkflow A 1. Reactant Mixing (Enaminonitrile, Sulfur, Base in Solvent) B 2. Reaction (Heating/Stirring) A->B Reaction Conditions C 3. Workup (Quenching, Extraction) B->C Reaction Completion D 4. Purification (Chromatography/Recrystallization) C->D Crude Product E 5. Characterization (NMR, MS, etc.) D->E Pure Product

Caption: General workflow for isothiazolecarbonitrile synthesis.

  • Step-by-Step Methodology:

    • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-enaminonitrile (1.0 equiv) and elemental sulfur (1.1 equiv) in a suitable solvent (e.g., ethanol, DMF).

    • Base Addition: Add a base (e.g., triethylamine, 1.2 equiv) to the mixture.

    • Reaction: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

    • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Washing: Wash the combined organic layers with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of a Crystalline Isothiazolecarbonitrile

This protocol describes the general procedure for purifying a solid isothiazolecarbonitrile by recrystallization.[8]

  • Diagram of the Workflow:

RecrystallizationWorkflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D Ice Bath Cooling to Maximize Yield C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for recrystallization purification.

  • Step-by-Step Methodology:

    • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

    • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of cold solvent.

    • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Protocol 3: Flash Column Chromatography for Non-Crystalline or Impure Isothiazolecarbonitriles

This protocol provides a general procedure for purification by flash column chromatography on silica gel.

  • Diagram of the Logical Relationships:

ChromatographyLogic A Determine Eluent System by TLC B Prepare Column A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Concentrate F->G

Caption: Logical steps in column chromatography purification.

  • Step-by-Step Methodology:

    • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.3.

    • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.

    • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to push the solvent through the column.

    • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: General Reversed-Phase HPLC Method for Purity Analysis and Purification

This protocol outlines a starting point for developing an analytical or preparative RP-HPLC method for isothiazolecarbonitriles.[11]

  • Table of HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for reversed-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and improve peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.
Gradient 5% to 95% B over 20 minutesA good starting gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm and another relevant wavelength254 nm is a good starting point for aromatic heterocycles.
  • Methodology:

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, DMSO) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

    • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Injection: Inject the sample onto the column.

    • Data Acquisition: Run the gradient and collect the chromatogram.

    • Optimization: Based on the initial chromatogram, adjust the gradient slope, organic modifier, or acid additive to optimize the separation. For preparative work, scale up the method to a larger diameter column.

References

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Three-Component Reactions of Enaminoesters, Fluorodibromoiamides/Ester, and Sulfur for the Synthesis of Thiazoles and Isothiazoles. Organic Letters, 22(14), 5284–5288.
  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc. Organic Letters, 18(10), 2451–2454.
  • Singh, P., & Kumar, A. (2018). Recent advances in the synthesis of isothiazoles.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(20), 3823-3855.
  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463.
  • Schulze, B., & Illgen, K. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. BenchChem Technical Support.
  • Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 44(3), 933-939.
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Massachusetts Institute of Technology. (n.d.). 8.

Sources

optimizing solubility of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Solubility in DMSO for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges associated with dissolving and maintaining the stability of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the causal understanding and practical steps necessary to ensure the accuracy and reproducibility of your experiments.

Compound Profile

A quick reference for the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 338422-41-6[1]
Molecular Formula C₉H₁₂N₄OS[1]
Molecular Weight 224.28 g/mol [1]
Structure Contains Isothiazole, Morpholine, and Nitrile moietiesN/A

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of this compound in DMSO.

Q1: What is the expected solubility of this compound in DMSO?

Q2: Why is it critical to use anhydrous, high-purity DMSO?

A2: DMSO is highly hygroscopic, meaning it readily attracts and absorbs water molecules from the atmosphere.[4] This absorbed water can significantly alter the solvent properties, increasing the polarity and hydrogen-bonding network.[5] For many lipophilic organic compounds, this increased water content drastically decreases solubility, leading to precipitation, especially after freeze-thaw cycles.[6][7] Always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a sealed container and handle it in a low-humidity environment to prevent water absorption.[8]

Q3: My compound is not dissolving at room temperature. What are the immediate first steps?

A3: If you encounter initial dissolution problems, do not immediately assume insolubility. The issue may be kinetic rather than thermodynamic. Follow this initial sequence:

  • Vortex: Ensure vigorous mixing for at least 1-2 minutes to break up powder aggregates.

  • Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic energy helps to break down smaller aggregates and increase the surface area of the solute, facilitating dissolution.[8]

  • Gentle Warming: Warm the solution to 30-40°C in a water bath. This increases the kinetic energy of the system, helping to overcome the compound's crystal lattice energy.[9] Avoid excessive heat, which could degrade the compound.

Q4: I successfully dissolved the compound, but it precipitated after being stored at -20°C. What happened?

A4: This is a common issue driven by two primary factors. First, repeated freeze-thaw cycles can promote crystallization from solution.[6] Second, and more critically, if the DMSO has absorbed even a small amount of water, the freezing point is significantly depressed, and the compound's solubility in the DMSO/water mixture is lower than in pure DMSO.[6] Upon thawing and re-freezing, the compound is more likely to precipitate out of this less effective solvent.[7][10] To mitigate this, prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles for the master stock.[11]

Section 2: Troubleshooting Guide for Specific Issues

This guide provides a problem-and-solution format for more complex issues you may encounter during your experiments.

Issue 1: Incomplete Dissolution Despite Initial Troubleshooting

You've vortexed, sonicated, and gently warmed the sample, but solid particles remain.

  • Potential Cause 1: Concentration Exceeds Thermodynamic Solubility. You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO.

    • Solution: Attempt to prepare a stock solution at a lower concentration. If a high concentration is required, you may need to consider a co-solvent strategy, although this can complicate downstream assays. It is essential to first determine the actual thermodynamic solubility. (See Protocol 3.2).

  • Potential Cause 2: Compound Purity or Polymorphism. The lot of the compound you are using may contain insoluble impurities. Alternatively, the compound may exist in different crystalline forms (polymorphs), one of which is less soluble.

    • Solution: Review the Certificate of Analysis (CoA) for your compound lot to check for purity. If possible, analyze the compound's purity via HPLC. While identifying polymorphs requires advanced techniques (e.g., DSC, XRD), be aware that solubility can vary between batches.

Workflow for Initial Solubilization & Troubleshooting

A logical workflow for dissolving a new compound in DMSO.

G cluster_0 Initial Dissolution Protocol cluster_1 Outcome start 1. Add Anhydrous DMSO to Weighed Compound vortex 2. Vortex Vigorously (2-5 min) start->vortex check1 Visually Inspect: Is Solution Clear? vortex->check1 sonicate 3. Sonicate in Water Bath (10-15 min) check1->sonicate No success Solution is Ready (Filter & Store as Aliquots) check1->success Yes check2 Visually Inspect: Is Solution Clear? sonicate->check2 warm 4. Gentle Warming (30-40°C, 15 min) check2->warm No check2->success Yes check3 Visually Inspect: Is Solution Clear? warm->check3 check3->success Yes fail Incomplete Dissolution: Proceed to Advanced Troubleshooting check3->fail No

Caption: A step-by-step workflow for initial solubilization attempts.

Issue 2: Solution Becomes Cloudy or Shows Precipitate Over Time

A previously clear stock solution now appears hazy or contains solid material.

  • Potential Cause 1: Water Absorption. As detailed in the FAQ, this is the most common culprit.[5][6] The absorbed water reduces DMSO's solvating power for your compound.

    • Solution: First, try to redissolve the precipitate using the sonication and gentle warming steps.[7] If successful, immediately aliquot the solution into smaller, tightly sealed vials to minimize future exposure to air and humidity. For future work, ensure DMSO is handled under dry conditions (e.g., use a dry gas like argon or nitrogen to blanket the stock vial).

  • Potential Cause 2: Chemical Degradation. The compound may be unstable in DMSO, and the precipitate could be a less soluble degradation product. The isothiazole ring, while generally stable, can be susceptible to nucleophilic attack under certain conditions, and other functional groups could also be liable.

    • Solution: To investigate this, perform a simple stability analysis. Analyze the supernatant and the redissolved precipitate by HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared sample. The appearance of new peaks or a decrease in the parent compound peak area suggests degradation.[12] If the compound is unstable, stock solutions should be prepared fresh before each experiment. A forced degradation study can provide more definitive insights. (See Protocol 3.3).

  • Potential Cause 3: Supersaturation. You may have created a supersaturated solution, which is thermodynamically unstable and can precipitate over time, even without freeze-thaw cycles or water contamination.[6]

    • Solution: Determine the true thermodynamic solubility. If your target concentration is above this limit, you must either work at a lower concentration or accept that the solution may need to be freshly prepared and used quickly.

Issue 3: Stock Solution "Crashes Out" Upon Dilution into Aqueous Buffer

The DMSO stock is clear, but adding it to your cell culture media or assay buffer results in immediate precipitation.

  • Potential Cause: Poor Aqueous Solubility. This is a very common phenomenon.[8][13] The compound is soluble in the organic DMSO but insoluble in the highly aqueous final assay medium. When the DMSO is diluted, its concentration drops dramatically, and it can no longer keep the compound in solution.

    • Solution 1: Reduce Final Concentration. The simplest approach is to lower the final concentration of the compound in the assay.

    • Solution 2: Modify Dilution Protocol. Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual change in solvent composition can sometimes keep the compound in solution.[11]

    • Solution 3: Increase Final DMSO Concentration. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO.[11][13] Increasing the final DMSO percentage may be sufficient to maintain solubility. However, you must run a vehicle control to ensure the DMSO concentration itself does not affect your experimental results.

    • Solution 4: Use Co-solvents or Excipients. If compatible with your assay, consider using formulation aids like PEG400, cyclodextrins, or surfactants (e.g., Tween 80) in your final aqueous buffer to enhance compound solubility.[11]

Section 3: Experimental Protocols

These protocols provide step-by-step guidance for preparing solutions and assessing solubility and stability.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

Objective: To accurately prepare a stock solution for experimental use.

Materials:

  • This compound (MW: 224.28 g/mol )

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 224.28 g/mol * 1000 = 2.24 mg

  • Weighing: Accurately weigh out 2.24 mg of the compound into a tared vial. For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 4.46 mL for 10 mg to make 10 mM).[14]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Solubilization: Follow the workflow described in Section 2 (Vortex -> Sonicate -> Gentle Warming) until the solution is completely clear.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (PTFE or other DMSO-compatible material) to remove any microscopic particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[11] Store at -20°C or -80°C.

Protocol 3.2: Assessment of Thermodynamic (Equilibrium) Solubility

Objective: To determine the maximum concentration of the compound that can be dissolved in DMSO at equilibrium. This is based on the standard shake-flask method.[12]

Materials:

  • Compound, DMSO, vials, analytical balance

  • Shaking incubator or orbital shaker

  • High-speed centrifuge

  • Validated HPLC/UPLC method for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of DMSO (e.g., 1 mL) in several replicate vials. The presence of undissolved solid is essential.[12]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Sample Processing:

    • After incubation, visually confirm that solid material is still present.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw a small aliquot of the clear supernatant. Do not disturb the pellet.

  • Analysis:

    • Accurately dilute the supernatant with an appropriate solvent (e.g., acetonitrile or mobile phase) to a concentration within the linear range of your analytical method.

    • Quantify the concentration using a pre-validated HPLC/UPLC method with a standard curve.[12] The calculated concentration is the thermodynamic solubility.

Workflow for Thermodynamic Solubility Assessment

A diagram illustrating the shake-flask method for solubility determination.

G prep 1. Add Excess Solid to DMSO equil 2. Equilibrate with Shaking (24-48h at constant T) prep->equil process 3. Centrifuge to Pellet Solid equil->process supernatant 4. Carefully Collect Supernatant process->supernatant dilute 5. Dilute Supernatant for Analysis supernatant->dilute analyze 6. Quantify by HPLC/UPLC dilute->analyze result Result: Thermodynamic Solubility analyze->result

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Protocol 3.3: Forced Degradation Study in DMSO

Objective: To rapidly assess the stability of the compound in DMSO and identify potential degradation pathways as recommended by ICH guidelines.[15]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Control vials (for t=0)

  • Incubators/ovens set to various temperatures

  • HPLC/UPLC-UV or LC-MS system

Procedure:

  • Establish Stress Conditions: Prepare several aliquots of your stock solution. Expose them to the conditions below. One aliquot should be kept at -80°C as a baseline (t=0) control.

    • Thermal Stress: Incubate at 40°C and 60°C for 7 days.[16]

    • Oxidative Stress: While less common for DMSO stocks, if oxidation is suspected, a small amount of a radical initiator could be added, but this is an advanced step. A primary focus on thermal stability is more typical for DMSO solutions.

  • Time Points: Collect samples at various time points (e.g., Day 0, Day 1, Day 3, Day 7).

  • Analysis:

    • At each time point, dilute the sample and analyze by a stability-indicating HPLC/UPLC method. This method must be able to separate the parent compound from any new peaks (degradants).

    • Compare the chromatograms from the stressed samples to the t=0 control.

    • Calculate the percentage of the parent compound remaining and note the appearance and relative area of any new peaks. A mass balance assessment (ensuring the sum of parent and degradant peaks accounts for ~100% of the initial peak area) is a key part of a formal study.[16]

Data Interpretation:

  • Stable: <5-10% loss of parent compound under stressed conditions.

  • Potentially Unstable: >10% loss of parent compound, significant new peaks appearing. These solutions should be prepared fresh before use.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement. (Ziath) [Link]

  • DMSO stock preparation. (Protocols.io) [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (ResearchGate) [Link]

  • How do I make a stock solution of a substance in DMSO? (ResearchGate) [Link]

  • Making a stock solution for my drug using DMSO. (BioForum) [Link]

  • Is Pharmaceutical DMSO hygroscopic?. (Medium) [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (PMC) [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (ResearchGate) [Link]

  • Dimethyl sulfoxide. (Wikipedia) [Link]

  • This compound,(CAS# 338422-41-6). (Sinfoo BIOCHEM) [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (PMC) [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (Ziath) [Link]

  • Compound precipitation in high-concentration DMSO solutions. (PubMed) [Link]

  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. (J-STAGE) [Link]

  • Compund dilution in DMSO. (Reddit) [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (PMC) [Link]

  • (PDF) DMSO Solubility Assessment for Fragment-Based Screening. (ResearchGate) [Link]

  • DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed?. (ResearchGate) [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (ACS Publications) [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (Asian Journal of Dental and Health Sciences) [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (CD Formulation) [Link]

  • Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. (ResearchGate) [Link]

  • Method for determining solubility of a chemical compound.
  • REVIEW: FORCE DEGRADATION STUDIES. (Pharma Science Monitor) [Link]

  • Forced Degradation Studies. (MedCrave online) [Link]

  • Forced Degradation Studies. (SciSpace) [Link]

  • Isothiazole. (Wikipedia) [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (LinkedIn) [Link]

  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.. (ResearchGate) [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (Asian Journal of Research in Chemistry) [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (ResearchGate) [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. (PubMed) [Link]

  • Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. (ResearchGate) [Link]

  • Morpholine. (NCBI Bookshelf) [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (MDPI) [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (OUCI) [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (ResearchGate) [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (RSC Publishing) [Link]

Sources

Technical Support Center: Stability of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile. Its purpose is to provide a comprehensive resource for understanding and preventing the degradation of this compound in solution, thereby ensuring the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice and detailed protocols based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for isothiazole-containing compounds in solution?

A1: Isothiazole derivatives can be susceptible to several degradation pathways. Based on the chemistry of related compounds, the most common routes include hydrolysis under acidic or basic conditions, oxidation of the sulfur atom in the isothiazole ring, and photodecomposition upon exposure to light.[1][2][3] The specific stability of this compound will depend on the interplay of its functional groups (methylamino, morpholino, and carbonitrile) and the solution environment.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: While specific stability data for this compound is not publicly available, general best practices for potentially labile compounds should be followed. We recommend storing solutions at low temperatures (-20°C or -80°C) in airtight containers. To prevent photodegradation, amber vials or containers wrapped in aluminum foil should be used to protect the solution from light.[1][4] It is also advisable to prepare fresh solutions for critical experiments or to qualify the stability of stock solutions over time.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact the stability of a compound. For initial experiments, consider using aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), as they are less likely to participate in hydrolytic degradation. If aqueous buffers are required for your assay, it is crucial to determine the optimal pH for stability. We recommend preparing buffered solutions in the pH range of 3-9 and evaluating the compound's stability as described in the troubleshooting guide below.

Q4: How can I tell if my compound is degrading in solution?

A4: Signs of degradation can include a decrease in the expected biological activity or inconsistent assay results over time. Analytically, degradation is often observed as a decrease in the peak area of the parent compound in a chromatogram (e.g., from HPLC) and the appearance of new, smaller peaks corresponding to degradation products.[2][5] A color change in the solution can also indicate a chemical transformation.

Troubleshooting Guide: Investigating Solution Stability

If you suspect that this compound is degrading in your experimental setup, a systematic investigation is necessary. The following guide will walk you through a forced degradation study, a powerful tool for understanding the stability of your compound.[6][7][8]

Workflow for Stability Assessment

The following diagram outlines the overall workflow for assessing the stability of your compound in solution.

Stability Assessment Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Forced Degradation Study cluster_3 Data Interpretation & Mitigation A Inconsistent Assay Results or Unexpected Chromatographic Peaks B Prepare Fresh Solution vs. Aged Solution A->B Hypothesize Degradation C Compare Analytical Profiles (e.g., HPLC-UV) B->C Analyze D Design Forced Degradation Protocol (Acid, Base, Oxidative, Thermal, Photolytic) C->D If Degradation is Confirmed E Execute Stress Testing D->E Implement F Analyze Stressed Samples vs. Control E->F Analyze G Identify Degradation Pathways F->G Interpret H Optimize Storage and Handling Conditions (pH, Solvent, Temp, Light) G->H Develop Strategy I Implement Quality Control Measures H->I Standardize

Caption: Workflow for investigating and mitigating the degradation of this compound in solution.

Step-by-Step Protocol for a Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its breakdown.[1][7] This helps to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (ACN), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • A suitable HPLC system with UV or Mass Spectrometry (MS) detection

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber or a light source with controlled UV and visible output

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ACN or DMSO.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample stored under ambient conditions, protected from light.

    Stress ConditionReagents and ConditionsRationale
    Acid Hydrolysis 0.1 M HCl; incubate at 60°C for up to 72 hours.To assess susceptibility to degradation in an acidic environment.[1][2]
    Base Hydrolysis 0.1 M NaOH; incubate at 60°C for up to 72 hours.To assess susceptibility to degradation in an alkaline environment.[1][2]
    Oxidation 3% H₂O₂; incubate at room temperature for up to 72 hours.To evaluate the potential for oxidative degradation, which can affect the sulfur atom.[1]
    Thermal Degradation Heat the solid compound or a solution at 60°C for up to 72 hours.To determine the compound's stability at elevated temperatures.[1]
    Photodegradation Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).To assess the compound's sensitivity to light, a known degradation pathway for some thiazole compounds.[4]
  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a suitable, validated HPLC method. An isocratic or gradient method with a C18 column is a common starting point.[2][5]

    • Mobile Phase: A mixture of water (with a modifier like formic acid or ammonium acetate for better peak shape and MS compatibility) and an organic solvent like ACN or methanol.

    • Detection: UV detection at a wavelength where the parent compound has maximum absorbance. MS detection is highly recommended for identifying the mass of potential degradation products.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time for each condition. A significant decrease indicates degradation.

    • Look for the appearance of new peaks in the chromatograms of the stressed samples.

    • If using MS, analyze the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products.

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds. This can serve as a guide for structural elucidation of any observed degradants.

Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Hydrolysis_Product Hydrolysis of Morpholino Group (e.g., to form an amino or hydroxyl group) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation of Isothiazole Sulfur (e.g., S-oxide) Parent->Oxidation_Product [O] (e.g., H₂O₂) Photo_Product Ring Cleavage or Rearrangement (as seen in other thiazoles) Parent->Photo_Product hν (Light)

Caption: Potential degradation pathways for this compound under various stress conditions.

Conclusion

By understanding the potential instabilities of this compound and employing systematic investigation techniques like forced degradation studies, researchers can develop robust experimental protocols. This proactive approach to solution stability will enhance the reliability and reproducibility of your scientific findings. For further assistance, please consult the references below or contact your chemical supplier for any available stability data.

References

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • SciELO. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • Google Patents. (1996).
  • ResearchGate. (2017). Degradation Pathway. [Link]

  • PMC. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Mycolicibacterium aurum. [Link]

  • ResearchGate. (2020). Strategies to stabilize dalbavancin in aqueous solutions: Section 4—identification of heat degradation products in 2-hydroxypropyl-β-cyclodextrin and divalent metal ion solutions at pH 4.5 and 7.0. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Google Patents. (2011). Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy-)-1,2,5-thiadiazole.
  • CABI Digital Library. (2021). Research progress of thiazole flavor compounds. [Link]

Sources

troubleshooting off-target effects of morpholino-isothiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing morpholino-isothiazole compounds. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the identification and mitigation of off-target effects. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the validity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with small molecule inhibitors like morpholino-isothiazole compounds?

Q2: I'm observing a phenotype with my morpholino-isothiazole compound, but I'm not certain it's due to inhibiting my target of interest. What are the initial steps to verify this?

A: This is a crucial question in small molecule research. A multi-pronged approach is necessary to build confidence that your observed phenotype is a direct result of on-target activity.

  • Establish a Dose-Response Relationship: True on-target effects should manifest in a dose-dependent manner. You should observe a correlation between the concentration of your compound and the strength of the phenotype, up to a saturation point.[5] Experiments using concentrations greater than 10 μM are more likely to induce non-specific effects.[5]

  • Perform a Rescue Experiment: If possible, "rescue" the phenotype by overexpressing a version of the target protein that is resistant to your compound (e.g., through mutation of the binding site).

  • Utilize Genetic Validation: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein.[2] The resulting phenotype should mimic the effect of your small molecule inhibitor.

Q3: My compound is showing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How do I determine if this is an on-target or off-target phenomenon?

A: Distinguishing between on-target and off-target toxicity is fundamental.

  • On-Target Toxicity: The toxicity may be an expected consequence of inhibiting the target protein. For example, if the target is essential for cell survival, its inhibition will inherently be toxic. Genetic knockdown/knockout of the target should replicate this toxicity.

  • Off-Target Toxicity: If the toxicity is not replicated by genetic validation or by using an orthogonal inhibitor, it is likely an off-target effect. To investigate further, you can use a structurally related but biologically inactive analog of your compound as a negative control.[5] This control compound should not inhibit the primary target but will share a similar chemical scaffold. If the inactive analog still causes toxicity, it strongly implicates an off-target mechanism.

Troubleshooting Guide: A Stepwise Approach to Investigating Off-Target Effects

When initial control experiments suggest that an observed effect is not due to the intended target, a systematic investigation is required. This guide provides a tiered approach to identifying potential off-target interactions.

Workflow for Off-Target Effect Investigation

This diagram outlines the logical flow for troubleshooting and identifying off-target effects.

Troubleshooting_Workflow A Observe Unexpected Phenotype or Toxicity B Step 1: Foundational Controls A->B C Dose-Response Curve B->C D Orthogonal Inhibitor B->D E Inactive Analog Control B->E F Genetic Validation (e.g., CRISPR, RNAi) B->F G Phenotype Correlates with On-Target Inhibition? C->G D->G E->G F->G H On-Target Effect Confirmed. Proceed with research. G->H  Yes I Step 2: Off-Target Identification G->I No / Ambiguous   J Tier 1: Targeted Profiling (e.g., Kinase Panels) I->J K Tier 2: Unbiased Proteome-wide Screening (Proteomics) I->K L Tier 3: Global Expression Analysis (Transcriptomics) I->L M Identify & Validate Potential Off-Targets J->M K->M L->M

Caption: A decision-making workflow for troubleshooting off-target effects.

Tier 1: Targeted Profiling (Hypothesis-Driven)

Many small molecule inhibitors unintentionally interact with protein kinases due to the conserved nature of the ATP-binding pocket.[6][7] Therefore, screening your morpholino-isothiazole compound against a panel of kinases is a logical and cost-effective first step.

Method Principle Advantages Limitations
Kinase Profiling Panel The compound is tested at one or more concentrations against a large panel of purified kinases to measure inhibition of their catalytic activity.[8]Broad coverage of the kinome; provides quantitative IC50 or Ki values; commercially available.In vitro results may not perfectly reflect cellular activity; does not identify non-kinase off-targets.[6]

Causality Explained: If your compound inhibits one or more off-target kinases with high potency, the unexpected phenotype could be a result of modulating the signaling pathways regulated by those kinases. Further experiments would be needed to validate this new hypothesis.

Tier 2: Unbiased Proteome-Wide Screening (Hypothesis-Generating)

If targeted profiling does not yield a clear answer, or if you suspect a non-kinase off-target, unbiased proteomic approaches are necessary. These methods identify the proteins that physically interact with your compound across the entire proteome.[9]

Method Principle Advantages Limitations
Compound-Centric Chemical Proteomics (CCCP) The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[9]Unbiased; directly identifies binding partners; applicable to any target class.Requires chemical modification of the compound, which may alter its binding properties; can identify indirect binders.[10]
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) This method is based on the principle that protein-ligand binding increases the thermal stability of the protein. Cells or lysates are heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry to identify stabilized proteins.[10]No compound modification needed; can be performed in living cells, providing high biological relevance.Less sensitive for weak binders; data analysis can be complex.
Workflow for Chemical Proteomics

Chemical_Proteomics A 1. Synthesize Probe (Compound + Linker + Tag) B 2. Immobilize Probe on Solid Support (e.g., Beads) A->B C 3. Incubate with Cell Lysate or Live Cells B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Identify Proteins by Mass Spectrometry E->F

Caption: General workflow for a compound-centric chemical proteomics experiment.

Tier 3: Global Expression Analysis (Functional Readout)

Off-target binding does not always result in a functional consequence. Transcriptomic analysis via RNA-sequencing (RNA-seq) provides a global view of how your compound alters gene expression, offering functional clues about which pathways are perturbed.[11][12]

Method Principle Advantages Limitations
RNA-Sequencing (RNA-seq) Compares the global mRNA expression profiles of cells treated with the compound versus a vehicle control.Highly sensitive; provides a functional, systems-level view of the compound's effects.Identifies downstream consequences of target modulation, not the direct binding events; can be difficult to distinguish primary from secondary effects.
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling

Objective: To assess the selectivity of a morpholino-isothiazole compound by screening it against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination if desired, or select a single high concentration (e.g., 1 µM or 10 µM) for initial screening.

  • Assay Execution (Service Provider): Submit the compound to a commercial vendor that offers kinase profiling services (e.g., Reaction Biology, Eurofins). These services typically use radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound.[8]

  • Data Request: Request data as "% Inhibition" at a fixed compound concentration or as IC50 values for any kinases that show significant inhibition (e.g., >50% inhibition).

  • Data Analysis:

    • Identify any kinases that are inhibited with a potency similar to or greater than the on-target kinase.

    • Calculate a selectivity index by comparing the inhibitory potency against the target kinase versus off-target kinases.[8]

    • Use bioinformatics tools to determine if the identified off-target kinases are functionally related or could plausibly explain the observed phenotype.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Format

Objective: To validate the engagement of a suspected on-target or off-target protein by the compound in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the morpholino-isothiazole compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often PBS supplemented with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Normalize protein concentration across all samples.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.

References
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Nature Reviews Molecular Cell Biology, 13(6), 355-368. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

  • Deaton, A. M., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]

  • Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]

  • Hgn, D., et al. (2020). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. ResearchGate. [Link]

  • Liscio, P., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Genome Editing. [Link]

  • Alam, M. A. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Wu, P., et al. (2016). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PLOS ONE. [Link]

  • Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Hgn, D., et al. (2025). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zhang, J., et al. (2018). In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. Bioorganic & Medicinal Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding unexpected cell viability issues observed during treatment. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve these challenges, ensuring the integrity and success of your experiments.

Foundational Knowledge: Understanding the Compound's Potential Mechanisms of Action and Cytotoxicity

Before delving into specific troubleshooting, it's crucial to understand the potential biological activities of this compound based on its structural components: the isothiazole core and the morpholino group.

  • The Isothiazole Moiety: The isothiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it's a structural framework that can interact with a wide range of biological targets.[1] Isothiazole derivatives have been investigated for various therapeutic applications, including as anticancer agents.[2][3] Some thiazole and isothiazole compounds have been shown to induce apoptosis in cancer cells.[2][3] A critical consideration is the potential for metabolic activation of the isothiazole ring by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that covalently bind to cellular proteins or become conjugated with glutathione, potentially causing cellular stress and toxicity.[4]

  • The Morpholino Group: Morpholinos are well-known as building blocks for antisense oligonucleotides, which can modulate gene expression by sterically blocking translation or splicing.[5][6] While designed for high specificity, morpholino-based compounds can sometimes exhibit off-target effects, including the activation of an innate immune response or the induction of p53-dependent apoptosis.[7][8]

Therefore, unexpected cell death upon treatment with this compound could stem from its intended on-target effect, off-target effects related to either the isothiazole or morpholino components, or general issues with the compound or experimental setup.

Frequently Asked Questions (FAQs)

Q1: Is the observed cell death necessarily an "off-target" effect?

Not necessarily. Depending on your research context, the cell death you're observing might be the intended outcome of the compound's primary mechanism of action. Isothiazole-containing compounds have been explored as kinase inhibitors, and inhibition of certain kinases can lead to cell cycle arrest and apoptosis.[1] It is essential to first consider whether the observed phenotype aligns with the expected biological consequences of modulating your target of interest.

Q2: Could the compound be unstable in my culture medium?

This is a possibility. The stability of a compound in aqueous, buffered solutions at 37°C can vary. Degradation could lead to a loss of activity or the formation of cytotoxic byproducts. It is advisable to prepare fresh stock solutions and dilute them into the medium immediately before treating your cells.

Q3: How do I know if my compound is precipitating in the culture medium?

Compound precipitation is a common cause of inconsistent results and can sometimes induce cellular stress. After adding the compound to your culture medium, visually inspect the flask or plate under a microscope. Look for small, crystalline structures that are distinct from the cells. You can also centrifuge a sample of the compound-containing medium to see if a pellet forms.

Troubleshooting Guides

Problem 1: Significant Cell Death Observed at All Tested Concentrations

If you observe widespread cell death even at the lowest concentrations of this compound, the issue may be related to the compound's formulation or a fundamental aspect of your cell culture system.

Troubleshooting Steps:

  • Verify Stock Solution Concentration and Integrity:

    • Recalculate the dilution series from your stock solution.

    • If possible, verify the concentration and purity of your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS).

    • Prepare a fresh stock solution from the solid compound.

  • Assess Compound Solubility:

    • Determine the solubility limit of the compound in your specific cell culture medium.

    • Visually inspect for precipitation after dilution into the medium. If precipitation is observed, consider using a lower concentration range or a different solvent for your stock solution (while ensuring the final solvent concentration is non-toxic to your cells).

  • Evaluate the Health of Your Control Cells:

    • Examine your vehicle-treated control cells for any signs of stress, such as changes in morphology, reduced proliferation, or detachment.[5] Poor cell health in the control group can exacerbate the cytotoxic effects of a compound.

Problem 2: Inconsistent Cell Viability Results Between Experiments

A lack of reproducibility can be frustrating. This often points to subtle variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Cell Seeding and Growth Phase:

    • Ensure that cells are seeded at the same density for each experiment and are in the logarithmic growth phase at the time of treatment.[7]

    • Avoid using cells that are over-confluent, as this can lead to spontaneous cell death.[7]

  • Control for Passage Number:

    • Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.

  • Prepare Fresh Reagents:

    • Prepare fresh dilutions of the compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 3: Discrepancies Between Different Viability Assays

If you are using multiple methods to assess cell viability (e.g., MTT vs. a membrane integrity assay like Trypan Blue or LDH release) and obtaining conflicting results, it's important to understand the principles of each assay.

Troubleshooting Steps:

  • Consider the Assay's Mechanism:

    • MTT, XTT, WST-1: These assays measure metabolic activity. A decrease in signal could indicate cell death or metabolic inhibition without immediate membrane rupture.

    • Trypan Blue, Propidium Iodide, LDH: These assays measure membrane integrity. An increase in signal indicates loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Investigate Potential Assay Interference:

    • Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can interfere with absorbance readings in an MTT assay.

    • Run a control with the compound in cell-free medium to check for direct effects on the assay reagents.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Prepare a single-cell suspension of your cells.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).

  • Incubate for 24 hours.

  • Perform your chosen viability assay to identify the seeding density that results in a robust signal within the linear range of the assay.

Protocol 2: Assessing Compound Solubility in Culture Medium
  • Prepare a series of dilutions of your compound in your complete cell culture medium.

  • Incubate the dilutions at 37°C for a period equivalent to your planned experiment duration.

  • Visually inspect each dilution under a microscope for any signs of precipitation.

  • (Optional) Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes. The presence of a pellet indicates precipitation.

Data Presentation

Potential Issue Primary Cause Recommended Action
High background cell deathSuboptimal culture conditionsCheck for contamination, use healthy, low-passage cells.
Compound precipitationPoor solubilityTest solubility, use a lower concentration range, or consider alternative solvents.
Inconsistent resultsExperimental variabilityStandardize cell seeding, passage number, and reagent preparation.
Assay discrepanciesDifferent biological endpointsUse multiple assays to get a comprehensive picture of cell health.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density D Seed Cells at Optimal Density A->D B Prepare Fresh Compound Stock E Treat with Compound Dilution Series B->E C Assess Compound Solubility in Media C->E D->E F Incubate for Defined Period E->F G Perform Viability Assay (e.g., MTT) F->G H Perform Cytotoxicity Assay (e.g., LDH) F->H I Analyze and Compare Data G->I H->I

Caption: A generalized workflow for troubleshooting cell viability experiments.

Potential_Mechanisms cluster_ontarget On-Target Effects cluster_offtarget Off-Target Effects Compound 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Target Intended Biological Target (e.g., Kinase) Compound->Target Isothiazole Isothiazole Core Metabolic Activation Compound->Isothiazole Morpholino Morpholino Group (e.g., p53 Activation) Compound->Morpholino CellDeath_On Programmed Cell Death (Apoptosis) Target->CellDeath_On CellDeath_Off Cellular Stress & Toxicity Isothiazole->CellDeath_Off Morpholino->CellDeath_Off

Caption: Potential mechanisms leading to cell viability issues.

References

  • Gentsch, B., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell, 44(4), 528-540.e5. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Retrieved from [Link]

  • Lee, H. T., et al. (2012). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental Biology, 361(1), 163-174. Retrieved from [Link]

  • Asadi, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(5), 485-497. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075-1117. Retrieved from [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1795-1804. Retrieved from [Link]

  • Pharma's Almanac. (2023, February 1). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 737563. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile. Given the compound's complex structure, featuring an electron-rich isothiazole ring, a secondary amine, a morpholine moiety, and a nitrile group, understanding its stability profile is critical for obtaining reliable experimental results and ensuring its long-term viability as a potential therapeutic agent. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address potential stability challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability of Your Compound

This section addresses common questions regarding the stability of this compound, providing foundational knowledge for its proper handling and storage.

Q1: What are the primary functional groups in this compound that may influence its stability?

A1: The molecule's stability is influenced by four key functional groups:

  • Isothiazole Ring: This heterocyclic ring is susceptible to degradation, particularly under alkaline pH conditions which can lead to ring cleavage.[1][2]

  • 5-(Methylamino) Group: As a secondary amine, this group can be prone to oxidation.[3][4] It can also participate in reactions with certain excipients, such as those containing reducing sugars (Maillard reaction).[5][6][7][8][9]

  • 3-Morpholino Group: The morpholine ring is generally stable; however, its nitrogen atom can undergo oxidation to form N-oxides, which may lead to further degradation products.[10] The morpholine moiety can also influence the molecule's solubility and overall pharmacokinetic properties.[11]

  • 4-Isothiazolecarbonitrile Group: The nitrile group is generally robust, but it can be susceptible to hydrolysis under strong acidic or basic conditions to form a carboxylic acid or amide.[12]

Q2: What are the initial recommended storage conditions for this compound as a solid?

A2: For long-term storage of the solid compound, it is recommended to store it in a well-sealed container at low temperatures (e.g., -20°C), protected from light and moisture. The presence of moisture can accelerate degradation pathways, especially in the presence of reactive excipients.[13]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in solution is expected to be highly pH-dependent. The isothiazole ring is known to be less stable in alkaline conditions.[1][2] The methylamino and morpholino groups are basic and will be protonated at acidic pH, which may alter their reactivity and the overall stability of the molecule. A comprehensive pH-rate profile study is essential to determine the optimal pH for stability.[14]

Q4: Is the compound sensitive to light?

A4: While specific photostability data for this compound is not available, many heterocyclic aromatic compounds are susceptible to photodegradation.[15][16] It is crucial to handle and store the compound, both in solid and solution form, with protection from light. Photostability studies should be conducted as part of a comprehensive stability assessment.

Q5: What signs of degradation should I look for?

A5: Degradation can manifest as a change in physical appearance (e.g., color change, melting point depression), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Problem/Observation Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks appear in my HPLC analysis of a freshly prepared solution. Rapid Degradation in Solution: The compound may be unstable in the chosen solvent or at the working pH.1. Analyze Immediately: Prepare solutions fresh and analyze them immediately after preparation. 2. Solvent Selection: Evaluate the stability in different solvents (e.g., acetonitrile, DMSO, ethanol). Acetonitrile is often a good starting point for HPLC method development due to its aprotic nature. 3. pH Control: If using aqueous solutions, buffer the solution to a pH where the compound is most stable (preliminary studies may be needed, but starting in the slightly acidic to neutral range is often a good strategy for amine-containing compounds).
Purity of the solid compound decreases over time, even when stored in the freezer. Inadequate Storage Conditions: The container may not be airtight, allowing moisture or oxygen ingress. The freezer may have temperature fluctuations.1. Use Inert Gas: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. 2. Desiccant: Store the container in a desiccator, even within the freezer, to minimize moisture exposure. 3. Tightly Sealed Vials: Use high-quality vials with secure closures (e.g., screw caps with PTFE liners).
During a formulation study, the mixture turns yellow/brown. Maillard Reaction or Oxidation: The amine groups (methylamino or morpholino) may be reacting with reducing sugars in excipients (Maillard reaction) or undergoing oxidation.[5][8][9]1. Excipient Compatibility Screen: Perform a thorough compatibility study with all proposed excipients. Avoid using reducing sugars like lactose if possible.[7] 2. Antioxidants: Consider the inclusion of antioxidants in the formulation, but their compatibility must also be assessed. 3. pH Adjustment: The microenvironmental pH of the formulation can influence degradation. Adjusting the pH with a suitable buffer may mitigate the issue.
Loss of compound when performing reactions at elevated temperatures. Thermal Degradation: The isothiazole ring or other functional groups may be susceptible to thermal decomposition.1. Lower Reaction Temperature: If the reaction chemistry allows, perform the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent thermo-oxidative degradation. 3. Monitor Reaction Progress: Use in-process controls (e.g., TLC or rapid HPLC) to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

Section 3: In-Depth Technical Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and enhance the stability of this compound.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing a stability-indicating analytical method.[17][18][19][20]

Objective: To investigate the intrinsic stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV or DAD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Analyze samples at various time points by HPLC.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).

    • At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photostability (Solid State and Solution):

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[12][21][22][23][24]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., using a DAD detector).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Evaluate Peak Purity: Use a DAD detector to assess the peak purity of the parent compound in the presence of degradation products.

  • Optimize Separation: Adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile, or use a different pH buffer), and column temperature to achieve baseline separation of all peaks.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Section 4: Visualization of Potential Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile hydrolysis_acid Acid-Catalyzed Hydrolysis of Nitrile parent->hydrolysis_acid H+ / H₂O hydrolysis_base Base-Catalyzed Ring Cleavage parent->hydrolysis_base OH- / H₂O oxidation_amine Oxidation of Methylamino Group parent->oxidation_amine [O] oxidation_morpholine Oxidation of Morpholine Nitrogen parent->oxidation_morpholine [O] photodegradation Ring Rearrangement/ Cleavage parent->photodegradation

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of a new chemical entity.

G start Compound Synthesis and Characterization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val excipient_compat Excipient Compatibility Screening method_val->excipient_compat formulation_dev Formulation Development excipient_compat->formulation_dev stability_studies Long-Term and Accelerated Stability Studies formulation_dev->stability_studies end Establish Shelf-Life and Storage Conditions stability_studies->end

Caption: Workflow for stability assessment.

Section 5: Excipient Selection and Formulation Strategies

The choice of excipients is critical for the stability of the final drug product.[13][25][26][27] For this compound, particular attention should be paid to the following:

  • Avoid Reducing Sugars: Due to the presence of the methylamino and morpholino groups, excipients containing reducing sugars (e.g., lactose) should be avoided to prevent the Maillard reaction.[5][6][7][9]

  • Control of Microenvironmental pH: The use of buffering agents to maintain a pH at which the compound is most stable can be beneficial.

  • Moisture Content: Excipients with low water activity should be selected to minimize the potential for hydrolysis.[13]

  • Oxidizing Impurities: Some excipients may contain peroxide impurities that can promote oxidation.[3][9] The use of high-purity excipients is recommended.

References

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • An Alternative Method of Drug-Excipient Characteriz
  • Gupta, A., et al. (2019).
  • Managing Excipient Interactions. (2019). Pharmaceutical Technology.
  • API Excipient Comp
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Liu, D. Q., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed.
  • The effects of pH on the degradation of isothiazolone biocides. (1992). Semantic Scholar.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022).
  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • The microbial degradation of morpholine. (n.d.).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Oxidative stress protection by newly synthesized nitrogen compounds with pharmacological potential. (n.d.). PubMed.
  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Technical Guide Series - Forced Degrad
  • Stability Indicating HPLC Method Development and Valid
  • Salameh, A. K., & Taylor, L. S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
  • Case studies on photocatalytic degradation of pharmaceuticals in different countries. (n.d.). DOI.
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS.
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (n.d.). Benchchem.
  • Singh, S., & Singh, S. (2013).
  • Review on Forced Degradation Studies. (n.d.).
  • Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxidative Stress. (n.d.).
  • The effects of pH on the degradation of isothiazolone biocides. (1992). Semantic Scholar.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.).
  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
  • Coe, S. (2021). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and comput
  • Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.).
  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. (2025).
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022).
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
  • Hydrothermal Degrad
  • The Viscosity Reduction Platform: Viscosity-reducing excipients for protein formul
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.).
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed.

Sources

Technical Support Center: Refining HPLC Methods for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the HPLC analysis of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile and related polar compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your method development and routine analysis. Our approach is rooted in scientific principles and extensive field experience to empower you to overcome common chromatographic challenges.

Understanding the Analyte: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the target analyte. The structure of this compound, with its morpholino and methylamino groups, suggests it is a polar compound. This inherent polarity is a primary factor influencing its behavior in reversed-phase HPLC, often leading to challenges in retention and peak shape. This guide will address these specific issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address problems as you would encounter them in the lab—by observing the chromatogram.

Problem 1: Poor or No Retention (Analyte Elutes at or Near the Void Volume)

Q: My peak for this compound is eluting very early, close to the solvent front. How can I increase its retention on a C18 column?

A: This is a classic issue when analyzing polar compounds with traditional reversed-phase columns. The hydrophobic C18 stationary phase has limited interaction with your polar analyte. Here’s a systematic approach to increase retention:

  • Reduce the Organic Solvent Content: The most straightforward step is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between the polar analyte and the non-polar stationary phase. Start by decreasing the organic content in 5% increments.

  • Consider a 100% Aqueous Mobile Phase: If reducing the organic content isn't sufficient, your analyte may require a highly aqueous mobile phase. However, be aware of "phase dewetting" or "phase collapse" with traditional C18 columns in high aqueous conditions, which can lead to a sudden loss of retention.

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for the retention of polar compounds.[1] They incorporate a polar group (e.g., amide or carbamate) near the silica surface, which allows them to be used with highly aqueous or even 100% aqueous mobile phases without phase collapse.[1] These columns also offer alternative selectivity compared to standard C18 columns.

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not retained in reversed-phase chromatography.[2] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) is used with a mobile phase rich in organic solvent. Water acts as the strong eluting solvent.

Experimental Workflow for Enhancing Retention

start Poor Retention Observed step1 Decrease Organic Solvent % in Mobile Phase start->step1 step2 Switch to a Polar-Embedded or AQ-type C18 Column step1->step2 Failure end_good Adequate Retention Achieved step1->end_good Success step3 Evaluate HILIC Mode step2->step3 Failure step2->end_good Success step3->end_good Success end_bad Retention Still Poor step3->end_bad Requires further method development

Caption: A stepwise approach to addressing poor retention of polar analytes.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My analyte peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. A systematic investigation is key to identifying the root cause.

  • Secondary Interactions with Residual Silanols: The most common cause of tailing for basic compounds like this compound is the interaction of the amine groups with acidic residual silanols on the silica surface of the column.

    • Solution: Lower the mobile phase pH. By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can protonate the silanols and reduce these secondary interactions. A mobile phase pH of around 3 is often a good starting point.

    • Solution: Use a base-deactivated column. Modern columns are often end-capped to minimize the number of accessible silanols. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet can lead to peak distortion.[3][4]

    • Solution: Use a guard column to protect the analytical column from contaminants.[5] Guard columns are a cost-effective way to extend the life of your analytical column. Regularly replacing the guard column is crucial.

    • Solution: Implement a column washing procedure. After a sequence of injections, wash the column with a strong solvent to remove any strongly adsorbed compounds.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing and is often indicative of:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak distortion.

    • Solution: Ensure the sample solvent is compatible with, and ideally weaker than, the initial mobile phase.

Troubleshooting Peak Shape: A Decision Tree

start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Possible Causes: - Secondary Silanol Interactions - Column Contamination - Extra-Column Volume is_tailing->tailing_causes Yes fronting_causes Possible Causes: - Sample Overload - Poor Sample Solubility is_fronting->fronting_causes Yes solution_tailing1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing_causes->solution_tailing1 solution_tailing2 Use a Base-Deactivated Column tailing_causes->solution_tailing2 solution_tailing3 Install/Replace Guard Column tailing_causes->solution_tailing3 solution_fronting1 Reduce Injection Volume/Concentration fronting_causes->solution_fronting1 solution_fronting2 Ensure Sample is Dissolved in a Weaker Solvent fronting_causes->solution_fronting2

Caption: A decision tree for troubleshooting common peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing this compound?

A1: Given its polar nature, a good starting point for reversed-phase HPLC would be a mobile phase with a high aqueous content. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase it. A shallow gradient is often beneficial for separating polar compounds.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both can be effective, and the choice can influence selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and often provides better peak shapes for basic compounds. However, it is always recommended to screen both solvents during method development to determine which provides the better separation for your specific analyte and any related impurities.

Q3: How can I improve the resolution between my main peak and a closely eluting impurity?

A3: Improving resolution can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the organic solvent percentage, trying a different organic solvent (methanol vs. acetonitrile), or changing the pH can alter selectivity.[6]

  • Changing the Stationary Phase: Switching to a column with a different chemistry (e.g., a phenyl or cyano column) can provide a different selectivity and potentially resolve the co-eluting peaks.

  • Adjusting the Temperature: Increasing the column temperature can improve efficiency and may change selectivity. However, be mindful of the analyte's stability at elevated temperatures.

  • Using a Longer Column or a Column with Smaller Particles: This will increase the column's efficiency, leading to narrower peaks and better resolution.[5]

Q4: My backpressure is increasing over time. What should I do?

A4: An increase in backpressure is typically due to a blockage in the system.

  • Check the Guard Column: The most common culprit is a blocked guard column. Replace it.[5]

  • Check the Column Inlet Frit: If you are not using a guard column, the inlet frit of your analytical column may be blocked by particulate matter from your sample or mobile phase.[4] You can try back-flushing the column (if the manufacturer's instructions permit) to dislodge the particulates.

  • Filter Your Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the HPLC system.

Data Summary: Recommended Starting Conditions

ParameterRecommendationRationale
Column C18 Polar-Embedded/Endcapped (e.g., "AQ" type), 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeProvides retention for polar analytes and is compatible with highly aqueous mobile phases. Smaller particles enhance efficiency.[1]
Mobile Phase A 0.1% Formic Acid in WaterControls pH to minimize silanol interactions and improve peak shape for basic compounds.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers; screen both for optimal selectivity.
Gradient 5-95% B over 10-15 minutes (start with a shallow gradient)A gradient is often necessary to elute any less polar impurities and clean the column.[5]
Flow Rate 0.3-0.5 mL/min for 2.1 mm i.d.; 1.0-1.5 mL/min for 4.6 mm i.d.Standard flow rates for these column dimensions.
Column Temperature 30-40 °CElevated temperature can improve efficiency and reduce mobile phase viscosity.
Detection UV, wavelength to be determined by UV scan of the analyteThe isothiazole ring system is expected to have a UV chromophore.
Injection Volume 1-10 µLKeep the injection volume small to avoid peak distortion.
Sample Diluent Mobile Phase A or a weaker solventMismatch between sample solvent and mobile phase can cause peak distortion.

Conclusion

Developing a robust HPLC method for a polar compound like this compound requires a systematic approach to address the inherent challenges of retention and peak shape. By understanding the underlying chromatographic principles and following the troubleshooting steps outlined in this guide, you can efficiently refine your methods to achieve accurate and reproducible results.

References

  • HPLC Troubleshooting Guide.
  • High-Performance Liquid Chromatography. Chemistry LibreTexts.
  • What is the best way to deal with a polar compound's purity with HPLC? Quora.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.
  • HPLC problems with very polar molecules. Axion Labs.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

Sources

minimizing cytotoxicity of novel isothiazole derivatives in primary cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Cytotoxicity

Welcome to the technical support guide for managing the cytotoxicity of novel isothiazole derivatives in primary cell cultures. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal logic behind experimental choices. This guide is structured to help you anticipate, troubleshoot, and resolve issues with cytotoxicity, ensuring the integrity and reproducibility of your data.

Primary cells are invaluable as they more closely mimic the physiological state of cells in vivo, providing highly relevant data for drug discovery and development.[1][2][3] However, their sensitivity compared to immortalized cell lines means that careful optimization is paramount.[2] This guide will equip you with the necessary strategies and foundational knowledge to navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when observing unexpected cytotoxicity.

Q1: My primary cells are dying rapidly after I add my isothiazole derivative, even at low concentrations. What is the first thing I should check?

A1: The most immediate suspect is often not the compound itself, but the experimental conditions.

  • Solvent Toxicity: Verify the final concentration of your solvent (e.g., DMSO). For most primary cells, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%. Run a "vehicle-only" control group to assess the baseline cytotoxicity of your solvent at the highest concentration used.[4]

  • Initial Cell Health: Primary cells must be in optimal health before treatment. Ensure your cells have properly adhered (if applicable), have the correct morphology, and are at the appropriate confluence (typically 70-80%) before adding your compound. Thawing and plating are critical stress points for primary cells; improper technique can lead to decreased viability before the experiment even begins.[5]

  • Media pH Shift: Some compounds can alter the pH of the culture medium. A rapid color change of the phenol red indicator upon compound addition could signify a pH issue that is causing cell death.[6]

Q2: How do I determine a safe starting concentration for my novel isothiazole derivative?

A2: If there is no prior data, a broad-range dose-response study is essential.[7][8]

  • Start Wide: Test a wide range of concentrations, for example, using a log-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, etc.).[8]

  • Establish Cytotoxic Range: This initial screen will identify the concentration range where cytotoxicity occurs. Published IC50 values for similar compounds in cancer cell lines can offer a starting point, but remember primary cells are often more sensitive.[7][9]

  • Refine the Curve: Once you have an approximate range, perform a more detailed dose-response curve with more points around the suspected IC50 (the concentration that causes 50% cell death) to accurately determine the toxicity profile.

Q3: My cytotoxicity results are highly variable between experiments. What are the common causes?

A3: Variability in cell-based assays is a frequent challenge and can stem from multiple sources.[10][11][12]

  • Cell Passage Number: Primary cells have a finite lifespan and their characteristics can change with each passage.[2][13] Always record the passage number and aim to use cells within a consistent, narrow passage range for all related experiments.

  • Inconsistent Cell Seeding: Uneven cell plating is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and mix gently between pipetting.[14]

  • "Edge Effect": Wells on the perimeter of a 96-well plate are prone to increased evaporation, which concentrates media components and your compound, leading to artificially high cytotoxicity.[15][16][17] A common practice is to fill the outer wells with sterile media or water and not use them for experimental data points.[15][18]

  • Liquid Handling Precision: Inaccurate or inconsistent pipetting, especially with small volumes, can dramatically alter final compound concentrations.[10] Ensure pipettes are calibrated and use appropriate techniques.

Q4: How can I distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death)?

A4: Differentiating these two death pathways is crucial as it provides insight into your compound's mechanism of action. The gold-standard method is a dual-staining assay using Annexin V and a nuclear dye like Propidium Iodide (PI), analyzed by flow cytometry.[19][20][21]

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative. (Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis).[20][22]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive. (The membrane has lost integrity, allowing PI to enter and stain the nucleus).[22]

  • Necrotic Cells: Can be Annexin V-negative and PI-positive if membrane rupture is the primary event.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to problem-solving, organized by experimental stage.

Stage 1: Experimental Design & Setup
Problem StatementProbable Cause(s)Recommended Solution(s)
High cytotoxicity in vehicle control wells. 1. Solvent concentration is too high. Primary cells are sensitive to solvents like DMSO.[4] 2. Poor initial cell health. Cells were stressed during thawing, plating, or were at an inappropriate passage number. 3. Contamination. Bacterial or mycoplasma contamination can cause cell death and alter experimental outcomes.1. Titrate your solvent. Determine the maximum non-toxic concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5% DMSO). Always keep the final solvent concentration consistent across all wells. 2. Standardize cell handling. Follow a strict, gentle protocol for thawing and plating. Use cells from a validated, low-passage stock. Visually inspect cells for healthy morphology before starting. 3. Routinely test for mycoplasma. If contamination is suspected, discard the culture and start with a fresh, clean vial.
Inconsistent results between replicate wells. 1. "Edge Effect" in multi-well plates. Outer wells experience greater evaporation, altering concentrations.[15][16] 2. Inaccurate cell seeding. A non-homogenous cell suspension leads to different cell numbers in each well.[14] 3. Temperature gradients. Placing a room-temperature plate directly into a 37°C incubator can cause cells to settle unevenly.[23]1. Mitigate the edge effect. Do not use the 36 outer wells of a 96-well plate for data. Fill them with sterile PBS or media to create a humidity buffer.[15][18] 2. Improve seeding technique. After trypsinization, ensure a single-cell suspension by gently pipetting. Swirl the cell suspension flask before aspirating for each row to prevent settling. 3. Allow plate to equilibrate. Let the seeded plate sit at room temperature in the biosafety cabinet for 15-20 minutes to allow cells to settle before moving to the incubator.
Stage 2: Assay Execution & Data Collection
Problem StatementProbable Cause(s)Recommended Solution(s)
MTT/XTT assay shows low viability, but cells look healthy under the microscope. 1. Compound interference. Your isothiazole derivative may directly inhibit the mitochondrial reductase enzymes responsible for converting the tetrazolium salt (e.g., MTT) to formazan.[24] 2. Metabolic inhibition vs. cytotoxicity. The compound may be cytostatic (inhibiting metabolism/proliferation) rather than cytotoxic (killing cells). MTT assays measure metabolic activity, not necessarily cell number.[25]1. Run a cell-free control. Add your compound to media in an empty well, then perform the assay steps. A color change indicates a direct chemical reaction with the assay reagent. 2. Use an orthogonal assay. Confirm viability with a method based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) which reflects cell number, or a direct count via Trypan Blue exclusion.
High background signal in colorimetric/fluorometric assays. 1. Compound autofluorescence/absorbance. The isothiazole derivative itself may absorb light at the same wavelength as the assay readout. 2. Incomplete formazan solubilization (MTT assay). Formazan crystals are not fully dissolved, leading to inaccurate readings. 3. Phenol red interference. Phenol red in the media can interfere with absorbance readings at certain wavelengths.[6]1. Measure compound-only wells. Include controls with your compound in media but without cells to measure its intrinsic signal. Subtract this background from your experimental wells. 2. Ensure complete solubilization. After adding the solubilization buffer (e.g., DMSO), shake the plate thoroughly and visually inspect wells to ensure no crystals remain before reading. 3. Use phenol red-free media for the final incubation step and reading of the assay to eliminate potential interference.

Part 3: Understanding the Mechanism

Isothiazole derivatives, particularly isothiazolinones, often exert their biological effects through a two-step mechanism.[24] This involves a rapid inhibition of metabolic pathways, followed by irreversible damage leading to cell death.[24] A key target is the thiol groups (-SH) on proteins, especially within critical enzymes like dehydrogenases.[24][26] Reaction with these thiols can disrupt cellular respiration and energy production, and lead to the generation of damaging reactive oxygen species (ROS).[24]

This understanding allows for more targeted troubleshooting. If you suspect ROS-mediated cytotoxicity, you could attempt a rescue experiment by co-treating cells with an antioxidant like N-acetylcysteine (NAC).

Visualizing the Workflow & Logic

A systematic approach is critical for diagnosing and solving cytotoxicity issues. The following diagrams illustrate a recommended experimental workflow and a decision tree for troubleshooting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Viability Confirmation cluster_2 Phase 3: Mechanism of Action A 1. Broad Dose-Response (e.g., 0.01 - 100 µM) B 2. Determine IC50 Range A->B C 3. Refined Dose-Response (e.g., MTT Assay) B->C D 4. Orthogonal Assay (e.g., CellTiter-Glo) C->D Confirm results E 5. Apoptosis vs. Necrosis (Annexin V / PI Assay) D->E F 6. Mechanistic Assays (e.g., Caspase-3/7, ROS) E->F

Caption: General workflow for assessing compound cytotoxicity.

G q_node q_node s_node s_node start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Solvent Toxicity Issue q1->a1_yes Yes q2 Are Results Variable? q1->q2 No s1 Lower Solvent Conc. & Retest a1_yes->s1 a2_yes Assay Precision Issue q2->a2_yes Yes q3 Does MTT Conflict with Microscopy? q2->q3 No s2 Check Seeding Density Mitigate Edge Effect Standardize Handling a2_yes->s2 a3_yes Assay Interference q3->a3_yes Yes end_node True Compound Cytotoxicity q3->end_node No s3 Use Orthogonal Assay (e.g., ATP-based) a3_yes->s3

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Part 4: Key Experimental Protocols

Here are detailed, self-validating protocols for two fundamental assays.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of viability.[25] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the MTT reagent to a purple formazan product.[25]

Materials:

  • Primary cells in culture

  • Complete growth medium (consider phenol red-free medium for final steps)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of media.[8] Include wells for "media only" (blank) and "cells + vehicle" (100% viability control).

  • Incubation: Incubate the plate for 24 hours (or until cells are well-adhered and in log-growth phase) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your isothiazole derivative. Add 100 µL of 2X concentrated compound to the appropriate wells (bringing the final volume to 200 µL). Add vehicle to control wells.

  • Exposure: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Carefully remove 100 µL of medium from each well. Add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[27]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Viable cells will form visible purple crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to mix and ensure all formazan crystals are dissolved. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.

Data Analysis & Validation:

  • Subtract the average absorbance of the "media only" blank from all other wells.

  • Calculate percent viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

  • A valid assay should have a low standard deviation among vehicle control replicates (<15%).

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[20]

Materials:

  • Treated and untreated cell populations

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells from each condition.

  • Cell Count & Wash: Count the cells and pellet ~1-5 x 10⁵ cells per sample by centrifuging at 300 x g for 5 minutes.

  • Wash: Wash cells once with 1 mL of cold 1X PBS and pellet again. Carefully aspirate the supernatant.

  • Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash cells after this step.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

Data Analysis & Validation:

  • Include an unstained control, a PI-only control, and an Annexin V-only control to set up proper compensation and gating.

  • A positive control (e.g., cells treated with staurosporine or etoposide) should be included to validate that the staining procedure is working correctly.

  • Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

References

  • Williams, T. M. (n.d.). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Retrieved from [Link]

  • Kovalenko, V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. Retrieved from [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]

  • Dirks, W. G., & Drexler, H. G. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Shawky, A. M., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • An, F., & Horvath, P. (2021). A review for cell-based screening methods in drug discovery. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). What can be done to reduce the edge effect in cell culture multiplate (96 well plate)?. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Bringing primary cells to mainstream drug development and drug testing. Retrieved from [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Potency Assay Variability Estimation in Practice. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazolinone. Retrieved from [Link]

  • Bentham Science Publishers. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Retrieved from [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway. Retrieved from [Link]

  • YouTube. (2022). Edge effects in multiwell plates. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to mTOR Inhibition: Evaluating GNE-317 Against Established mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][5][6] This guide provides an in-depth comparison of GNE-317, a potent, brain-penetrant dual PI3K/mTOR inhibitor, with other well-characterized mTOR inhibitors, including first-generation allosteric inhibitors (rapalogs) and second-generation ATP-competitive kinase inhibitors.

The Evolving Landscape of mTOR Inhibition

The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] mTORC1 is a central regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.[2][7] The development of mTOR inhibitors has evolved from allosteric mTORC1 inhibitors to ATP-competitive inhibitors that target the kinase domain of mTOR, and more recently to dual PI3K/mTOR inhibitors.

GNE-317: A Dual PI3K/mTOR Inhibitor with CNS Penetrance

GNE-317 is a potent inhibitor of both PI3Kα and mTOR with apparent Ki values of 2 nM and 9 nM, respectively.[8] A key distinguishing feature of GNE-317 is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[9][10][11][12][13]

Mechanisms of Action: A Comparative Overview

The various classes of mTOR inhibitors exhibit distinct mechanisms of action, which underlie their different biological effects.

  • GNE-317 (Dual PI3K/mTOR Inhibitor): GNE-317 is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, affecting both mTORC1 and mTORC2 activity.[8][9][11][12][13]

  • Rapalogs (e.g., Rapamycin, Everolimus, Temsirolimus): These first-generation inhibitors are allosteric inhibitors of mTORC1.[14][15][16] They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the dissociation of raptor from mTORC1 and subsequent inhibition of its activity.[14][16] Rapalogs have limited to no direct inhibitory effect on mTORC2.[5][7]

  • mTOR Kinase Inhibitors (e.g., Vistusertib, Sapanisertib): These second-generation inhibitors are ATP-competitive and directly target the kinase domain of mTOR.[17][18][19][20] This allows them to inhibit both mTORC1 and mTORC2, overcoming some of the limitations of rapalogs, such as the feedback activation of Akt signaling.[17][18][19][20][21]

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1/ 4E-BP1 mTORC1->S6K1 mTORC2 mTORC2 mTORC2->Akt Cell Growth\n& Proliferation Cell Growth & Proliferation S6K1->Cell Growth\n& Proliferation GNE_317 GNE-317 GNE_317->PI3K GNE_317->mTORC1 GNE_317->mTORC2 Rapalogs Rapalogs Rapalogs->mTORC1 mTOR_KI mTOR Kinase Inhibitors mTOR_KI->mTORC1 mTOR_KI->mTORC2

Figure 1: Simplified mTOR signaling pathway and points of inhibition.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potencies of GNE-317 and other selected mTOR inhibitors.

InhibitorTypeTarget(s)IC50 / KiReference(s)
GNE-317 Dual PI3K/mTOR InhibitorPI3Kα, mTORKi: 2 nM (PI3Kα), 9 nM (mTOR)[8]
Rapamycin Allosteric mTORC1 InhibitormTORC1IC50: ~0.1 nM (in complex with FKBP12)[14]
Everolimus Allosteric mTORC1 InhibitormTORC1IC50: ~1-2 nM[5][22]
Temsirolimus Allosteric mTORC1 InhibitormTORC1IC50: ~0.7-2.6 nM[6][23][24][25][26]
Vistusertib (AZD2014) mTOR Kinase InhibitormTORC1, mTORC2IC50: 2.8 nM (mTOR)[17][20][27]
Sapanisertib (INK-128) mTOR Kinase InhibitormTORC1, mTORC2IC50: 1 nM (mTOR)[18][19][28][29]
Cellular Activity and Downstream Signaling

The different mechanisms of action of these inhibitors translate to distinct effects on downstream signaling pathways.

InhibitorEffect on p-Akt (S473) (mTORC2 substrate)Effect on p-S6K (T389) (mTORC1 substrate)Effect on p-4E-BP1 (T37/46) (mTORC1 substrate)
GNE-317 InhibitionInhibitionInhibition
Rapalogs No direct inhibition (can lead to feedback activation)InhibitionPartial Inhibition
mTOR Kinase Inhibitors InhibitionInhibitionInhibition

Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol describes a method for determining the in vitro potency of an inhibitor against mTORC1.

1. Immunoprecipitation of mTORC1:

  • Culture HEK293T cells to ~80-90% confluency.

  • Lyse cells in CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.[30]

  • Clarify lysate by centrifugation.

  • Incubate the supernatant with an anti-Raptor antibody for 2 hours at 4°C.

  • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

  • Wash the beads three times with lysis buffer and once with kinase assay buffer.

2. Kinase Reaction:

  • Resuspend the beads in kinase assay buffer.

  • Add the test inhibitor at various concentrations.

  • Add purified, inactive GST-4E-BP1 as a substrate.[30]

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 30 minutes with gentle agitation.[30]

3. Detection and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with antibodies against phospho-4E-BP1 (Thr37/46) and total 4E-BP1.

  • Detect the signal using chemiluminescence.

  • Quantify the band intensities and calculate the IC50 value for the inhibitor.

cluster_0 Workflow Cell Lysis Cell Lysis Immunoprecipitation Immunoprecipitation (anti-Raptor) Cell Lysis->Immunoprecipitation Kinase Reaction Kinase Reaction (+ Inhibitor, Substrate, ATP) Immunoprecipitation->Kinase Reaction SDS_PAGE SDS-PAGE & Western Blot Kinase Reaction->SDS_PAGE Detection Detection & Data Analysis SDS_PAGE->Detection

Figure 2: In vitro mTOR kinase assay workflow.

In Vivo Efficacy and Brain Penetrance

A significant advantage of GNE-317 is its demonstrated ability to cross the blood-brain barrier and inhibit the PI3K/mTOR pathway in the brain.[11][12][13] In preclinical orthotopic models of glioblastoma, GNE-317 achieved significant tumor growth inhibition and conferred a survival benefit.[11][12][13] This contrasts with many other PI3K/mTOR inhibitors, including rapalogs, which have poor brain penetrance and are therefore less suitable for treating primary brain tumors or brain metastases.

Conclusion

GNE-317 represents a significant advancement in the development of PI3K/mTOR pathway inhibitors, particularly for neuro-oncological applications. Its dual mechanism of action and brain-penetrant properties offer potential advantages over both first- and second-generation mTOR inhibitors. The comprehensive inhibition of both PI3K and mTOR by GNE-317 may lead to a more durable anti-tumor response by blocking multiple signaling nodes and overcoming feedback activation loops. The ability to achieve therapeutic concentrations in the central nervous system addresses a critical unmet need in the treatment of brain malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GNE-317 in this and other cancer types.

References

  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Google Cloud.
  • Mechanism of action of the immunosuppressant rapamycin. PubMed.
  • mTOR inhibitors. Wikipedia.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol.
  • mTOR Signaling. Cell Signaling Technology.
  • GNE-317 | PI3K inhibitor | CAS 1394076-92-6. Selleck Chemicals.
  • GNE-317 (CAS Number: 1394076-92-6). Cayman Chemical.
  • GNE-317 | PI3K/mTOR Inhibitor. MedchemExpress.com.
  • GNE-317 - PI3K/mTOR P
  • Vistusertib (AZD2014) | mTORC Inhibitor. MedChemExpress.
  • Sapanisertib (INK-128) mTOR inhibitor. Selleck Chemicals.
  • Cellular and molecular effects of the mTOR inhibitor everolimus. PubMed.
  • Temsirolimus, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma. PubMed.
  • mTOR signaling
  • Sapanisertib (INK-128) | mTOR1/2 Inhibitor. MedchemExpress.com.
  • Vistusertib (AZD2014) | mTOR inhibitor | CAS 1009298-59-2. Selleck Chemicals.
  • Everolimus.
  • Sapanisertib. Wikipedia.
  • mTOR signaling p
  • Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5. InvivoChem.
  • What is the mechanism of Temsirolimus?.
  • mTOR Inhibitors for Metast
  • Sapanisertib is an Orally Active mTOR1/2 Inhibitor for Prost
  • mTOR Signaling Interactive P
  • Temsirolimus, an Inhibitor of Mammalian Target of Rapamycin. AACR Journals.
  • mTOR Inhibitors: Sirolimus and Everolimus. Clinical Tree.
  • Cellular and molecular effects of the mTOR inhibitor everolimus. Portland Press.
  • Temsirolimus is an mTOR Inhibitor for Kinds of Cancers Research. Selleckchem.
  • Evaluation of the combination of the dual m-TORC1/2 inhibitor vistusertib (AZD2014) and paclitaxel in ovarian cancer models. Oncotarget.
  • Prospective phase II trial of the dual mTORC1/2 inhibitor vistusertib for progressive or symptomatic meningiomas in persons with neurofibrom
  • The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis. PMC.
  • Definition of vistusertib.
  • Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier. PubMed.
  • Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line.
  • GNE 317 | PI3K inhibitor | Axon 2994. Axon Medchem.
  • Rapamycin: one drug, many effects. PMC - NIH.
  • The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy. AACR Journals.
  • The Target of Rapamycin and Mechanisms of Cell Growth. MDPI.
  • Inhibition of the Mechanistic Target of Rapamycin (mTOR). PubMed Central - NIH.
  • A convenient and sensitive mTOR activity assay with native and recombinant mTOR. AACR Journals.
  • High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. PubMed.
  • Does anyone have a protocol for mTORC1 kinase assay?.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR P
  • mTORC1 phosphorylation sites encode their sensitivity to starv

Sources

Validating the In Vivo Bioactivity of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro compound to a validated in vivo candidate is both critical and complex. This guide provides an in-depth, technical framework for the in vivo validation of a novel small molecule inhibitor, exemplified by 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile. Lacking specific public domain data for this molecule, we will proceed under the hypothesis that it is a kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a frequent target in oncology. This guide will compare its hypothetical performance against established alternatives and provide the supporting experimental rationale and detailed protocols necessary for rigorous preclinical evaluation.

Introduction: The Imperative for Rigorous In Vivo Validation

The transition from in vitro to in vivo studies is a pivotal step in drug discovery.[1][2] While in vitro assays provide essential information on a compound's potency and selectivity, they do not recapitulate the complex physiological environment of a living organism.[1] In vivo validation is therefore indispensable for assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety and efficacy of a potential therapeutic.[1][3][4] This guide will delineate a comprehensive strategy for the in vivo characterization of this compound, hereafter referred to as "Compound-M," within the context of oncology.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

We will hypothesize that Compound-M is a novel inhibitor of the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7]

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition by Compound-M Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by Compound-M.

Comparative Analysis: Compound-M vs. Alternative Inhibitors

A critical component of in vivo validation is benchmarking against existing therapies. For our purposes, we will compare the hypothetical performance of Compound-M with two well-characterized inhibitors: Rapamycin (an mTOR inhibitor) and Perifosine (an Akt inhibitor).[5][6]

Table 1: Hypothetical In Vivo Performance Comparison
ParameterCompound-M (Hypothetical)Rapamycin (mTOR Inhibitor)Perifosine (Akt Inhibitor)
Target Akt/mTORmTORAkt
Animal Model Ovarian Endometrioid Adenocarcinoma (OEA) Mouse Model[5][6][7]Ovarian Endometrioid Adenocarcinoma (OEA) Mouse Model[5][6][7]Ovarian Endometrioid Adenocarcinoma (OEA) Mouse Model[5][6][7]
Dosing Regimen 50 mg/kg, oral, daily10 mg/kg, intraperitoneal, daily30 mg/kg, oral, daily
Tumor Growth Inhibition 65%50%40%
Toxicity Profile Mild, transient weight lossModerate weight loss, hyperlipidemiaGastrointestinal distress
Oral Bioavailability >40%<15%>60%
Plasma Half-life (t½) 8 hours60 hours100 hours

Experimental Protocols for In Vivo Validation

The following sections provide detailed, step-by-step methodologies for the in vivo validation of Compound-M.

Animal Model Selection and Tumor Induction

The choice of an appropriate animal model is crucial for obtaining clinically relevant data. Genetically engineered mouse (GEM) models that closely recapitulate human tumors are invaluable tools for preclinical testing.[5][6][7] For our hypothetical study, we will utilize an ovarian endometrioid adenocarcinoma (OEA) mouse model induced by conditional dysregulation of the WNT and PI3K/AKT/mTOR pathways.[5][6][7]

Protocol for OEA Mouse Model Generation:

  • Animal Strain: Utilize Apcflox/flox; Ptenflox/flox mice.

  • Tumor Induction: Inject adenovirus expressing Cre recombinase (AdCre) into the ovarian bursae of the mice.[6][7]

  • Tumor Development: Allow tumors to develop for 3-6 weeks post-injection.[5][6]

  • Tumor Monitoring: Monitor tumor growth via bioluminescence imaging or tumor volume measurements.[6]

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Understanding the ADME properties and potential toxicity of a new chemical entity is a prerequisite for efficacy studies.[3][4]

Protocol for PK/TK Assessment:

  • Animal Groups: Use healthy, non-tumor-bearing mice for initial PK/TK studies.

  • Dosing: Administer Compound-M at various dose levels via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine drug concentrations.[4]

  • Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[3][4]

  • Toxicity Monitoring: Observe animals for any signs of toxicity, including changes in weight, behavior, and clinical pathology.[2][9]

PK_TK_Workflow Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Toxicity Assessment Toxicity Assessment Dosing->Toxicity Assessment Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Caption: Workflow for pharmacokinetic and toxicokinetic studies.

In Vivo Efficacy Study

The primary objective of the efficacy study is to determine the anti-tumor activity of Compound-M in a relevant cancer model.

Protocol for In Vivo Efficacy Evaluation:

  • Animal Groups: Randomize tumor-bearing mice into treatment groups (Vehicle, Compound-M, Rapamycin, Perifosine).

  • Treatment: Administer the compounds according to the predetermined dosing regimen.

  • Tumor Measurement: Monitor tumor volume regularly using calipers or bioluminescence imaging.[6]

  • Endpoint: Continue treatment until tumors in the vehicle group reach a predetermined size or for a specified duration.

  • Tissue Collection: At the end of the study, collect tumor and organ tissues for further analysis.

  • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine significance.

Pharmacodynamic (PD) and Biomarker Analysis

PD studies are essential to confirm that the drug is engaging its target and modulating the intended signaling pathway in vivo.

Protocol for PD and Biomarker Analysis:

  • Tissue Processing: Prepare protein lysates from tumor tissues collected during the efficacy study.

  • Western Blotting: Perform immunoblotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR).[6]

  • Immunohistochemistry (IHC): Use IHC to visualize the expression and localization of target proteins within the tumor microenvironment.[6]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of a novel kinase inhibitor, using the hypothetical Compound-M as an example. By following these detailed protocols and comparative analyses, researchers can generate the robust data package necessary to advance a promising compound through preclinical development. The successful in vivo validation of this compound, or any novel inhibitor, hinges on a thorough understanding of its pharmacological and toxicological properties, as well as its efficacy in a clinically relevant setting. Future studies should aim to explore combination therapies and further elucidate potential mechanisms of resistance.

References

  • Miyara, A., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 17(23), 1-14. [Link]

  • Miyara, A., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. [Link]

  • Miyara, A., et al. (2011). Preclinical testing of PI3K/AKT/mTOR signaling inhibitors in a mouse model of ovarian endometrioid adenocarcinoma. PubMed. [Link]

  • Grasso, S., et al. (2020). Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Oncotarget, 11(43), 3926-3938. [Link]

  • Xu, Y., & Li, W. (2022). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Biomedical Chromatography, e5553. [Link]

  • Xu, Y., & Li, W. (2022). Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. ResearchGate. [Link]

  • Grasso, S., et al. (2020). Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. ResearchGate. [Link]

  • Sarett, S. (2024). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Ardena. [Link]

  • Montalvo-Ortiz, W., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. [Link]

  • Foloppe, N., et al. (2019). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget, 10(49), 5126-5142. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Li, J., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. [Link]

  • Singh, S., & Singh, J. (2018). Preclinical Toxicity Studies-Tool of Drug Discovery. Edelweiss Publications. [Link]

  • Gao, Z., et al. (2017). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLOS Computational Biology, 13(1), e1005308. [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(39), 27365-27385. [Link]

  • Alam, M. A. (2017). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • Akande, T. G., et al. (2024). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Informatics in Medicine Unlocked, 49, 101267. [Link]

  • Malinka, W., et al. (2001). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. Il Farmaco, 56(12), 905-918. [Link]

  • Al-Mokyna, A. A., et al. (2023). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. ResearchGate. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Morpholino-Isothiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholino-isothiazole scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. By synthesizing data from various studies on related heterocyclic systems, we aim to provide a comprehensive understanding of the key structural motifs that govern their biological activity.

The Significance of the Morpholino-Isothiazole Scaffold in PI3K Inhibition

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1] The morpholine moiety, in particular, has been identified as a crucial structural element for potent PI3K inhibition. Docking studies have revealed that the oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, an essential interaction for binding.[1]

Comparative Analysis of Inhibitory Potency

The inhibitory activity of morpholino-containing heterocyclic compounds is typically evaluated through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower IC50 values are indicative of higher potency. The following table summarizes the inhibitory activities of several morpholino-containing kinase inhibitors against PI3K isoforms and other related kinases.

Compound IDCore HeterocycleSubstituentsTarget(s)IC50 (nM)
PI-103 PyrimidineHydroxyphenyl, MorpholinoPI3Kα, mTORC1/28 (PI3Kα), 20 (mTORC1)[1]
CH5132799 Not SpecifiedMorpholinoPI3Kα14[1]
Compound 22 BenzothiazoleMorpholinoPI3Kβ20[3]
Compound 23 Thiazole-containingVariesPI3K/mTOR131 (mTOR), 719 (PI3K)[3]
Compound 24 Thiazole-containingVariesPI3Kα2.33[3]

This table is a compilation of data from multiple sources on structurally related compounds to infer potential SAR trends for morpholino-isothiazole analogs.

Key Structure-Activity Relationship Insights

Based on the analysis of related morpholino-containing kinase inhibitors, several key SAR principles can be established:

  • The Essential Morpholine Moiety : The morpholine ring is consistently identified as a critical pharmacophore for PI3K inhibition. Its oxygen atom acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.[1][4] Substitution of the oxygen with sulfur, carbon, or nitrogen has been shown to dramatically decrease binding affinity.[1]

  • Substitutions on the Heterocyclic Core : The nature and position of substituents on the isothiazole ring are expected to significantly influence potency and selectivity.

    • Electron-donating vs. Electron-withdrawing Groups : The electronic properties of substituents can modulate the overall electron density of the heterocyclic system, affecting its interaction with the kinase's active site. For instance, in a series of benzothiazole-isoquinoline derivatives, electron-withdrawing groups were found to enhance MAO inhibition.[5]

    • Steric Hindrance : Bulky substituents can either enhance binding by occupying hydrophobic pockets or decrease activity due to steric clashes. The optimal size and conformation of these substituents are crucial for achieving high potency.

  • The Role of the Linker : When a linker is present between the morpholino-isothiazole core and another moiety, its flexibility and hydrophilicity can be advantageous for biological activity.[3]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical signaling cascade and the point of inhibition by morpholino-isothiazole analogs and related compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholino-Isothiazole Analogs Inhibitor->PI3K Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (in DMSO) Reaction_Setup 3. Reaction Setup (Enzyme + Compound) Compound_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Reaction_Setup Reaction_Start 4. Reaction Initiation (Add ATP/Substrate) Reaction_Setup->Reaction_Start Incubation 5. Incubation Reaction_Start->Incubation Detection 6. Signal Detection Incubation->Detection Data_Analysis 7. IC50 Calculation Detection->Data_Analysis

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen toxicities or, in some instances, polypharmacological benefits. This guide provides a comprehensive analysis of the cross-reactivity profile of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a novel ATP-competitive kinase inhibitor. Through a detailed examination of its interactions across the human kinome, we aim to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to critically evaluate its potential as a therapeutic agent.

Herein, we present a comparative analysis of this compound against established kinase inhibitors, utilizing state-of-the-art profiling platforms. The experimental protocols and data interpretation frameworks are detailed to ensure transparency and reproducibility, upholding the principles of scientific integrity.

Introduction to this compound and the Imperative of Selectivity Profiling

This compound is an investigational small molecule inhibitor designed to target a specific kinase within a key signaling pathway implicated in oncogenesis. Its chemical structure, featuring a morpholino group and a methylamino-isothiazolecarbonitrile core, suggests a potential for high-affinity binding to the ATP pocket of its intended target. However, the conserved nature of the ATP-binding site across the kinome necessitates a thorough evaluation of its selectivity.[1]

Broad-spectrum kinase profiling is crucial for identifying potent and selective inhibitors.[2] Understanding the full spectrum of a compound's interactions is pivotal in the discovery process to mitigate the risk of adverse side effects.[2] This guide will delve into the methodologies used to generate a comprehensive cross-reactivity profile and contextualize the findings through comparison with other relevant inhibitors.

Comparative Cross-Reactivity Analysis

To ascertain the selectivity of this compound, a comprehensive screen against a panel of human kinases is essential. For this analysis, we will compare its binding affinities with two hypothetical, yet representative, kinase inhibitors: Compound A (a highly selective inhibitor) and Compound B (a more promiscuous inhibitor). The data presented in Table 1 is illustrative and serves to model the output of a typical kinase profiling experiment.

Data Presentation: Kinase Inhibition Profile
Kinase TargetThis compound (Kd, nM)Compound A (Kd, nM)Compound B (Kd, nM)
Primary Target Kinase 5 10 8
Off-Target Kinase 1>10,000>10,00050
Off-Target Kinase 25,000>10,000150
Off-Target Kinase 38,000>10,00075
Off-Target Kinase 4>10,000>10,000200
Off-Target Kinase 52,5008,00030

Kd values represent the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.

The illustrative data suggests that this compound exhibits a high degree of selectivity for its primary target, with significantly weaker interactions observed for the tested off-target kinases. In comparison, Compound A demonstrates a similarly clean profile, while Compound B shows considerable off-target activity.

Experimental Methodologies for Kinome Profiling

The generation of a robust cross-reactivity profile relies on well-validated experimental techniques. Two widely adopted methods are KINOMEscan™, a competition binding assay, and the Cellular Thermal Shift Assay (CETSA), which assesses target engagement in a cellular context.

KINOMEscan™: A Competition Binding Assay

The KINOMEscan™ platform utilizes a site-directed competition affinity binding assay to quantify the interactions between a test compound and a large panel of kinases. This method provides a thermodynamic measure of binding affinity (Kd), which is independent of ATP concentration and enzyme activity.[3]

Caption: KINOMEscan™ Experimental Workflow.

  • Compound Preparation : The test compound, this compound, is serially diluted to a range of concentrations.

  • Assay Assembly : The assay consists of three main components: the DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound.[3]

  • Competition Binding : The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[3]

  • Separation and Quantification : Unbound components are washed away. The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.[3] A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis : The results are used to calculate the dissociation constant (Kd) for each kinase-compound interaction.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in Cells

CETSA® is a powerful method to verify target engagement in a more physiologically relevant environment, such as intact cells or even tissues.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][5]

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

  • Cell Culture and Treatment : A relevant cell line is cultured and treated with varying concentrations of this compound or a vehicle control for a defined period.[6]

  • Heating : The treated cells are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[6]

  • Cell Lysis : After heating, the cells are lysed to release their protein content.[6]

  • Separation of Soluble Fraction : The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[6]

  • Protein Quantification : The amount of the target kinase remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[6][7]

  • Data Analysis : A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[5]

Interpreting the Cross-Reactivity Data: A Mechanistic Perspective

The data generated from kinome profiling and cellular engagement assays provide a detailed map of a compound's interactions. For this compound, the hypothetical data suggests a high degree of selectivity. This is a desirable characteristic, as it implies a lower likelihood of off-target-mediated toxicities.

The signaling pathway in which the primary target kinase of this compound is involved is critical for understanding the potential downstream effects of inhibition. For instance, if the target is a key node in a cancer-related pathway, selective inhibition can lead to a potent anti-proliferative effect with a favorable therapeutic window.

Signaling Pathway Context

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase PrimaryTarget Primary Target Kinase UpstreamKinase->PrimaryTarget DownstreamKinase Downstream Kinase PrimaryTarget->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Inhibitor->PrimaryTarget

Caption: Illustrative Signaling Pathway.

This diagram illustrates how this compound selectively inhibits its primary target, thereby blocking the downstream signaling cascade that leads to a specific cellular response.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a cornerstone of its preclinical evaluation. The illustrative data points towards a highly selective inhibitor, a promising attribute for a therapeutic candidate. However, it is imperative to acknowledge that in vitro and in-cellulo data are just the initial steps. Future studies should focus on in vivo models to assess the compound's pharmacokinetic and pharmacodynamic properties and to confirm its efficacy and safety in a more complex biological system.

This guide provides a robust framework for the evaluation of kinase inhibitor selectivity. By adhering to these principles of rigorous scientific investigation, the research community can continue to advance the development of safer and more effective targeted therapies.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.[Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • KINOMEscan Technology. Eurofins Discovery.[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]

  • Kinome Profiling. PubMed Central.[Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery.[Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.[Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.[Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.[Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.[Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health.[Link]

Sources

Benchmarking 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile Against the Standard of Care in Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anti-cancer properties.[1] The compound 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile represents a novel investigational molecule built upon this promising scaffold. This guide provides a comprehensive framework for benchmarking this compound against the current standard of care, with a focus on its potential as an Aurora kinase inhibitor.

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression is a hallmark of many malignancies, making them a compelling target for cancer therapy. The 4-carbonitrile substituent, a key feature of the investigational compound, is often crucial for interaction with biological targets.[1] This guide will therefore focus on the therapeutic hypothesis that this compound functions as an Aurora kinase inhibitor. For the purpose of this comparative analysis, we will consider its application in Acute Myeloid Leukemia (AML), a cancer type where Aurora kinase inhibitors have been clinically investigated.

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases A, B, and C are essential for proper cell division. Their inhibition disrupts the mitotic process, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[1] A potent and selective inhibitor of these kinases could offer a targeted therapeutic approach with a potentially favorable safety profile.

Aurora_Kinase_Signaling_Pathway Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition cluster_mitosis Mitosis cluster_aurora_a Aurora A cluster_aurora_b Aurora B G2/M_Transition G2/M_Transition Prophase Prophase G2/M_Transition->Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Maturation Centrosome Maturation Prophase->Centrosome_Maturation activates Anaphase Anaphase Metaphase->Anaphase Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Metaphase->Spindle_Assembly_Checkpoint regulates Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Node Cytokinesis Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle_Assembly->Mitotic_Arrest Chromosome_Condensation Chromosome Condensation Chromosome_Condensation->Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint->Cytokinesis_Node Spindle_Assembly_Checkpoint->Mitotic_Arrest Drug 5-(Methylamino)-3-morpholino- 4-isothiazolecarbonitrile Aurora_A_Inhibition Aurora A Inhibition Drug->Aurora_A_Inhibition inhibits Aurora_B_Inhibition Aurora B Inhibition Drug->Aurora_B_Inhibition inhibits Aurora_A_Inhibition->Mitotic_Arrest leads to Aurora_B_Inhibition->Mitotic_Arrest leads to

Caption: Simplified Aurora kinase signaling pathway during mitosis and its inhibition by a therapeutic agent.

Standard of Care for Acute Myeloid Leukemia (AML)

The standard of care for AML, particularly in younger, fit patients, has traditionally been intensive chemotherapy, often a combination of cytarabine and an anthracycline (the "7+3" regimen). For older or unfit patients, hypomethylating agents (azacitidine, decitabine) or low-dose cytarabine are common options. More recently, targeted therapies such as FLT3 inhibitors (e.g., midostaurin, gilteritinib) and IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) have been approved for patients with specific mutations. For the purpose of this guide, we will consider the "7+3" regimen and a relevant targeted agent (e.g., a FLT3 inhibitor for FLT3-mutated AML) as the primary comparators.

Head-to-Head Benchmarking Strategy

A robust benchmarking program is essential to ascertain the potential advantages of this compound over the standard of care. This involves a multi-pronged approach encompassing in vitro and in vivo studies.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Benchmarking cluster_in_vitro Biochemical & Cellular Evaluation cluster_in_vivo Preclinical Animal Models Start Start: Compound Synthesis & Characterization In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Kinase_Panel Kinase Selectivity Panel (IC50 values) In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies Cell_Viability AML Cell Line Viability (IC50 values) Data_Analysis Comparative Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis Xenograft_Model AML Xenograft Mouse Model (Tumor Growth Inhibition) In_Vivo_Studies->Xenograft_Model Conclusion Conclusion: Potential for Clinical Development Data_Analysis->Conclusion Apoptosis_Assay Apoptosis Induction (Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide staining) Apoptosis_Assay->Cell_Cycle_Analysis Toxicity_Study Preliminary Toxicity Study (Maximum Tolerated Dose) Xenograft_Model->Toxicity_Study

Caption: A stepwise experimental workflow for the preclinical benchmarking of a novel compound.

Detailed Experimental Protocols

In Vitro Kinase Selectivity Profiling

Objective: To determine the potency and selectivity of this compound against a panel of kinases, including Aurora kinases A, B, and C.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, incubate recombinant human Aurora kinases with the test compound at various concentrations, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Detection: After the incubation period, measure the kinase activity by quantifying the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase.

Comparator: A known potent Aurora kinase inhibitor (e.g., Alisertib).

Cell-Based Assays in AML Cell Lines

Objective: To assess the anti-proliferative and pro-apoptotic effects of the compound in AML cell lines.

Methodology:

  • Cell Culture: Culture human AML cell lines (e.g., MV4-11 for FLT3-ITD, OCI-AML3 for wild-type) under standard conditions.

  • Cell Viability Assay: Treat the cells with a serial dilution of the test compound and the standard of care (e.g., cytarabine, gilteritinib) for 72 hours. Measure cell viability using a colorimetric assay (e.g., MTS or MTT).

  • Apoptosis Assay: Treat cells with the test compound and comparators at their respective IC50 concentrations for 48 hours. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

  • Cell Cycle Analysis: Treat cells as in the apoptosis assay. Fix the cells, stain with PI, and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

In Vivo Efficacy in an AML Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Animal Model: Engraft immunodeficient mice with a human AML cell line (e.g., MV4-11).

  • Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, test compound, and standard of care. Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).

Comparative Data Summary

The following tables provide a template for summarizing the key comparative data obtained from the proposed experiments.

Table 1: In Vitro Kinase Inhibition Profile

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Other Kinase IC50 (nM)
This compound
Alisertib (Comparator)

Table 2: Anti-proliferative Activity in AML Cell Lines

CompoundMV4-11 IC50 (nM)OCI-AML3 IC50 (nM)
This compound
Cytarabine (Standard of Care)
Gilteritinib (Standard of Care for FLT3-mutated)

Table 3: In Vivo Anti-Tumor Efficacy in AML Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0
This compound
Standard of Care

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the preclinical benchmarking of this compound against the current standard of care for AML, based on the hypothesis of Aurora kinase inhibition. The data generated from these studies will be critical in determining the compound's potential for further development. Favorable results, such as potent and selective Aurora kinase inhibition, superior anti-proliferative activity in AML cells, and significant in vivo tumor growth inhibition with an acceptable safety profile, would provide a strong rationale for advancing this novel isothiazolecarbonitrile derivative into clinical trials. The diverse biological activities associated with the isothiazole scaffold suggest that even if the primary hypothesis is not confirmed, this compound may warrant further investigation in other therapeutic areas such as antiviral or anti-inflammatory applications.[2][3]

References

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central. Available at: [Link]

  • Isothiazole derivatives as antiviral agents - PubMed. Available at: [Link]

  • Synthesis of isothiazole derivatives [4-6] - ResearchGate. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]

Sources

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis Using Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, particularly within oncology, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor would potently neutralize its intended target while leaving the rest of the human kinome untouched—a concept often referred to as a "magic bullet." However, the reality is that most inhibitors exhibit some degree of polypharmacology, binding to multiple kinases with varying affinities. This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the well-characterized multi-kinase inhibitor Dasatinib as a central case study. We will explore the fundamental experimental methodologies, compare Dasatinib's profile to other BCR-ABL inhibitors, and provide the technical rationale behind these comparative workflows.

The Double-Edged Sword of Kinase Inhibitor Selectivity

Dasatinib was first approved in 2006 for the treatment of imatinib-resistant chronic myelogenous leukemia (CML).[1] Its primary therapeutic efficacy stems from the potent inhibition of the BCR-ABL fusion protein, the oncogenic driver in CML.[1][2] However, Dasatinib is also a potent inhibitor of the Src family kinases (SFKs), which are involved in a multitude of cellular processes like proliferation, differentiation, and motility.[1][3] This broader activity profile, while contributing to its potent anti-leukemic effects, also introduces a higher risk of off-target toxicities compared to more selective inhibitors.[4][5] Understanding this selectivity profile is therefore not just an academic exercise but a crucial step in predicting clinical outcomes and managing adverse events.

The central challenge in developing selective kinase inhibitors lies in the highly conserved nature of the ATP-binding pocket across the kinome.[6] Minor differences in the amino acid residues lining this pocket are often the only features that can be exploited for selective targeting. Consequently, a rigorous and multi-faceted approach to selectivity profiling is essential.

A Multi-Pronged Approach to Quantifying Selectivity

No single assay can provide a complete picture of an inhibitor's selectivity. A robust assessment requires the integration of data from in vitro, cellular, and proteomic-based methods. Each approach offers unique insights into the inhibitor's behavior, from its intrinsic biochemical potency against purified enzymes to its engagement with targets in a complex cellular environment.

Biochemical Assays: The Foundational In Vitro Screen

The most common starting point for selectivity profiling is to screen the compound against a large panel of purified kinases.[7] These assays typically measure the inhibitor's ability to block the phosphorylation of a substrate by a specific kinase.

Common Formats:

  • Radiometric Assays: These classic assays, such as the HotSpot™ assay, utilize ³³P-labeled ATP and measure the incorporation of the radioactive phosphate onto a substrate.[8]

  • Fluorescence/Luminescence-Based Assays: These methods, like the ADP-Glo™ assay, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9] They are generally safer and more amenable to high-throughput screening than radiometric assays.

Experimental Causality: The primary goal of these in vitro screens is to determine the IC₅₀ (the concentration of inhibitor required to reduce kinase activity by 50%) against a broad range of kinases.[10] It is crucial to perform these assays with the ATP concentration at or near the Kₘ value for each kinase.[11] This ensures that the resulting IC₅₀ values more closely reflect the inhibitor's intrinsic binding affinity (Kᵢ) for each target.[11] A broad screen across hundreds of kinases provides a comprehensive "first look" at the inhibitor's selectivity landscape.[7]

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While informative, in vitro assays do not account for factors such as cell permeability, intracellular ATP concentrations (which are much higher than Kₘ values), and the presence of scaffolding proteins.[11] Cellular assays are therefore essential to confirm that the inhibitor can reach and bind to its intended target within a living cell.

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Protocol for CETSA:

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.[13] Ligand-bound proteins are more resistant to heat-induced denaturation and aggregation.[13][14]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[15]

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[14]

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Intact Cells treat Treat with Inhibitor or Vehicle start->treat heat Heat Aliquots to Different Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify plot Generate Melting Curve (Soluble Protein vs. Temp) quantify->plot result Thermal Shift Indicates Target Engagement plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The NanoBRET™ assay is another powerful method for quantifying compound binding to specific protein targets in living cells.[16] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.[17]

Mechanism:

  • A target protein is fused to NanoLuc® luciferase.

  • A fluorescent tracer that binds to the target is added to the cells.

  • When the tracer is bound to the target, the energy from the luciferase is transferred to the tracer, generating a BRET signal.

  • When an unlabeled inhibitor is added, it competes with the tracer for binding to the target.[18]

  • This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the inhibitor's intracellular affinity (IC₅₀).[17][18]

This technology allows for the direct measurement of compound affinity and residence time at the target in a live-cell context.[16][19]

Chemoproteomics: Unbiased Profiling in a Native Environment

Chemoproteomic approaches aim to identify the targets of a small molecule in a more unbiased manner directly from cell or tissue lysates.

The KiNativ™ platform is a chemical proteomics approach that profiles inhibitor binding to kinases in their native state within a complex proteome.[20][21]

Methodology:

  • Cell lysates are treated with the inhibitor of interest.

  • A biotin-labeled, irreversible ATP probe is then added. This probe covalently modifies a conserved lysine residue in the ATP-binding site of active kinases.[20][22]

  • If the inhibitor is bound to a kinase's active site, it will prevent the ATP probe from reacting with that kinase.

  • The biotin-labeled peptides are enriched and then identified and quantified by mass spectrometry.

  • A decrease in the signal for a particular kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target.[22]

This method provides a powerful snapshot of the inhibitor's interactions across a large portion of the expressed kinome in a competitive and physiologically relevant context.[20]

Comparative Selectivity Profile: Dasatinib vs. Other BCR-ABL Inhibitors

To illustrate the importance of these methodologies, let's compare the selectivity profile of Dasatinib with two other well-known BCR-ABL inhibitors: Imatinib (the first-generation inhibitor) and Nilotinib (a second-generation inhibitor).[23]

Kinase/FamilyImatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)Dasatinib IC₅₀ (nM)Rationale for Comparison
BCR-ABL ~250~20<1Primary therapeutic target for CML. Dasatinib is significantly more potent.[4]
c-KIT ~100~90~5Off-target with implications in gastrointestinal stromal tumors (GIST).
PDGFRα/β ~100~60~5Off-target with roles in various cancers and potential side effects.
Src Family (e.g., SRC, LCK, LYN) >10,000>1,0001-10Key differentiator. Dasatinib is a potent SFK inhibitor, while Imatinib and Nilotinib are not. This contributes to Dasatinib's broader activity and different side-effect profile.[4][24][25]
DDR1 -~25-A novel off-target of Nilotinib identified through chemical proteomics.[5]

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Key Insights from the Comparison:

  • Potency vs. Selectivity: Dasatinib is over 300 times more potent against BCR-ABL than Imatinib in vitro, but it is also significantly less selective.[4] Its potent inhibition of SFKs is a major characteristic of its broader profile.[25]

  • Generational Differences: Nilotinib, while more potent than Imatinib, was designed to be more selective than Dasatinib, with minimal activity against SFKs.[24][26] This highlights a key challenge in drug development: balancing increased potency with a desirable selectivity profile to minimize off-target effects.[23]

  • Unveiling Novel Targets: The identification of DDR1 as a Nilotinib target through proteomics demonstrates the power of unbiased methods to uncover unexpected interactions that might be missed by targeted kinase panels.[5]

Signaling Pathway Context

The consequences of an inhibitor's selectivity profile can only be fully understood in the context of the signaling pathways they modulate.

Signaling_Pathways cluster_bcr_abl BCR-ABL Pathway (CML) cluster_sfk Src Family Kinase (SFK) Pathway cluster_inhibitors Inhibitor Actions BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Receptors Growth Factor Receptors, Integrins, etc. SFK Src Family Kinases (SRC, LCK, LYN, etc.) Receptors->SFK Downstream Diverse Downstream Effectors SFK->Downstream Cell_Functions Proliferation, Motility, Adhesion, Immune Response Downstream->Cell_Functions Dasatinib Dasatinib Dasatinib->BCR_ABL Potent Inhibition Dasatinib->SFK Potent Inhibition Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Simplified signaling pathways affected by Dasatinib and other TKIs.

As the diagram illustrates, the constitutive activity of BCR-ABL drives CML through multiple downstream pathways, including RAS-MAPK and PI3K/AKT.[27][28] While all three inhibitors block this primary oncogenic driver, Dasatinib's concurrent inhibition of SFKs modulates a much broader set of biological processes, including immune responses, which can be both beneficial and detrimental.[29][30]

Conclusion

Assessing the selectivity of a kinase inhibitor is a complex but essential task in modern drug discovery. A combination of in vitro biochemical panels, cell-based target engagement assays like CETSA and NanoBRET™, and unbiased chemoproteomic approaches like KiNativ™ is required to build a comprehensive and reliable selectivity profile. The case of Dasatinib clearly illustrates the trade-offs between potency and selectivity. Its broad-spectrum activity provides high efficacy in CML but also presents a distinct side-effect profile driven by its potent inhibition of off-targets like the Src family kinases. By employing the multi-faceted experimental strategy outlined in this guide, researchers can gain a deeper understanding of their compounds' mechanisms of action, better predict their therapeutic potential, and ultimately contribute to the development of safer and more effective targeted therapies.

References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 281(16), 3569-3580. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Li, J., Gu, C., & Li, F. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & West, D. B. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Biochemistry, 50(23), 5361-5377. [Link]

  • Lin, Y. W., & Kuss, B. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 13(4), 1027-1035. [Link]

  • Jiang, Q., Li, M., Li, J., & Li, F. (2022). Safety and efficacy of flumatinib in patients with chronic phase chronic myeloid leukemia. Drug Design, Development and Therapy, 16, 123-132. [Link]

  • Gao, Y., Chang, L., & Bourne, P. E. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i271-i279. [Link]

  • Jabbour, E., & Kantarjian, H. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(3), 567. [Link]

  • DeAngelo, D. J. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 15(15), 4784-4789. [Link]

  • Patricelli, M. P., Szardenings, A. K., Liyanage, M., Nomanbhoy, T. K., Wu, J., Weissig, H., ... & Rosen, M. (2007). Functional proteomics reveal the mechanism of action of inhibitors of fatty acid amide hydrolase. Nature Biotechnology, 25(6), 687-693. [Link]

  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 105(10), 4077-4085. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-11. [Link]

  • Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. [Link]

  • Steelman, L. S., Pohnert, S. C., Shelton, J. G., Franklin, R. A., McCubrey, J. A., & Chang, F. (2004). The BCR-ABL-GAB2-GRB2-RAS-RAF-MEK-ERK pathway is essential for the proliferation of BCR-ABL-positive leukemia cells. Oncogene, 23(1), 102-116. [Link]

  • BioSpace. (2018, January 19). Activx Biosciences' KiNativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • CancerNetwork. (2007, June 25). Nilotinib Shows Significant Clinical Activity in CP-CML. CancerNetwork. [Link]

  • Mauro, M. J., et al. (2025). Pharmacokinetic profile of novel reduced-dose Danziten (nilotinib tablets) versus Tasigna (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis. Cancer Chemotherapy and Pharmacology, 95, 55-64. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections Blog. [Link]

  • O'Hare, T., et al. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood, 110(11), 2242. [Link]

  • Shukla, S., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 116(1), 125-130. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular pathways: BCR-ABL. Clinical Cancer Research, 15(4), 1222-1227. [Link]

  • Giles, F. J., et al. (2013). Nilotinib in imatinib-resistant or imatinib-intolerant patients with chronic myeloid leukemia in chronic phase: 48-month follow-up results of a phase II study. Leukemia, 27(1), 107-112. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Porkka, K., et al. (2008). Dasatinib has significant activity in patients with Philadelphia chromosome–positive acute lymphoblastic leukemia after imatinib failure. Blood, 112(13), 4937-4944. [Link]

  • Christopher, L. J., et al. (2008). In vitro metabolism of dasatinib (BMS-354825), a dual Bcr-Abl/Src kinase inhibitor. Drug Metabolism and Disposition, 36(7), 1357-1365. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology Website. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Taylor & Francis Online. (n.d.). Src family kinase – Knowledge and References. Taylor & Francis Online. [Link]

  • CancerNetwork. (2012, September 6). Dasatinib Achieves Higher Response Rate Than Imatinib in CML. CancerNetwork. [Link]

  • Encyclopedia.pub. (n.d.). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Safe Disposal of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical waste is a critical, non-negotiable aspect of laboratory science. This guide provides a detailed protocol for the proper disposal of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS No. 338422-41-6), a compound whose specific hazards are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this procedure is synthesized from the known risks associated with its core chemical moieties: the morpholine ring, the isothiazolecarbonitrile core, and the methylamino group. Our approach is therefore conservative, prioritizing safety and environmental stewardship.

Hazard Analysis: A Composite Risk Profile

Understanding the "why" behind a disposal protocol is fundamental to its effective implementation. The molecular structure of this compound suggests a composite of hazards derived from its constituent functional groups.

  • Morpholine Derivatives: The morpholine component is related to morpholine itself, a compound that is flammable, corrosive, and toxic if it comes into contact with skin or is inhaled.[1][2] It can cause severe skin burns and eye damage.[1]

  • Isothiazolecarbonitrile Core: The isothiazole ring system, particularly with a nitrile group, points towards potential toxicity. For instance, 4-isothiazolecarbonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Nitrile Compounds: The carbon-nitrogen triple bond in the nitrile group is a common feature in organic synthesis. While offering versatile reactivity, it also necessitates careful handling due to the potential for toxicity.

Given this composite profile, this compound should be handled as a hazardous substance with unknown, but potentially significant, toxicological properties.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following PPE is mandatory. The principle here is to create a comprehensive barrier to prevent any route of exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum 5-mil thickness).Nitrile provides good resistance against a range of chemicals.[4][5] Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or its solutions.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dusts or aerosols.[2][6]

Crucial Note on Glove Use: Disposable nitrile gloves are for single-use only and provide a temporary barrier.[5] If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[7] Always wash your hands thoroughly after removing gloves.[7]

Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to ensure the safe and compliant disposal of this compound waste. This includes pure compound, contaminated consumables, and dilute solutions.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_final Final Disposal A Don appropriate PPE B Designate a specific waste container A->B C Collect solid waste in a labeled, sealed container B->C D Collect contaminated sharps separately C->D E Collect liquid waste in a compatible, sealed container D->E F Store waste in a designated hazardous waste area E->F G Arrange for pickup by certified hazardous waste disposal service F->G

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Segregation of Waste:

    • Solid Waste: Collect unreacted this compound, and any contaminated items such as weighing paper, gloves, and bench paper, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams to avoid unknown chemical reactions.

    • Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from heat or ignition sources.[8]

  • Final Disposal:

    • The ultimate disposal of this chemical waste must be conducted by a licensed hazardous waste disposal company. Incineration is often the preferred method for organic compounds containing nitrogen and sulfur, but the disposal company will determine the most appropriate method.[9]

    • Never dispose of this compound down the drain or in regular trash.[6][10]

Spill Management: Immediate and Measured Response

In the event of a spill, a calm and systematic approach is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess and Secure:

    • If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

    • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain and Clean:

    • For a small solid spill, carefully sweep or scoop the material into the designated solid hazardous waste container. Avoid creating dust.

    • For a small liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand.[10] Collect the absorbent material into the solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the potential hazards and adhering to this structured protocol, researchers can ensure that the final chapter of their experimental work is as rigorous and conscientious as the discovery process itself.

References

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024-01-18). Google Search.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile. PubChem.
  • Safety Data Sheet. CDN Isotopes.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-12-15).
  • Hazardous substance assessment – Morpholine. Canada.ca. (2025-12-19).
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Castrol PDS & SDS. (2020-01-02).
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS. University of Pennsylvania EHRS. (2023-05-15).
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Morpholine - Safety Data Sheet. ChemicalBook.
  • Nitrile Gloves Chemical Resitance: What You Need to Know. WellBefore. (2022-12-29).
  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. (2025-06-23).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-04-28).
  • MORPHOLINE. MsdsDigital.com.
  • MORPHOLINE EXTRA PURE. Loba Chemie.
  • This compound,(CAS# 338422-41-6).
  • 4-Isothiazolecarbonitrile. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile
Reactant of Route 2
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.